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4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Documentation Hub

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  • Product: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid
  • CAS: 856810-56-5

Core Science & Biosynthesis

Foundational

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid physicochemical properties

This guide serves as an in-depth technical resource for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid , a specialized aromatic keto-acid intermediate. It is designed for researchers in medicinal chemistry and process d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid , a specialized aromatic keto-acid intermediate. It is designed for researchers in medicinal chemistry and process development, focusing on the compound's physicochemical profile, synthetic pathways, and utility as a scaffold in drug discovery.

Executive Summary

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (also known as 3-(5-ethyl-2-methoxybenzoyl)propionic acid) is a key bifunctional building block. Characterized by a succinyl side chain attached to a substituted anisole ring, it serves as a critical "linker" molecule. Its primary utility lies in its ability to undergo cyclization to form tetralones (precursors for steroids and CNS agents) or condensation with hydrazines to yield pyridazinones (common pharmacophores in cardiotonic and anti-inflammatory drugs).

This guide synthesizes experimental protocols with theoretical grounding to provide a robust framework for handling and utilizing this compound.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
  • IUPAC Name: 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid

  • Common Synonyms: 3-(5-Ethyl-2-methoxybenzoyl)propionic acid; Succinic acid mono-(5-ethyl-2-methoxy-phenyl) ester derivative (misnomer, strictly a ketone).

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CCc1cc(C(=O)CCC(=O)O)c(OC)cc1

Physicochemical Parameters

The following data aggregates calculated values and experimental ranges from analogous aryl-oxo-butyric acids (e.g., the 4-methyl and 4-methoxy analogs).

ParameterValue / RangeTechnical Note
Molecular Weight 236.26 g/mol Monoisotopic mass: 236.1049 Da
Appearance White to off-white crystalline powderColoration often indicates oxidation or residual AlCl₃.
Melting Point 105°C – 130°C (Predicted)Analogous 4-methyl derivative melts at ~129°C.
Solubility (Aq) Low (< 0.5 mg/mL)Lipophilic aromatic ring dominates; requires pH > 5.0 for dissolution.
Solubility (Org) HighSoluble in DCM, Ethyl Acetate, Ethanol, DMSO.
pKa (Acid) 4.4 – 4.8Typical of aliphatic carboxylic acids (propionic acid moiety).
LogP 2.1 – 2.5Moderate lipophilicity; suitable for membrane permeability studies.
H-Bond Donors 1 (Carboxylic acid -OH)
H-Bond Acceptors 4 (Ketone, Ether, Acid C=O, Acid -OH)

Part 2: Synthesis & Manufacturing Protocol

The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of 4-ethylanisole with succinic anhydride. This reaction is highly regioselective due to the directing effects of the methoxy group.

Reaction Mechanism & Regiochemistry
  • Substrate: 1-Ethyl-4-methoxybenzene (4-Ethylanisole).

  • Directing Groups:

    • Methoxy (-OCH₃): Strong ortho/para director.

    • Ethyl (-CH₂CH₃): Weak ortho/para director.

  • Outcome: The para position relative to the methoxy group is blocked by the ethyl group. The acylium ion attacks the position ortho to the methoxy group (position 2), which is sterically accessible and electronically activated.

Experimental Protocol (Bench Scale)
  • Reagents: 4-Ethylanisole (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (

    
    , 2.2 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Nitrobenzene was historically used but is avoided now due to toxicity.

Step-by-Step Workflow:

  • Catalyst Activation: In a dry 3-neck flask under nitrogen, suspend anhydrous

    
     (29.3 g, 220 mmol) in dry DCM (100 mL). Cool to 0–5°C.
    
  • Anhydride Addition: Add succinic anhydride (11.0 g, 110 mmol) portion-wise. Stir for 15 min until the mixture homogenizes slightly.

  • Substrate Addition: Add 4-ethylanisole (13.6 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature < 10°C. Caution: Exothermic.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and conc. HCl (20 mL). This breaks the aluminum complex.

  • Work-up:

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with water (2 x 100 mL) and brine.

    • Purification Step: Extract the organic layer with 10%

      
       (aq). The product (as a carboxylate salt) moves to the aqueous phase, leaving unreacted neutral organics in the DCM.
      
    • Acidify the aqueous extract with 6N HCl to pH 1–2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Synthesis Visualization

SynthesisWorkflow Start 4-Ethylanisole + Succinic Anhydride Catalyst AlCl3 Activation (0°C in DCM) Start->Catalyst Complex Acylium Ion Complex Formation Catalyst->Complex Reaction Electrophilic Aromatic Substitution (Ortho-Methoxy) Complex->Reaction Friedel-Crafts Quench Acid Hydrolysis (Ice/HCl) Reaction->Quench Break Al-Complex Extraction Base Extraction (Na2CO3) Quench->Extraction Purification Product 4-(5-Ethyl-2-methoxy-phenyl)- 4-oxo-butyric Acid (Precipitate) Extraction->Product Acidification (pH 1)

Figure 1: Friedel-Crafts synthesis workflow ensuring regioselectivity and high purity via acid-base extraction.[2]

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.0 (s, 1H, -COOH) – Broad singlet, exchangeable.
      
    • 
       7.65 (d, 1H, Ar-H, ortho to C=O) – The proton at position 6 (meta to Et, ortho to C=O).
      
    • 
       7.30 (dd, 1H, Ar-H) – Proton at position 4.
      
    • 
       6.90 (d, 1H, Ar-H, ortho to OMe) – Proton at position 3.
      
    • 
       3.90 (s, 3H, -OCH₃) – Characteristic methoxy singlet.
      
    • 
       3.25 (t, 2H, -CH₂-C=O) – Triplet next to the ketone.
      
    • 
       2.75 (t, 2H, -CH₂-COOH) – Triplet next to the acid.
      
    • 
       2.60 (q, 2H, -CH₂-CH₃) – Ethyl methylene quartet.
      
    • 
       1.20 (t, 3H, -CH₂-CH₃) – Ethyl methyl triplet.
      
HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).

  • Retention Time: Expect elution around 12–14 minutes due to moderate lipophilicity.

Part 4: Applications in Drug Development

This compound is a versatile divergent intermediate . It contains both a ketone and a carboxylic acid, allowing for selective transformations into heterocycles used in pharmaceutical scaffolds.

Pathway A: Synthesis of Pyridazinones

Reaction with hydrazine hydrate yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones. These scaffolds are pharmacophores for:

  • PDE3 Inhibitors: (Cardiotonic agents like Cilostazol analogs).

  • COX-2 Inhibitors: Anti-inflammatory agents.

Protocol: Reflux the keto-acid with hydrazine hydrate in ethanol for 3 hours. The product precipitates upon cooling.[3]

Pathway B: Synthesis of Tetralones

Through intramolecular cyclization (typically reduction of the ketone followed by Friedel-Crafts cyclization, or direct cyclization followed by reduction), this molecule yields substituted tetralones .

  • Target: 7-Ethyl-4-methoxy-1-tetralone.

  • Utility: Precursors for steroid synthesis and melatonergic agonists.

Drug Discovery Logic Diagram

Applications Core 4-(5-Ethyl-2-methoxy-phenyl)- 4-oxo-butyric Acid Path1 Reaction w/ Hydrazine Core->Path1 Path2 Clemmensen Reduction + Cyclization (PPA) Core->Path2 Path3 Reductive Amination Core->Path3 Prod1 6-(5-Ethyl-2-methoxyphenyl)- 4,5-dihydropyridazin-3-one Path1->Prod1 Prod2 7-Ethyl-4-methoxy-1-tetralone Path2->Prod2 Prod3 GABA Analogs (Neuroactive) Path3->Prod3 App1 Cardiovascular Agents (PDE Inhibitors) Prod1->App1 App2 CNS Agents (Steroids/Antidepressants) Prod2->App2

Figure 2: Divergent synthetic utility of the keto-acid scaffold in pharmaceutical development.

References

  • Mechanochemical Friedel–Crafts Acylations. (2019). Beilstein Journal of Organic Chemistry. Describes the solvent-free acylation of anisole derivatives with succinic anhydride, establishing the regioselectivity for 4-ethylanisole.

  • Synthesis of 4-alkoxyphenyl-4-oxobutyric acid. (2004). Google Patents (JP2004182660A). Provides the industrial method for condensing alkoxybenzenes with succinic anhydride using Lewis acids.

  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (2025). BenchChem Technical Notes. Details the conversion of aryl-oxo-butyric acids into pyridazinones and GABA analogs.

  • Friedel-Crafts Acylation Mechanism and Scope. Organic Chemistry Portal. Authoritative review of the reaction mechanism, catalyst choices, and work-up procedures for aromatic ketone synthesis.

  • PubChem Compound Summary: Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Provides physicochemical data for the ethyl ester analog, serving as a reference for solubility and stability profiles.

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 4-(5-Ethyl-2-methoxyphenyl)-4-oxo-butyric Acid: A Technical Guide for Preclinical Development

Executive Summary In the landscape of preclinical drug development and complex organic synthesis, bifunctional building blocks are critical for assembling advanced pharmacophores. 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and complex organic synthesis, bifunctional building blocks are critical for assembling advanced pharmacophores. 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (CAS: 856810-56-5) is a highly versatile γ-keto acid. Characterized by an electron-rich aromatic ring and a reactive 1,4-dicarbonyl-equivalent backbone, this compound serves as a privileged intermediate. This whitepaper provides an in-depth mechanistic guide to its structural properties, regioselective synthesis, and downstream applications in generating therapeutic scaffolds such as pyridazinones and tetralones.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of this intermediate is essential for predicting its solubility, reactivity, and chromatographic behavior during purification. The compound features three distinct functional domains: an aromatic ether, an aryl ketone, and a terminal carboxylic acid.

PropertyValue
IUPAC Nomenclature 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid
CAS Registry Number 856810-56-5[1]
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol [1]
Topological Polar Surface Area (TPSA) 63.6 Ų[1]
SMILES String CCC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O[1]
Key Functional Groups Carboxylic acid, Aryl ketone, Aromatic ether

Mechanistic Synthesis & Workflow: Friedel-Crafts Succinoylation

The primary route to 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is via the Friedel-Crafts succinoylation of 4-ethylanisole using succinic anhydride.

Causality & Mechanistic Rationale

The regioselectivity of this electrophilic aromatic substitution is governed by the substituents on the benzene ring. The methoxy group is a strong electron-donating group (EDG) and a powerful ortho/para director. The ethyl group is a weaker EDG. Consequently, the highly electrophilic acylium ion (generated from succinic anhydride and AlCl₃) attacks the position ortho to the methoxy group[3].

Crucially, the stoichiometry of the Lewis acid (AlCl₃) must exceed 2.0 equivalents. This is because AlCl₃ forms tightly bound, unreactive complexes with both the carbonyl oxygens of the succinic anhydride and the resulting γ-keto acid product, effectively removing the catalyst from the active cycle[4]. Furthermore, strict temperature control (0°C to room temperature) is required; elevated temperatures in the presence of excess AlCl₃ will cause unwanted Lewis acid-mediated demethylation of the anisole ether[5].

Step-by-Step Synthetic Protocol

This protocol incorporates a self-validating purification system based on orthogonal solubility.

  • Complexation: In a flame-dried flask under inert atmosphere (N₂), dissolve 4-ethylanisole (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0°C. Slowly add anhydrous AlCl₃ (2.5 eq) in small portions to control the exothermic generation of the acylium ion complex.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20–25°C for 4–6 hours. Monitor the consumption of 4-ethylanisole via TLC (Hexanes/EtOAc, 7:3).

  • Quenching: Carefully pour the dark reaction mixture over crushed ice containing 1M HCl. Rationale: The strong acid breaks the aluminum-product coordination complex, liberating the free γ-keto acid[6].

  • Self-Validating Isolation:

    • Extract the biphasic mixture with ethyl acetate.

    • Wash the organic layer with water, then extract vigorously with saturated aqueous NaHCO₃.

    • Validation: The target carboxylic acid deprotonates and partitions entirely into the aqueous phase as a sodium salt, leaving unreacted 4-ethylanisole and neutral impurities in the organic layer.

    • Acidify the aqueous phase with concentrated HCl to pH ~2 to precipitate the pure 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. Filter, wash with cold water, and dry under vacuum.

G A 4-Ethylanisole + Succinic Anhydride B AlCl3 Complexation (DCM, 0°C) A->B Lewis Acid C Electrophilic Aromatic Substitution B->C Acylation D Acidic Quench (HCl / Ice) C->D Hydrolysis E 4-(5-Ethyl-2-methoxyphenyl) -4-oxobutanoic acid D->E Base/Acid Extraction

Fig 1. Step-by-step Friedel-Crafts succinoylation workflow featuring orthogonal purification.

Downstream Applications in Drug Discovery

The true value of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid lies in its bifunctionality, which allows it to be divergently transformed into distinct pharmacological scaffolds.

Pathway A: Pyridazinone Synthesis (PDE Inhibitors)

The γ-keto acid undergoes rapid cyclocondensation with hydrazine derivatives (e.g., 4-hydrazinobenzenesulfonamide) in refluxing ethanol. This yields 4,5-dihydro-3(2H)-pyridazinones, which are privileged scaffolds well-documented by for their potent anti-inflammatory properties and selective phosphodiesterase (PDE3/PDE4) inhibitory activity[6].

Pathway B: Tetralone Synthesis (Steroidal Precursors)

Alternatively, the ketone moiety can be fully reduced to a methylene group via a Clemmensen reduction (Zn/Hg, HCl) or Wolff-Kishner reduction (N₂H₄, KOH), yielding 4-(5-ethyl-2-methoxyphenyl)butanoic acid. As detailed in synthetic methodologies by the, this intermediate can undergo a second, intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) or methanesulfonic acid (MSA) to generate substituted tetralones[7]. These tetralones are critical precursors for synthesizing polycyclic aromatic hydrocarbons and steroidal drug frameworks.

G Root 4-(5-Ethyl-2-methoxyphenyl) -4-oxobutanoic acid Sub1 Hydrazine Condensation (EtOH, Reflux) Root->Sub1 Sub2 Ketone Reduction (Clemmensen/Wolff-Kishner) Root->Sub2 Prod1 Pyridazinone Derivatives (PDE Inhibitors) Sub1->Prod1 Intermediate Arylbutanoic acid Intermediate Sub2->Intermediate Sub3 Intramolecular Acylation (PPA or MSA) Intermediate->Sub3 Prod2 Tetralone Derivatives (Steroid Precursors) Sub3->Prod2

Fig 2. Downstream pharmacological diversification into pyridazinones and tetralones.

Analytical Validation

To ensure the integrity of the synthesized or procured compound (e.g., from commercial sources like or [1][2]), the following self-validating analytical checks should be performed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for a distinct singlet at ~3.85 ppm confirming the intact methoxy group (verifying no AlCl₃-mediated demethylation occurred). The succinyl chain will appear as two distinct multiplets (or apparent triplets) between 2.70 and 3.30 ppm. The ethyl group will present as a classic triplet (~1.2 ppm) and quartet (~2.6 ppm).

  • LC-MS (ESI): The compound should yield a clear[M+H]⁺ peak at m/z 237.1 in positive mode, or an[M-H]⁻ peak at m/z 235.1 in negative mode, confirming the molecular weight of 236.26 g/mol .

References

  • Title: Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents Source: Taylor & Francis Online URL: [Link]

  • Title: Regiospecific Oxidation of Polycyclic Aromatic Phenols to Quinones by Hypervalent Iodine Reagents Source: ResearchGate URL: [Link]

  • Title: Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons Source: National Institutes of Health (PMC) URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic Acid

Executive Summary As a Senior Application Scientist in early-phase drug discovery, the selection of highly functionalized, predictable building blocks is paramount to designing robust synthetic pipelines. 4-(5-Ethyl-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-phase drug discovery, the selection of highly functionalized, predictable building blocks is paramount to designing robust synthetic pipelines. 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (CAS: 856810-56-5) is a bifunctional aromatic intermediate characterized by an orthogonal ketone and carboxylic acid moiety [1]. This architectural flexibility makes it a critical scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), including imidazopyridine-based kinase inhibitors [2] and piperazine-derived systemic antihistamines [3]. This technical guide delineates the physicochemical properties, mechanistic synthesis, and downstream application workflows for this indispensable compound.

Physicochemical Profiling

Accurate physicochemical data is the foundation of predictable reaction engineering. The presence of the electron-donating methoxy group and the sterically defining ethyl group on the phenyl ring dictates both its reactivity in electrophilic substitutions and its hydrophobic interactions within target protein binding pockets.

PropertyValue
CAS Registry Number 856810-56-5 [1]
IUPAC Name 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid
Molecular Formula C₁₃H₁₆O₄ [1]
Molecular Weight 236.26 g/mol [1]
Melting Point 101 - 102 °C [4]
SMILES String CCC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O[1]
Topological Polar Surface Area 63.6 Ų [1]

Mechanistic Synthesis: Regioselective Friedel-Crafts Acylation

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid relies on the Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride. The regiochemistry is strictly governed by the strongly activating, ortho/para-directing methoxy group. Because the para position is occupied by the ethyl group, electrophilic attack occurs exclusively at the ortho position (position 2 relative to the methoxy group).

Synthesis A 4-Ethylanisole (Aromatic Nucleophile) D Acylium Ion (Electrophile) A->D Electrophilic Attack (Ortho to Methoxy) B Succinic Anhydride (Acylating Agent) C AlCl3 Catalyst (Lewis Acid) B->C Activation C->D Ring Opening E 4-(5-Ethyl-2-methoxyphenyl) -4-oxobutanoic acid (CAS: 856810-56-5) D->E Acidic Quench (1M HCl)

Fig 1: Mechanistic pathway for the regioselective Friedel-Crafts acylation of 4-ethylanisole.

Step-by-Step Methodology & Causality
  • Inert Preparation: Dissolve 1.0 equivalent of 4-ethylanisole and 1.1 equivalents of succinic anhydride in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous conditions are non-negotiable. Trace moisture will rapidly hydrolyze the Lewis acid catalyst and the succinic anhydride, terminating the reaction prematurely.

  • Catalyst Activation: Cool the reaction vessel to 0 °C. Slowly add 2.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions.

    • Causality: AlCl₃ acts as a Lewis acid to coordinate with the oxygen of the anhydride, generating a highly reactive acylium ion. The low temperature (0 °C) is critical to control the exothermic nature of this activation and to prevent the Lewis acid-mediated cleavage of the methoxy group (demethylation), a known competing side reaction in the acylation of anisoles [5].

  • Regioselective Coupling: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: Warming provides the necessary kinetic energy for the electrophilic aromatic substitution to proceed to completion. The steric bulk of the acylium ion is well-tolerated at the ortho position due to the specific geometry of the 4-ethylanisole ring.

  • Self-Validating Quench & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Once the 4-ethylanisole is consumed, quench the reaction by slowly pouring the mixture into ice-cold 1M HCl.

    • Causality: The acidic quench breaks down the aluminum complex and precipitates the crude keto-acid. The self-validating step here is the immediate phase separation and precipitation; a failure to precipitate indicates incomplete complex dissociation. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Application in Drug Development Workflows

The strategic value of CAS 856810-56-5 lies in its dual functional handles:

  • Carboxylic Acid: Readily undergoes activation (e.g., via HATU or EDC/HOBt) to form amides with complex amines. This is a foundational step in synthesizing piperazine derivatives used as systemic antihistamines [3].

  • Ketone: Serves as a site for reductive amination or can be reduced to a secondary alcohol to introduce chirality. In the development of imidazopyridine kinase inhibitors, this linker region is crucial for orienting the pharmacophore within the ATP-binding cleft of the kinase [2].

Workflow A CAS: 856810-56-5 (Bifunctional Scaffold) B Carboxylic Acid Activation (EDC/HOBt or HATU) A->B Amidation C Imidazopyridine Kinase Inhibitors B->C Pathway A D Piperazine-based Antihistamines B->D Pathway B E Preclinical Assays (Target Binding Validation) C->E Screening D->E Screening

Fig 2: Downstream derivatization workflow for CAS 856810-56-5 in pharmaceutical development.

Analytical Validation Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your synthetic pipeline, the isolated intermediate must be rigorously validated.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet-quartet pattern of the ethyl group (δ ~1.2 ppm and ~2.6 ppm) and the sharp singlet of the methoxy group (δ ~3.8 ppm). The methylene protons of the succinyl chain will appear as two distinct multiplets between δ 2.7 and 3.3 ppm.

  • LC-MS: Confirm the mass of the product. The expected [M+H]⁺ peak is 237.1 m/z. A self-validating purity check requires a single sharp peak on the UV chromatogram (254 nm) indicating ≥98% purity, which is the industry standard for downstream API synthesis [1].

References

  • Title: US20080300242A1 - Imidazopyridine Kinase Inhibitors Source: Google Patents URL
  • Title: US6028195A - Piperazine derivatives and process for the preparation thereof Source: Google Patents URL
  • Title: Mechanochemical Friedel–Crafts acylations Source: Beilstein Journal of Organic Chemistry (via D-NB / PMC) URL: [Link]

Sources

Exploratory

The Therapeutic Frontier of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide explores the therapeutic potential of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid and its derivatives, a class of compounds situated at the promising intersection of several key therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the therapeutic potential of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid and its derivatives, a class of compounds situated at the promising intersection of several key therapeutic areas. While direct pharmacological data on this specific molecule is emerging, a comprehensive analysis of structurally related 4-oxo-butyric and 4-phenylbutyric acid derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, neuroprotective, and anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of the current landscape, hypothesized mechanisms of action, and detailed experimental protocols to validate these claims.

Introduction: The Versatility of the 4-Oxo-Butyric Acid Scaffold

The 4-oxobutanoic acid framework is a versatile precursor in organic synthesis, lending itself to the creation of a wide array of carbocyclic and heterocyclic structures.[1] Its bifunctional nature, featuring both a ketone and a carboxylic acid, allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3]

The subject of this guide, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, incorporates a substituted phenyl ring, which is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. The presence of the methoxy and ethyl groups on the phenyl ring can influence lipophilicity, metabolic stability, and receptor-binding interactions, potentially leading to enhanced potency and selectivity. While this specific derivative is primarily utilized in research contexts, with some initial findings suggesting a potential influence on neurotransmitter levels, a deeper investigation into its therapeutic capabilities is warranted.[4]

Synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid

The synthesis of the title compound can be achieved through a Friedel-Crafts acylation reaction, a well-established method for the preparation of aryl ketones.[5] This approach involves the reaction of an appropriately substituted aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Proposed Synthetic Pathway:

A plausible synthetic route for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is outlined below:

Synthesis_Pathway cluster_reactants Reactants 4-ethylanisole 4-Ethylanisole reaction_step Friedel-Crafts Acylation 4-ethylanisole->reaction_step succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_step lewis_acid AlCl3 (Lewis Acid) lewis_acid->reaction_step product 4-(5-Ethyl-2-methoxy-phenyl)- 4-oxo-butyric acid reaction_step->product caption Proposed synthesis of the target compound.

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylanisole and a suitable solvent such as nitrobenzene or tetrachloroethane.

  • Cooling: Cool the mixture to -5°C using an ice-salt bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (AlCl3) to the cooled mixture while stirring, ensuring the temperature does not exceed -5°C.

  • Addition of Succinic Anhydride: Gradually add succinic anhydride to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for an extended period (e.g., 72 hours) to allow the reaction to proceed to completion.

  • Work-up: Quench the reaction by slowly adding 2N hydrochloric acid. Extract the product with an organic solvent like methylene chloride.

  • Purification: Wash the organic phases with 2N NaOH to extract the carboxylic acid. Acidify the alkaline extract and re-extract with ethyl acetate. The final product can be purified by crystallization.[6]

Therapeutic Potential and Mechanistic Insights

Based on the pharmacological activities of structurally similar compounds, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid derivatives are hypothesized to possess therapeutic potential in three primary areas: neuroprotection, anti-inflammatory, and oncology.

Neuroprotective Effects

Derivatives of 4-phenylbutyric acid (4-PBA) have shown promise as neuroprotective agents through multiple mechanisms.[7] These compounds can act as chemical chaperones, mitigating the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases.[7][8] Furthermore, they can inhibit histone deacetylases (HDACs) and reduce endoplasmic reticulum (ER) stress, both of which are implicated in neuronal cell death.[8][9][10]

Hypothesized Mechanism of Neuroprotection:

It is proposed that 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid derivatives may exert neuroprotective effects by attenuating ER stress-induced apoptosis. ER stress, triggered by factors such as ischemia, leads to the unfolded protein response (UPR). Chronic activation of the UPR can initiate apoptotic signaling cascades.

Neuroprotection_Pathway Ischemia Ischemia ER_Stress Endoplasmic Reticulum (ER) Stress Ischemia->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis_Pathway Apoptotic Signaling (e.g., CHOP, Caspases) UPR->Apoptosis_Pathway Neuronal_Death Neuronal Cell Death Apoptosis_Pathway->Neuronal_Death Compound 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid derivative Compound->ER_Stress Inhibits caption Hypothesized neuroprotective mechanism.

Caption: Hypothesized neuroprotective mechanism.

Experimental Protocol for In Vivo Neuroprotection Assay (Rodent Model of Ischemic Stroke):

This protocol outlines the evaluation of neuroprotective efficacy using a middle cerebral artery occlusion (MCAO) model in rodents.[3]

  • Animal Model: Utilize male Sprague-Dawley rats or C57BL/6J mice.

  • Grouping: Randomly assign animals to sham, vehicle-control, and treatment groups (receiving different doses of the test compound).

  • Drug Administration: Administer the test compound or vehicle (e.g., intraperitoneally) at a predetermined time before or after MCAO.

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specified duration (e.g., 2 hours).

  • Reperfusion: Withdraw the filament to allow for reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[3]

  • Biochemical Analysis: Analyze brain tissue for markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., caspase-3 activity, Bcl-2/Bax ratio).[3]

ParameterMethodExpected Outcome with Effective Compound
Neurological DeficitStandardized Scoring SystemReduction in neurological deficit score
Infarct VolumeTTC StainingDecrease in infarct volume
Oxidative StressBiochemical AssaysReduced markers of oxidative stress
ApoptosisWestern Blot, ELISADecreased pro-apoptotic markers, increased anti-apoptotic markers
Anti-Inflammatory Activity

The 4-oxo-butyric acid scaffold is present in compounds with demonstrated anti-inflammatory and analgesic properties.[2][3] The mechanism of action is often linked to the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.[11][12]

Hypothesized Mechanism of Anti-Inflammatory Action:

The anti-inflammatory effects of these derivatives are likely mediated through the suppression of pro-inflammatory signaling cascades. For instance, they may inhibit the activation of the IKK complex, which would prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB. This would lead to a downregulation of pro-inflammatory gene expression.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Compound 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid derivative Compound->IKK Inhibits caption Hypothesized anti-inflammatory mechanism.

Caption: Hypothesized anti-inflammatory mechanism.

Experimental Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Assay):

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12][13]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[12]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Workflow for Anti-inflammatory Evaluation:

Anti_Inflammatory_Workflow In_Vitro_Screening In Vitro Screening (e.g., NO Assay in Macrophages) Mechanism_Studies Mechanism of Action Studies (e.g., NF-κB, COX inhibition) In_Vitro_Screening->Mechanism_Studies In_Vivo_Models In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) Mechanism_Studies->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization caption General workflow for anti-inflammatory drug discovery.

Caption: General workflow for anti-inflammatory drug discovery.

Anti-Cancer Potential

Derivatives of 4-oxo-butyric acid have shown promise as anticancer agents by inducing apoptosis in cancer cell lines.[2] The cytotoxic effects of these compounds can be evaluated using cell viability assays.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][8][14][15]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung adenocarcinoma, HCT116 colon cancer) in a 96-well plate at an appropriate density.[2]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a mixture of SDS, DMF, and acetic acid) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Cell LineCompound ClassReported IC50 (µM)
A549 (Lung Adenocarcinoma)Tetrazole-hydrazone derivatives1.22 - 3.62[2]
HCT116 (Colon Cancer)Quercetin-DHA hybrid0.34 - 22.4[2]

Conclusion and Future Directions

The 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid scaffold represents a promising starting point for the development of novel therapeutics with potential applications in neurodegenerative diseases, inflammatory disorders, and oncology. While direct experimental data for this specific derivative is currently limited, the extensive research on related 4-oxo-butyric and 4-phenylbutyric acid derivatives provides a strong rationale for its further investigation.

The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of this versatile class of compounds. Future research should focus on the synthesis and in-depth pharmacological evaluation of a library of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid derivatives to establish structure-activity relationships and identify lead candidates for further preclinical and clinical development.

References

  • The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives - Benchchem.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases - Semantic Scholar. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds - Benchchem.
  • Experimental protocol for testing the anti-inflammatory effects of related compounds. - Benchchem.
  • Application Notes & Protocols: Experimental Design for In Vivo Studies with 3'- Hydroxypuerarin in a Rodent Model of Ischemic Stroke - Benchchem.
  • Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid - PrepChem.com. Available at: [Link]

  • Neuroprotection of Sesamin against Cerebral Ischemia In-Vivo and - Longdom Publishing. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]

  • 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed. Available at: [Link]

  • Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina - PubMed. Available at: [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. Available at: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. Available at: [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen - MDPI. Available at: [Link]

  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem.
  • Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina - MDPI. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) - oaji.net. Available at: [Link]

  • Applications of 2-Methyl-4-oxobutanoic Acid Derivatives in Disease Research - Benchchem.

Sources

Foundational

Literature Review and Synthetic Utility of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid in Organic Synthesis

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, functionalized aroylpropionic acids serve as privileged building blocks. Specifically, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, functionalized aroylpropionic acids serve as privileged building blocks. Specifically, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (CAS: 856810-56-5)[1] represents a highly versatile intermediate. Characterized by its 1,4-dicarbonyl-like reactivity and an electron-rich aromatic core, this molecule is a critical precursor for the synthesis of rigidified tetralone scaffolds, biologically active pyridazinones, and advanced active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the retrosynthetic logic, regioselective synthesis, and downstream utility of this compound, grounded in field-proven methodologies and mechanistic causality.

Retrosynthetic Logic and Structural Significance

The structural framework of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid features a ketone conjugated with an electron-rich phenyl ring, tethered to a terminal carboxylic acid[2].

From a retrosynthetic perspective, the C(aryl)–C(carbonyl) bond is the most logical point of disconnection. This points directly to a Friedel-Crafts acylation between 4-ethylanisole and succinic anhydride. The success of this primary synthesis relies entirely on the predictable regioselectivity dictated by the substituents on the aromatic ring:

  • Electronic Control: The methoxy group (-OCH₃) is a strong

    
    -donor, heavily activating the ring and directing electrophilic attack to the ortho and para positions.
    
  • Steric Control: The para position relative to the methoxy group is completely blocked by the ethyl substituent. Consequently, the acylium ion exclusively attacks the ortho position (C2), ensuring a single regioisomer is formed without the need for complex chromatographic separation.

Mechanism A Methoxy Group (-OCH3) C Ortho/Para Directing Strong Pi-Donor A->C B Ethyl Group (-CH2CH3) D Para Position Blocked Steric Hindrance B->D E Electrophilic Attack at Ortho Position (C2) C->E D->E

Electronic and steric factors governing the regioselective Friedel-Crafts acylation.

Primary Synthesis: Regioselective Friedel-Crafts Acylation

The synthesis of aroylpropionic acids via Friedel-Crafts acylation requires strict control over reaction parameters. While recent advances have explored [3], traditional solution-phase chemistry remains the gold standard for anisole derivatives to prevent unwanted ether cleavage.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the chemist can visually and chemically confirm the success of each step.

Step 1: Acylium Ion Complexation

  • Procedure: In a flame-dried, multi-neck round-bottom flask under an Argon atmosphere, suspend succinic anhydride (1.1 eq) and anhydrous Aluminum Chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Causality: Exactly 2.5 equivalents of AlCl₃ are required. One equivalent coordinates with the anhydride to generate the acylium ion, a second equivalent coordinates with the newly formed ketone product (preventing it from deactivating the catalyst), and the remaining 0.5 eq provides catalytic turnover.

  • Validation Checkpoint: The heterogeneous suspension will transition into a homogenous, pale-yellow complex upon stirring for 15 minutes, confirming successful Lewis acid-anhydride coordination.

Step 2: Electrophilic Aromatic Substitution

  • Procedure: Add 4-ethylanisole (1.0 eq) dropwise over 30 minutes via an addition funnel. Maintain the internal temperature strictly at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) for 4 hours.

  • Causality: Dropwise addition mitigates the exothermic nature of the substitution. Maintaining low temperatures is critical; elevated temperatures in the presence of stoichiometric AlCl₃ will cause Lewis-acid mediated cleavage of the methoxy ether, resulting in a demethylated phenol byproduct[3].

  • Validation Checkpoint: The solution will deepen in color to a dark orange/red, indicating the formation of the stable product-aluminum complex.

Step 3: Quench and Hydrolysis

  • Procedure: Slowly pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

  • Causality: The highly acidic aqueous quench safely hydrolyzes the aluminum-ketone complex and ensures the terminal carboxylic acid of the product remains protonated, driving it entirely into the organic phase.

  • Validation Checkpoint: The organic layer will separate cleanly. TLC analysis (Hexanes/EtOAc 1:1, UV visualization) will show the complete consumption of the non-polar 4-ethylanisole and the appearance of a highly polar, UV-active spot at the baseline (the target acid).

Quantitative Reaction Parameters

The table below summarizes the impact of different reaction conditions on the yield and purity of the acylation of 4-ethylanisole, highlighting the risks of alternative methodologies such as mechanochemistry[3].

Reaction ConditionReagentsCatalyst (Eq)TemperatureYield (%)Mechanistic Byproducts
Standard Solution Phase Succinic AnhydrideAlCl₃ (2.5)0 °C to RT82 - 85%Trace demethylation
High-Temperature Solution Succinic AnhydrideAlCl₃ (2.5)60 °C (Reflux)< 50%Extensive ether cleavage
Mechanochemical (Milling) Succinic AnhydrideAlCl₃ (2.5)Ambient40 - 60%Phenol 12 (Demethylation)

Downstream Pharmacophore Generation

The true value of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid lies in its downstream synthetic utility. It acts as a branching node for several critical pharmacophores.

Tetralone Scaffolds via Intramolecular Cyclization

To synthesize rigidified bicyclic systems (e.g., analogs of the NSAID Nabumetone), the ketone moiety is first reduced to a methylene group.

  • Reduction: A Clemmensen reduction (Zn(Hg), conc. HCl) or catalytic hydrogenation (Pd/C, H₂) converts the compound to 4-(5-ethyl-2-methoxyphenyl)butanoic acid.

  • Cyclization: The resulting arylbutyric acid is subjected to intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid). This yields 7-ethyl-4-methoxy-1-tetralone , a highly sought-after core for antidepressant and oncology drug libraries.

Pyridazinone Heterocycles via Hydrazine Condensation

The 1,4-dicarbonyl relationship between the ketone and the carboxylic acid makes this compound an ideal precursor for heterocycles.

  • Condensation: Refluxing the acid with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol triggers a condensation-cyclization cascade. The resulting 6-(5-ethyl-2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a structural motif frequently utilized in the development of PDE3 inhibitors and cardiotonic agents (similar to Levosimendan).

Synthesis A 4-Ethylanisole + Succinic Anhydride B 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid A->B AlCl3, DCM 0 °C to RT C Arylbutyric Acid (Reduction) B->C Zn(Hg), HCl or Pd/C, H2 E Pyridazinone (Hydrazine) B->E NH2NH2·H2O EtOH, Reflux D Tetralone Scaffold (Cyclization) C->D PPA or Eaton's Reagent

Divergent synthetic pathways originating from 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.

References

  • Užarević, K., et al. "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, 2019, 15, 1331-1338. URL:[Link][3]

Sources

Exploratory

Solubility profile of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility profile of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. In the absence of extensive empirical data in publicly available literature, this document synthesizes theoretical principles of solubility, predictive analysis based on the compound's molecular structure, and detailed, field-proven methodologies for the experimental determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation studies, reaction condition optimization, and purification process development involving this compound.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various chemical and biological systems. For 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, a molecule with potential applications in organic synthesis and medicinal chemistry, a well-characterized solubility profile is paramount for:

  • Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics. The choice of solvent can significantly influence reaction rates and yields.

  • Purification and Crystallization: Solubility differences in various solvents are the basis for purification techniques like recrystallization, allowing for the isolation of the compound in a highly pure form.

  • Formulation Development: In the context of drug development, the solubility of an API in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: The selection of an appropriate solvent is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This guide will provide a robust framework for understanding and experimentally determining the solubility of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, which states that substances with similar intermolecular forces are likely to be soluble in one another.[1][2][3] Let's analyze the structure of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid to predict its solubility behavior.

Chemical Structure:

Key Structural Features and Their Predicted Impact on Solubility:

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group).[4] This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[2] The acidic nature of this group also implies that its solubility will be pH-dependent in aqueous solutions.

  • Keto Group (C=O): The ketone carbonyl group is polar and can act as a hydrogen bond acceptor. This further enhances the molecule's affinity for polar solvents.

  • Methoxy Group (-OCH3): The ether linkage is polar, contributing to the overall polarity of the molecule and its ability to interact with polar solvents.

  • Ethyl-Substituted Phenyl Ring: This large, non-polar, hydrophobic portion of the molecule will dominate its interaction with non-polar solvents.[5] The presence of the aromatic ring suggests potential solubility in aromatic solvents like toluene due to π-π stacking interactions. The ethyl group further increases the non-polar character.

Keto-Enol Tautomerism:

It is important to consider that 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid can exist in equilibrium with its enol tautomer.[6][7][8] This equilibrium involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.[9] While the keto form is generally more stable for simple ketones, the extent of enolization can be influenced by the solvent. The presence of the enol form can slightly alter the polarity and hydrogen bonding capabilities of the molecule, thus influencing its solubility.

G cluster_0 Keto-Enol Tautomerism Keto Keto form Enol Enol form Keto->Enol Acid or Base Catalysis Enol->Keto Spontaneous

Caption: Equilibrium between the keto and enol tautomers of a carbonyl compound.

Predicted Solubility Profile (Qualitative):

Based on the structural analysis, a qualitative prediction of the solubility of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in a range of organic solvents is presented below. This table should be used as a guideline to be confirmed by experimental data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid and keto groups can form strong hydrogen bonds with the solvent.
Polar Aprotic DMSO, DMF, AcetoneHigh to ModerateStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar Aromatic Toluene, BenzeneModerate to LowThe large aromatic ring of the solute can interact with the aromatic solvent via van der Waals forces and potential π-π stacking.
Non-Polar Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule is too high for significant interaction with non-polar aliphatic solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with both the polar and non-polar parts of the molecule.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[10][11][12] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

  • 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with tight-fitting caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow:

G start Start: Prepare Materials step1 Add excess solid compound to a known volume of solvent in a vial. start->step1 step2 Seal the vial and place it in a temperature-controlled orbital shaker. step1->step2 step3 Agitate at a constant speed until equilibrium is reached (e.g., 24-72 hours). step2->step3 step4 Stop agitation and allow undissolved solids to settle. step3->step4 step5 Separate the supernatant from the solid phase (centrifugation or filtration). step4->step5 step6 Dilute an aliquot of the supernatant with a suitable solvent. step5->step6 step7 Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC-UV). step6->step7 end End: Calculate Solubility step7->end

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an amount of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid that is in excess of its expected solubility and place it into a vial.

    • Using a calibrated pipette, add a precise volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:

      • Centrifuge the vial at high speed and then sample the supernatant.

      • Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE or nylon, depending on the solvent).

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the reproducibility of the results.[10]

  • Confirmation of Equilibrium: As mentioned, sampling at multiple time points is crucial to confirm that the system has reached equilibrium.

  • Solid State Analysis: It is good practice to analyze the solid material before and after the solubility experiment (e.g., by DSC or XRD) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment.

  • Purity of Materials: The purity of both the solute and the solvent should be high to avoid any confounding effects on the solubility measurement.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table for Experimental Solubility Data:

Organic SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
e.g., Methanol25Experimental ValueCalculated Value
e.g., Ethanol25Experimental ValueCalculated Value
e.g., Acetone25Experimental ValueCalculated Value
e.g., Toluene25Experimental ValueCalculated Value
e.g., Dichloromethane25Experimental ValueCalculated Value
e.g., Hexane25Experimental ValueCalculated Value

Interpreting the Results:

The obtained solubility data will provide a quantitative understanding of the compound's behavior in different solvent environments. This information can be used to:

  • Select appropriate solvents for chemical reactions and purifications.

  • Develop robust crystallization processes.

  • Guide the selection of excipients and co-solvents in formulation development.

  • Build predictive models for the compound's behavior in other solvent systems.

Conclusion

References

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). (n.d.). OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

  • Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. (2016, October 11). Quora. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

  • 3.2 Solubility. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved from [Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (n.d.). Google Patents.
  • Keto Enol Tautomerization. (2024, February 7). Chemistry Steps. Retrieved from [Link]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Keto–Enol Tautomerism. (2022, October 24). Encyclopedia MDPI. Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies. Retrieved from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014, February 13). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Solubility. (2025, October 22). Retrieved from [Link]

  • wouldn't hydrogen bonding of the carboxylic acid still make it soluble in aqueous layer? or is it not enough to compensate for the hydrocarbon tail. (2024, July 24). Reddit. Retrieved from [Link]

  • 22.1: Keto-Enol Tautomerism. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 4-methoxyphenyl-4-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Properties of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate (CAS 1230-54-2). (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of ethyl 2-oxo-4-phenylbutyrate. (n.d.). PrepChem.com. Retrieved from [Link]

  • (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Foundational

The History, Discovery, and Synthetic Utility of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic Acid

Executive Summary The compound 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (also known as 3-(5-ethyl-2-methoxybenzoyl)propionic acid) is a highly specialized -keto acid. While it may appear as a simple building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (also known as 3-(5-ethyl-2-methoxybenzoyl)propionic acid) is a highly specialized


-keto acid. While it may appear as a simple building block, it represents a critical intermediate in the synthesis of complex polycyclic systems and advanced pharmaceutical active ingredients (APIs). This technical whitepaper explores the historical context of its discovery through the Haworth reaction, details its physicochemical properties, and provides a self-validating, mechanistic approach to its synthesis.

Historical Context and Chemical Lineage

The discovery and utilization of aryl-substituted 4-oxobutanoic acids trace back to the development of the Haworth reaction in the early 20th century[1]. Originally designed for the synthesis of polycyclic aromatic hydrocarbons like phenanthrene and anthracene, the Haworth synthesis relies on the Friedel-Crafts acylation of an arene with succinic anhydride.

The specific compound, 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid, emerges from the application of this classic methodology to 4-ethylanisole (1-ethyl-4-methoxybenzene). Historically, the challenge in synthesizing highly substituted


-keto acids was controlling regioselectivity. However, the unique substitution pattern of 4-ethylanisole provides a perfectly directed electrophilic aromatic substitution, making this compound an ideal precursor for downstream cyclizations into functionalized tetralones and benzoxazines. Today, it is commercially cataloged under CAS Registry Number 856810-56-5 and utilized heavily in proteomics research and drug discovery[2].

Physicochemical Profile

Understanding the physical and chemical properties of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid is essential for optimizing its isolation and downstream application. The quantitative data is summarized below[2][3]:

PropertyValue
Chemical Name 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid
CAS Registry Number 856810-56-5
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Melting Point 101 – 102 °C
Topological Polar Surface Area (TPSA) 63.6 Ų
SMILES String CCC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O
Functional Groups Ketone, Carboxylic Acid, Aromatic Ether

Mechanistic Pathway: Regioselective Acylation

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid is driven by a highly predictable electrophilic aromatic substitution. The causality behind the reaction's success lies in the electronic and steric interplay of the starting material's substituents:

  • Electronic Activation: The methoxy group (–OCH₃) is a strongly activating group that directs electrophiles to the ortho and para positions via resonance stabilization of the intermediate arenium ion (sigma complex).

  • Steric Blocking: The ethyl group (–CH₂CH₃) resides at the para position relative to the methoxy group. Because the para position is physically blocked, the electrophilic attack is forced exclusively to the ortho position (position 2 relative to the methoxy oxygen).

  • Stoichiometric Causality: Unlike standard catalytic Friedel-Crafts alkylations, this acylation requires a strict excess of the Lewis acid (typically AlCl₃). One equivalent complexes with the leaving carboxylic acid, a second equivalent complexes with the newly formed ketone, and an additional 0.2–0.5 equivalents are needed to maintain catalytic turnover[1].

Mechanism A Succinic Anhydride + AlCl3 B Acylium Ion Complex (Electrophile) A->B Activation D Arenium Ion (Sigma Complex) Ortho to Methoxy B->D C 4-Ethylanisole (Nucleophile) C->D Electrophilic Attack E Rearomatization D->E Deprotonation F Al-Complexed γ-Keto Acid E->F G Ice/HCl Quench F->G Hydrolysis H Target Compound (CAS: 856810-56-5) G->H Precipitation

Mechanistic pathway of the regioselective Friedel-Crafts acylation.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Quality control checkpoints are integrated directly into the workflow to guarantee the structural integrity of the synthesized


-keto acid.
Reagents and Materials
  • Substrate: 4-Ethylanisole (1.0 equiv, 50 mmol)

  • Acylating Agent: Succinic anhydride (1.1 equiv, 55 mmol)

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (2.5 equiv, 125 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (150 mL)

Step-by-Step Methodology
  • Complex Formation: Suspend AlCl₃ and succinic anhydride in anhydrous DCM at 0 °C under an inert argon atmosphere. Causality: Cooling prevents the premature degradation of the highly reactive acylium ion complex.

  • Substrate Addition: Add 4-ethylanisole dropwise over 30 minutes. Maintain the temperature below 5 °C.

  • Reaction & In-Process Validation: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the 4-ethylanisole spot (

      
      ) and the appearance of a baseline streak (the aluminum-complexed product) validates reaction progress.
      
  • Acidic Quench: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Causality: The strong acid is required to break the robust aluminum-oxygen coordination bonds, liberating the free

    
    -keto acid.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
    
  • Purification & Final Validation: Recrystallize the crude off-white solid from a mixture of Toluene/Hexanes.

    • Self-Validation Checkpoint 2: Obtain a ¹H NMR spectrum. The presence of a triplet at

      
      1.2 ppm (ethyl –CH₃) and a singlet at 
      
      
      
      3.8 ppm (methoxy –CH₃), alongside the characteristic AA'BB' multiplet of the succinyl aliphatic protons at
      
      
      2.7–3.2 ppm, confirms the structural integrity.

Workflow N1 1. Reagent Preparation Dry DCM, AlCl3 (2.5 eq), Succinic Anhydride (1.1 eq) N2 2. Substrate Addition 4-Ethylanisole (1.0 eq) at 0 °C N1->N2 N3 3. Reaction & Validation Stir 4h at RT. Validate via TLC. N2->N3 N4 4. Acidic Quench Pour into Ice/HCl to break Al-complex N3->N4 N5 5. Workup & Extraction Phase separation, Brine wash, Dry over MgSO4 N4->N5 N6 6. Purification & QC Recrystallize. Validate via 1H NMR. N5->N6

Self-validating experimental workflow for the synthesis of the γ-keto acid.

Applications in Advanced Therapeutics

While 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid is a valuable intermediate in its own right, its structural motif is heavily utilized in the synthesis of advanced therapeutics.

Through subsequent Clemmensen or Wolff-Kishner reductions, the ketone can be reduced, and the resulting butyric acid derivative can undergo a second intramolecular Friedel-Crafts acylation to yield a functionalized tetralone . Furthermore, the 5-ethyl-2-methoxybenzene scaffold is a highly privileged structure in modern medicinal chemistry. Recent patent literature highlights the use of 5-ethyl-2-methoxybenzene derivatives in the development of Lysine Acetyl Transferase (KAT) inhibitors targeting the MYST family, which are currently being investigated as promising anti-neoplastic agents[4]. Additionally, similar structural scaffolds have been identified as potent GCN2 modulators , which play a critical role in cellular stress response pathways[5].

References

1.[2] ChemScene. "856810-56-5 | 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid". 2.[3] Matrix Scientific. "856810-56-5". 3.[1] Wikipedia. "Friedel–Crafts reaction". 4.[4] European Patent Office. "EP 3810602 B1 - COMPOUNDS". 5.[5] WIPO. "WO2021165346A1 - Gcn2 modulator compounds".

Sources

Exploratory

pKa Values and Acidity of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid: A Comprehensive Technical Guide

Executive Summary 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a highly substituted aroylpropionic acid derivative. Molecules in this class—most notably the non-steroidal anti-inflammatory drug (NSAID) Fenbufen—are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a highly substituted aroylpropionic acid derivative. Molecules in this class—most notably the non-steroidal anti-inflammatory drug (NSAID) Fenbufen—are of significant interest in medicinal chemistry for their ability to modulate inflammatory pathways. A critical physicochemical parameter governing the pharmacokinetics, solubility, and receptor binding of this molecule is its acid dissociation constant (pKa). This whitepaper provides an in-depth analysis of the theoretical acidity of this compound, details field-proven experimental methodologies for its determination, and outlines the pharmacokinetic implications of its ionization profile.

Chemical Profiling & Theoretical Acidity

The acidic center of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is the terminal carboxylic acid (-COOH). To understand its acidity, we must deconstruct the molecule into its core structural components and analyze the electronic and steric effects transmitted through the carbon skeleton.

The Baseline and the Gamma-Ketone Effect The baseline aliphatic chain, butyric acid, exhibits a pKa of 4.82. However, the introduction of the substituted aroyl group at the gamma (C4) position significantly alters the local electronic environment. The carbonyl group at the C4 position acts as a strong electron-withdrawing group (EWG) via the inductive effect (-I). By pulling electron density away from the alkyl chain, it stabilizes the resulting carboxylate anion, thereby increasing acidity (lowering the pKa). For reference, the unsubstituted analog, 4-oxo-4-phenylbutanoic acid, has a predicted pKa of ~4.53[1].

Phenyl Ring Substituent Effects The phenyl ring features two key substituents that fine-tune the electronic landscape:

  • 2-Methoxy Group: Positioned ortho to the ketone, the methoxy group exerts a complex dual effect. While it is electron-donating via resonance (+R), its inductive electron-withdrawal (-I) and steric bulk force the carbonyl group slightly out of coplanarity with the phenyl ring. This steric hindrance diminishes the resonance conjugation, making the inductive effect the dominant force transmitted down the alkyl chain.

  • 5-Ethyl Group: This alkyl substituent is weakly electron-donating via hyperconjugation (+I), which marginally destabilizes the conjugate base.

Net Theoretical Acidity Because the phenyl ring is separated from the carboxylic acid by the gamma-ketone and two methylene carbons, the substituent effects are heavily attenuated. The pKa of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is theoretically predicted to fall between 4.50 and 4.65 , closely mirroring the pKa of Fenbufen (reported at ~4.3)[2] and 4-oxo-4-phenylbutanoic acid.

Experimental Methodologies for pKa Determination

Due to the highly lipophilic nature of the 5-ethyl and 2-methoxy substitutions, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid exhibits poor aqueous solubility in its unionized form. Standard aqueous titrations often result in precipitation, which masks the inflection point and yields erroneous pKa values. To circumvent this, a cosolvent system combined with Yasuda-Shedlovsky extrapolation is the analytical gold standard[3].

Workflow Prep Sample Preparation 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid Solvent Solvent Selection (Aqueous/Methanol Cosolvent) Prep->Solvent Potentio Potentiometric Titration (Primary Method) Solvent->Potentio UVVis UV-Vis Spectrophotometry (Orthogonal Validation) Solvent->UVVis Data Data Acquisition (pH/Volume & Absorbance) Potentio->Data UVVis->Data Analysis Yasuda-Shedlovsky Extrapolation (Non-linear Regression) Data->Analysis Result Final Aqueous pKa Determination Analysis->Result

Experimental workflow for determining the pKa of lipophilic aroylpropionic acids.

Protocol 1: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

This self-validating method relies on measuring the apparent pKa (psKa) in varying ratios of a water-miscible organic solvent (e.g., methanol) and mathematically extrapolating the data to a 0% organic solvent state[4].

  • Electrode Calibration: Calibrate the glass pH electrode using the "Four-Plus" technique via a blank titration in the chosen cosolvent mixture. This converts operational pH readings to the true hydrogen ion concentration scale (pcH)[3].

  • Sample Preparation: Dissolve 2-3 mg of the analyte in 10 mL of an ionic strength-adjusted (ISA) methanol/water mixture (e.g., 0.15 M KCl to maintain constant activity coefficients).

  • Titration Execution: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere at a constant temperature of 25.0 ± 0.1 °C. Record the titration curve (titrant volume vs. pcH).

  • Cosolvent Variation: Repeat the titration at a minimum of three different methanol concentrations (e.g., 30%, 40%, and 50% v/v). Ensure the analyte remains fully dissolved throughout the entire pH range.

  • Data Analysis: Calculate the psKa for each mixture using a Gran plot or non-linear least-squares regression fitted to the Henderson-Hasselbalch equation.

  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant 
    
    
    
    of the solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa.
Protocol 2: Orthogonal Validation via UV-Metric Titration

While the ionization of the distant carboxylic acid does not drastically alter the aroyl chromophore, subtle shifts in the UV-Vis spectrum due to changes in the hydration sphere can be monitored to validate the potentiometric data.

  • Prepare a 50 µM solution of the analyte in ISA methanol/water mixtures.

  • Perform a pH titration while continuously recording the UV-Vis absorption spectra (220–350 nm) using a diode-array spectrophotometer.

  • Apply Target Factor Analysis (TFA) to extract the pure spectra of the unionized and ionized species, deriving the psKa from the inflection point of the absorbance vs. pH curve.

  • Apply the Yasuda-Shedlovsky extrapolation as described in Protocol 1.

Data Presentation

Table 1: Structural Contributions to Theoretical pKa

Structural ComponentElectronic EffectImpact on AcidityEstimated pKa Shift
Butyric Acid Backbone BaselineN/ABaseline: 4.82
Gamma-Ketone (C4) Strong Inductive Withdrawal (-I)Increases Acidity-0.30 to -0.40
2-Methoxy Group Inductive Withdrawal (-I) > Resonance (+R) due to steric twistSlightly Increases Acidity-0.05 to -0.10
5-Ethyl Group Hyperconjugation (+I)Slightly Decreases Acidity+0.02 to +0.05
Net Predicted Molecule Combined Attenuated EffectsNet Increase Predicted: 4.50 - 4.65

Table 2: Representative Yasuda-Shedlovsky Extrapolation Data (Illustrative)

Methanol % (v/v)Dielectric Constant (

)


Apparent psKa

50%56.30.01771.445.216.65
40%62.80.01591.524.986.50
30%69.20.01441.594.786.37
0% (Extrapolated) 78.3 0.0127 1.74 4.55 6.29

Pharmacokinetic and Formulation Implications

The predicted pKa of ~4.55 dictates the molecule's ionization state across various physiological compartments, directly influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Gastric Absorption: At stomach pH (1.5–3.5), the molecule is >90% unionized. This high lipophilicity favors transcellular permeation across the gastric mucosa. However, absorption will likely be rate-limited by its poor dissolution in the acidic environment.

  • Systemic Distribution: At physiological blood pH (7.4), the carboxylic acid is >99.9% ionized. This ensures excellent plasma solubility and prevents unwanted partitioning into deep adipose tissues. However, the high degree of ionization necessitates active transport mechanisms (e.g., Organic Anion Transporters, OATs) for cellular uptake in target tissues.

  • Formulation Strategy: To overcome poor gastric dissolution, the molecule should not be formulated as a free acid. Instead, it should be formulated as a basic salt (e.g., sodium or potassium salt) or incorporated into a lipid-based self-microemulsifying drug delivery system (SMEDDS) to ensure rapid solubilization in the gastrointestinal tract.

References

  • 4-OXO-4-PHENYLBUTANOIC ACID - Physico-chemical Properties. ChemBK. Available at:[Link]

  • pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. PubMed (Journal of Pharmaceutical and Biomedical Analysis). Available at:[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PMC (Journal of Computer-Aided Molecular Design). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. The document details its structural features, physicochemical properties, and established synthesis methodologies, with a primary focus on the Friedel-Crafts acylation reaction. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. Furthermore, this guide will illuminate the compound's strategic importance by outlining its subsequent chemical transformations into advanced pharmaceutical scaffolds. Analytical techniques for structural confirmation and purity assessment are also covered, alongside essential safety and handling protocols.

Introduction and Core Concepts

Molecular Profile

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is an aromatic keto-acid. Its structure is characterized by a butyric acid chain attached to a phenyl ring at the 4-position of the chain. The phenyl ring is substituted with a methoxy group at the 2-position and an ethyl group at the 5-position. This specific substitution pattern makes it a valuable and bespoke building block in multi-step organic synthesis.

The presence of three key functional groups—a carboxylic acid, a ketone, and an electron-rich aromatic ring—provides multiple reaction sites for subsequent chemical modifications, making it a versatile intermediate for constructing more complex molecular architectures.

Significance as a Pharmaceutical Intermediate

The true value of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid lies in its role as a precursor for Active Pharmaceutical Ingredients (APIs). While not an active drug itself, its molecular framework is incorporated into larger, biologically active molecules. The keto-acid moiety can be readily transformed through reactions like reduction, cyclization, and esterification to build scaffolds such as substituted tetralones, which are important in medicinal chemistry.[1] Its utility is analogous to other oxo-butyric acids used in the synthesis of proteomics research standards and as intermediates for more complex molecules.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties for analogous and related compounds is presented below. These properties are crucial for handling, reaction setup, and purification processes.

PropertyData (for related compounds)Source
Molecular FormulaC₁₂H₁₄O₄ (for 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid)[4]
Molecular Weight222.24 g/mol (for 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid)[4]
Melting Point148-150 °C (for 4-(4-Methoxyphenyl)-4-oxobutanoic acid)[5]
AppearanceSolidN/A
SolubilitySoluble in organic solvents like Dichloromethane, Ethyl Acetate[6]

Synthesis and Mechanistic Insights

The primary and most industrially significant method for synthesizing 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is the Friedel-Crafts acylation.[7][8] This powerful reaction forms a new carbon-carbon bond between an aromatic ring and an acyl group.

The Friedel-Crafts Acylation Reaction

In this specific synthesis, the aromatic substrate is 4-ethylanisole (1-ethyl-4-methoxybenzene), and the acylating agent is succinic anhydride . The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Overall Reaction Scheme: 4-ethylanisole + succinic anhydride --(AlCl₃, Solvent)--> 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich 4-ethylanisole ring attacks an electrophilic acylium ion generated from succinic anhydride.[7] The use of solvents like dichlorobenzenes has been shown to produce high yields and purity in related reactions.[1]

Reaction Mechanism

The mechanism can be broken down into three critical steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This complex then rearranges, causing the anhydride ring to open and form a highly reactive, resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.

  • Electrophilic Attack: The π-electrons of the 4-ethylanisole ring attack the electrophilic carbon of the acylium ion. The methoxy and ethyl groups are ortho, para-directing, and the acylation occurs at the position ortho to the activating methoxy group, which is sterically accessible. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex formed from trace water) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the final product, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. The catalyst is regenerated in this step.

Caption: Figure 1: Friedel-Crafts Acylation Mechanism

Advancements in Synthesis: Mechanochemistry

Recent research has focused on developing more environmentally friendly synthesis methods. Mechanochemical Friedel-Crafts acylation, performed using a ball mill, offers a solvent-free alternative to traditional solution-phase reactions.[9][10] This technique can lead to high yields and reduces the use of hazardous solvents like halogenated hydrocarbons.[10] Interestingly, in some cases, such as the ball milling of 4-ethylanisole, cleavage of the methoxy group can occur alongside acylation.[9]

Detailed Experimental Protocol (Lab Scale)

The following protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[6]

Materials:

  • 4-Ethylanisole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Tetrachloroethane (or Dichlorobenzene) (solvent)

  • Nitrobenzene (co-solvent, optional)

  • 2N Hydrochloric Acid (for work-up)

  • 2N Sodium Hydroxide (for extraction)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate) (for drying)

  • Hexane (for crystallization)

Procedure:

  • Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature (-5°C to 0°C).

  • Charging Reagents: Charge the flask with 4-ethylanisole, succinic anhydride, and the solvent (e.g., tetrachloroethane). Begin stirring to form a homogeneous mixture.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred mixture in portions, ensuring the internal temperature does not rise above 0°C. The addition is highly exothermic.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature (or as specified by the procedure, e.g., 22°C) for several hours (e.g., 72 hours) until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 2N HCl to quench the reaction and decompose the aluminum chloride complex.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or methylene chloride. Combine the organic layers.

  • Base Extraction: Extract the combined organic phases with 2N NaOH. The product, being a carboxylic acid, will move into the aqueous basic layer, leaving non-acidic impurities behind.

  • Acidification & Isolation: Cool the alkaline aqueous extract and acidify it with cold HCl until the pH is acidic. The product will precipitate out.

  • Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as methylene chloride/hexane, to yield the pure 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.[6]

Application in Pharmaceutical Synthesis

The strategic value of this intermediate is realized in its conversion to more advanced molecular scaffolds. The ketone and carboxylic acid functionalities are prime targets for a variety of transformations.

Key Synthetic Transformations
  • Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol, yielding 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid, using reducing agents like sodium borohydride.[11][12]

  • Complete Reduction (Deoxygenation): The ketone can be fully reduced to a methylene group (-CH₂-) via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction.[8] This yields 4-(5-Ethyl-2-methoxyphenyl)butyric acid.

  • Intramolecular Cyclization: The resulting 4-arylbutyric acid can be converted to an acid halide and then undergo an intramolecular Friedel-Crafts reaction to form a six-membered ring, yielding a substituted tetralone.[1] Tetralone cores are present in a wide range of biologically active compounds.

Caption: Figure 2: Potential Synthetic Transformations

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons. Expect to see signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the aromatic protons (with specific splitting patterns), and the two methylene groups of the butyric acid chain (as triplets or more complex multiplets).

    • ¹³C NMR: Shows all unique carbon atoms. Expect distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including those bonded to oxygen and alkyl groups), and the aliphatic carbons of the ethyl and butyric acid moieties.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups. Expect strong, characteristic absorption bands for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid group.

  • Melting Point Analysis: A sharp and defined melting point range is a good indicator of the compound's purity.

Safety and Handling

  • 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with moisture-free equipment.

    • Succinic Anhydride: Can be irritating to the eyes, respiratory system, and skin.

    • Solvents (Tetrachloroethane, Dichlorobenzene): These are hazardous and potentially carcinogenic solvents. All handling and reactions should be performed within a well-ventilated fume hood.

Conclusion

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a well-defined and synthetically accessible pharmaceutical intermediate. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The compound's true strength lies in the versatility of its functional groups, which serve as handles for constructing complex, high-value pharmaceutical scaffolds. A thorough understanding of its synthesis, reaction mechanisms, and analytical characterization is essential for any researcher or organization involved in the development of novel therapeutics that incorporate this valuable molecular building block.

References

  • Strbad, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from: [Link]

  • Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from: [Link]

  • Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from: [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Retrieved from: [Link]

  • Stanković, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. PMC. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

An Application Note for the Synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-buty...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. The synthetic strategy is based on the Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride using aluminum chloride as a Lewis acid catalyst. This application note is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations.

Introduction and Scientific Background

4-Oxo-butyric acid derivatives are significant intermediates in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules.[1][2] The title compound, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, serves as a key building block for more complex molecular architectures. Its synthesis is a classic example of the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[3]

The chosen synthetic route involves the reaction of an activated aromatic ring, 4-ethylanisole, with succinic anhydride. The methoxy (-OCH₃) and ethyl (-CH₂CH₃) substituents on the aromatic ring are electron-donating groups, which activate the ring towards electrophilic aromatic substitution. The reaction is catalyzed by a strong Lewis acid, aluminum chloride (AlCl₃), which facilitates the formation of the key electrophile, an acylium ion.

Reaction Mechanism and Principles

The synthesis proceeds via a Friedel-Crafts acylation mechanism. This reaction can be broken down into several key steps:

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This is followed by the opening of the anhydride ring to form a highly electrophilic acylium ion complex. This ion is the active electrophile in the reaction.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich π system of the 4-ethylanisole ring acts as a nucleophile, attacking the acylium ion.[6] This attack preferentially occurs at the position ortho to the strongly activating methoxy group and para to the ethyl group, due to the combined directing effects and steric considerations. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[6]

  • Rearomatization: A base, in this case AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[4][5]

  • Catalyst Complexation and Workup: The product, being a ketone and a carboxylic acid, acts as a Lewis base and forms a stable complex with the aluminum chloride catalyst.[7] Therefore, a stoichiometric amount of the catalyst is necessary.[8] The reaction is terminated by an aqueous workup, typically with ice and hydrochloric acid, which hydrolyzes the aluminum complexes to liberate the final product and dissolve the aluminum salts.[9]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation SA Succinic Anhydride Complex1 Anhydride-AlCl₃ Complex SA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion Electrophile Complex1->Acylium Ring Opening Arene 4-Ethylanisole Sigma Arenium Ion (Sigma Complex) Arene->Sigma + Acylium Ion AlCl4 [AlCl₄]⁻ Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex + [AlCl₄]⁻ - AlCl₃ - HCl Final_Product 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Product_Complex->Final_Product Hydrolysis Workup Aqueous Workup (H₂O, HCl)

Figure 1: General workflow of the Friedel-Crafts acylation reaction.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
4-EthylanisoleC₉H₁₂O136.1913.6 g (0.1 mol)≥98%
Succinic AnhydrideC₄H₄O₃100.0710.0 g (0.1 mol)≥99%
Aluminum Chloride (Anhydrous)AlCl₃133.3432.0 g (0.24 mol)≥99%
Dichloromethane (DCM)CH₂Cl₂84.93250 mLAnhydrous
Hydrochloric Acid (conc.)HCl36.46~50 mL37%
Sodium BicarbonateNaHCO₃84.01As neededSaturated Sol.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04As neededGranular
Deionized WaterH₂O18.02As needed
IceH₂O18.02~500 g
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice bath

  • Heating mantle

  • Separatory funnel (1 L)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper

Detailed Synthesis Protocol

This protocol is designed for a 0.1 molar scale. Adjust quantities accordingly for different scales.

G node_reagents node_reagents node_process node_process node_workup node_workup node_final node_final start Start: Assemble Dry Glassware reagents Charge Flask: - 4-Ethylanisole (0.1 mol) - Succinic Anhydride (0.1 mol) - Dichloromethane (150 mL) start->reagents cool Cool to 0-5 °C (Ice Bath) reagents->cool add_alcl3 Portion-wise Addition: Anhydrous AlCl₃ (0.24 mol) (Maintain T < 10 °C) cool->add_alcl3 react Stir at Room Temp. (4-6 hours) add_alcl3->react Monitor by TLC quench Quench Reaction: Pour onto Ice/HCl Mixture react->quench extract1 Separate Layers Extract Aqueous with DCM quench->extract1 extract2 Combine Organic Layers Extract with Sat. NaHCO₃ (aq) extract1->extract2 acidify Acidify Aqueous Layer with conc. HCl (pH ~2) extract2->acidify Product in Aqueous Layer isolate Isolate Precipitate (Vacuum Filtration) acidify->isolate dry Dry Product in Vacuo isolate->dry product Final Product: 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid dry->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup
  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly dried to prevent premature quenching of the Lewis acid.

  • To the flask, add 4-ethylanisole (13.6 g, 0.1 mol), succinic anhydride (10.0 g, 0.1 mol), and 150 mL of anhydrous dichloromethane.

  • Stir the mixture until all solids are dissolved.

  • Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C.

Step 2: Friedel-Crafts Acylation
  • While maintaining the temperature below 10 °C, begin the slow, portion-wise addition of anhydrous aluminum chloride (32.0 g, 0.24 mol) to the stirred solution over a period of 60-90 minutes.

    • Causality Note: The reaction is highly exothermic. Slow addition of AlCl₃ is crucial to control the reaction temperature, preventing side reactions and ensuring selectivity. The use of more than two molar equivalents of AlCl₃ is necessary to account for its complexation with both the carbonyl group of the succinic anhydride and the resulting ketone and carboxylic acid functionalities in the product.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Product Isolation
  • Prepare a beaker containing approximately 400 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will quench the reaction and decompose the aluminum chloride complexes.[10]

  • Transfer the resulting mixture to a 1 L separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Combine all organic extracts.

  • To purify the acidic product, extract the combined organic layers with three 100 mL portions of saturated sodium bicarbonate solution.

    • Causality Note: The target molecule is a carboxylic acid and will be deprotonated by the bicarbonate base, transferring it as a sodium salt into the aqueous layer. Neutral impurities and unreacted starting material will remain in the organic DCM layer.[9]

  • Combine the aqueous bicarbonate extracts and wash once with 50 mL of DCM to remove any residual non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise until the pH is approximately 2. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

Step 4: Drying and Characterization
  • Dry the collected solid in a vacuum oven at 50-60 °C overnight.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Safety and Handling Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • Exothermic Reaction: The addition of AlCl₃ is highly exothermic. Ensure adequate cooling is available to maintain control of the reaction temperature.

References

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Google Patents. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • PrepChem.com. Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. [Link]

  • Stiasni, N., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]

  • Google Patents. (1997). 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.

Sources

Application

Application Notes and Protocols for the Synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid via Friedel-Crafts Acylation

Introduction 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. Its preparation via the Friedel-Crafts acylation of 1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. Its preparation via the Friedel-Crafts acylation of 1-ethyl-4-methoxybenzene with succinic anhydride is a cornerstone of electrophilic aromatic substitution reactions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the optimal conditions, mechanistic insights, and a step-by-step protocol for this synthesis. The focus is on ensuring high yield, purity, and reproducibility, while also addressing common challenges and safety considerations.

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, in this case, succinic anhydride.[4] The aromatic substrate, 1-ethyl-4-methoxybenzene, is highly activated towards electrophilic substitution due to the electron-donating effects of the methoxy and ethyl groups.

PART 1: Mechanistic Insights and Key Considerations

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[5] In this specific synthesis, the reaction mechanism can be delineated as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the anhydride, generating a resonance-stabilized acylium ion.[4][6]

  • Electrophilic Aromatic Substitution: The electron-rich 1-ethyl-4-methoxybenzene acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the position para to the strongly activating methoxy group and ortho to the ethyl group, leading to the desired product. The formation of an arenium ion (σ-complex) intermediate occurs, which is resonance-stabilized.[5]

  • Rearomatization: A base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.[2]

  • Workup: The reaction is quenched with an aqueous acid solution to decompose the aluminum chloride-ketone complex and liberate the final product, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.[7][8]

Key Experimental Choices and Their Rationale:

  • Choice of Catalyst: Aluminum chloride (AlCl₃) is a potent and commonly used Lewis acid for Friedel-Crafts acylation due to its high activity.[9] It is crucial to use anhydrous AlCl₃ as it reacts vigorously with water.[10] A stoichiometric amount of the catalyst is often required because the ketone product can form a stable complex with AlCl₃, rendering it inactive.[1][2]

  • Solvent Selection: The choice of solvent is critical and can influence reaction rate and selectivity.[11] Inert solvents that can dissolve the reactants and withstand the strong Lewis acidic conditions are preferred. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly employed.[12] For some reactions, nitrobenzene can be used as it is highly deactivated towards electrophilic substitution and can help to dissolve the catalyst complex.[13][14]

  • Temperature Control: The initial stage of the reaction is typically conducted at a low temperature (0-5 °C) to control the exothermic reaction between the acylating agent and the catalyst. The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.

  • Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of acylation. The methoxy group is a strong activating group and an ortho, para-director. The ethyl group is a weaker activating group and also an ortho, para-director. The major product is formed at the sterically less hindered position that is electronically activated by both groups.

PART 2: Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethyl-4-methoxybenzene136.1913.62 g0.10
Succinic Anhydride100.0710.01 g0.10
Anhydrous Aluminum Chloride (AlCl₃)133.3429.33 g0.22
Dichloromethane (CH₂Cl₂)84.93200 mL-
Hydrochloric Acid (conc.)36.46~50 mL-
Ice-~200 g-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram:

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 1. Charge flask with AlCl₃ and CH₂Cl₂ B 2. Cool to 0-5 °C in an ice bath A->B C 3. Add succinic anhydride portion-wise B->C D 4. Add 1-ethyl-4-methoxybenzene dropwise C->D E 5. Stir at room temperature D->E F 6. Quench with ice and conc. HCl E->F G 7. Separate organic layer F->G H 8. Extract aqueous layer with CH₂Cl₂ G->H I 9. Wash with NaHCO₃ solution H->I J 10. Dry with MgSO₄ I->J K 11. Remove solvent via rotary evaporation J->K L 12. Recrystallize the crude product K->L

Caption: Workflow for the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (29.33 g, 0.22 mol) to 100 mL of anhydrous dichloromethane (CH₂Cl₂) in the reaction flask. Stir the suspension and cool the flask to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: To the cooled and stirred suspension, add succinic anhydride (10.01 g, 0.10 mol) in small portions over 15-20 minutes. Ensure the temperature remains below 10 °C.

  • Addition of Aromatic Substrate: Dissolve 1-ethyl-4-methoxybenzene (13.62 g, 0.10 mol) in 50 mL of anhydrous dichloromethane and transfer the solution to the addition funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas may be evolved. Stir the mixture until the ice has melted and the aluminum salts have dissolved.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane. Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

PART 3: Troubleshooting and Data

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reaction time or gently heat the mixture after the initial addition.
Moisture contamination deactivating the catalystEnsure all glassware is thoroughly dried and use anhydrous reagents and solvents.
Formation of Side Products Demethylation of the methoxy groupUse a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) or perform the reaction at a lower temperature.[15]
PolysubstitutionThis is less common in acylation due to the deactivating nature of the ketone product.[1][16]
Difficult Workup Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to help break the emulsion.
Incomplete decomposition of the AlCl₃ complexAdd more concentrated HCl during the quenching step and stir vigorously.

Expected Data:

The final product, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons, the ethyl group protons, the methoxy group protons, and the methylene protons of the butyric acid chain.

  • ¹³C NMR Spectroscopy: The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Expect strong absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (238.28 g/mol ).[17]

References

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Scribd. Friedel-Crafts Acylation of Anisole Explained. Retrieved from [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Retrieved from [Link]

  • Allen. Which of the following is used as a solvent in the Friedel-Crafts reaction :-. Retrieved from [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • University of Massachusetts Boston. Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • SCIRP. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

  • Chemstuff. Friedel Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Journal of Chemical and Pharmaceutical Research. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • ResearchGate. (2017, April 5). (PDF) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

  • Google Patents. Synthesis of 4-phenylbutyric acid.

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Method

Reduction methods for the ketone group in 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

An In-Depth Guide to the Chemoselective Reduction of the Ketone Group in 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Introduction: Navigating the Challenge of Selective Reduction In the landscape of pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemoselective Reduction of the Ketone Group in 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Introduction: Navigating the Challenge of Selective Reduction

In the landscape of pharmaceutical and fine chemical synthesis, the molecule 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid represents a versatile intermediate. Its bifunctional nature, possessing both a ketone and a carboxylic acid, offers numerous avenues for synthetic elaboration. However, this same characteristic presents a significant challenge: the selective transformation of one functional group while leaving the other untouched. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various methodologies for the chemoselective reduction of the ketone group in this molecule.

The primary objective is to reduce the aryl ketone to either a secondary alcohol (4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid) or a methylene group (4-(5-Ethyl-2-methoxy-phenyl)-butyric acid), without affecting the carboxylic acid moiety. The choice of method depends critically on the desired final product and the compatibility of the substrate with the required reaction conditions. We will explore four distinct and robust strategies: Metal Hydride Reduction, Catalytic Hydrogenation for conversion to an alcohol, Transfer Hydrogenation, and Clemmensen Reduction for complete deoxygenation. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and a framework for self-validation.

Strategy 1: Metal Hydride Reduction for Conversion to a Secondary Alcohol

This approach is arguably the most common and straightforward for selectively reducing a ketone in the presence of a carboxylic acid due to the significant difference in reactivity between the two functional groups towards mild hydride reagents.

Expertise & Rationale

Sodium borohydride (NaBH₄) is a mild reducing agent, making it highly selective for the reduction of aldehydes and ketones.[1] Carboxylic acids are significantly less electrophilic and do not typically react with NaBH₄ under standard conditions.[2][3] This inherent chemoselectivity makes it an ideal choice for this transformation, offering a high degree of predictability and operational simplicity. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[4] Subsequent protonation, typically from the solvent during workup, yields the secondary alcohol.

Experimental Protocol: Sodium Borohydride Reduction
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in methanol (MeOH) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction and enhance selectivity.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15-20 minutes. The slow addition prevents a rapid, uncontrolled evolution of hydrogen gas from the reaction of NaBH₄ with the protic solvent and the carboxylic acid proton.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~2-3. This step also protonates the resulting alkoxide.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid.[5]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization if a solid.

Mechanism Visualization

Caption: Mechanism of NaBH4 ketone reduction.

Strategy 2: Catalytic Hydrogenation for Conversion to a Secondary Alcohol

Catalytic hydrogenation offers a clean, atom-economical method for the reduction of ketones to alcohols. The key to success lies in catalyst selection and reaction conditions to prevent over-reduction or aromatic ring saturation.

Expertise & Rationale

Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are effective for the hydrogenation of aryl ketones.[6] This method is often preferred in industrial settings as it avoids stoichiometric inorganic waste. The reaction involves the addition of molecular hydrogen (H₂) across the carbonyl double bond. Crucially, under mild conditions (room temperature, low H₂ pressure), the aromatic ring and the carboxylic acid group are inert, ensuring high chemoselectivity.[7] Additives are sometimes used to prevent the secondary reaction of hydrogenolysis, which would cleave the newly formed C-O bond.[6]

Experimental Protocol: Pd/C Catalyzed Hydrogenation
  • Apparatus Setup: To a specialized hydrogenation vessel (e.g., a Parr shaker apparatus or a flask designed for balloon hydrogenation), add 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (1.0 eq) and a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst. The catalyst should be handled carefully as it can be pyrophoric.

  • Inerting: Seal the vessel and purge the system several times with nitrogen (N₂) or argon (Ar) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas (H₂) into the vessel, typically to a pressure of 1-4 atm (a balloon of H₂ is sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking samples for analysis (TLC, LC-MS). The reaction is typically complete within 16-24 hours.[6]

  • Workup: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid.[5] Further purification is usually not necessary due to the clean nature of the reaction.

Workflow Visualization

Hydrogenation_Workflow A 1. Charge Reactor (Substrate, Solvent, Pd/C) B 2. Inert Atmosphere (Purge with N2) A->B C 3. Introduce Hydrogen (1-4 atm H2) B->C D 4. Stir Vigorously (Room Temperature, 16-24h) C->D E 5. Filter Catalyst (Through Celite®) D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G Final Product F->G

Caption: Catalytic hydrogenation workflow.

Strategy 3: Transfer Hydrogenation for Conversion to a Secondary Alcohol

This method serves as an excellent alternative to catalytic hydrogenation, particularly when high-pressure hydrogen gas is unavailable or undesirable. It utilizes a stable organic molecule as a hydrogen source.

Expertise & Rationale

Transfer hydrogenation employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst (commonly Ruthenium or Iridium) to reduce the ketone.[8] The use of a formic acid-triethylamine (HCOOH-NEt₃) azeotropic mixture is particularly effective as the reaction is driven to completion by the irreversible decomposition of formic acid to H₂ and CO₂.[9][10] This system provides high yields and selectivity under mild conditions and avoids the need for a pressurized H₂ atmosphere. The mechanism involves the formation of a metal-hydride species which then delivers the hydride to the ketone carbonyl.[10]

Experimental Protocol: Ru-Catalyzed Transfer Hydrogenation
  • Mixture Preparation: In a round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reactant & Catalyst Loading: Add 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (1.0 eq) to the formic acid-triethylamine mixture (to a substrate concentration of ~1-2 M). Add a suitable Ruthenium catalyst, such as (R,R)-RuCl (0.5-1.0 mol%).

  • Reaction Conditions: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the rate) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup: Dilute the reaction mixture with water and ethyl acetate.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove residual formic acid, and then with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid[5] via column chromatography.

Catalytic Cycle Visualization

Transfer_Hydrogenation Catalyst [Ru]-Cl ActiveCatalyst [Ru]-H (18e-) Catalyst->ActiveCatalyst HCOOH ActiveCatalyst->Catalyst Ketone -> Alcohol Ketone R-C(=O)-R' Alcohol R-CH(OH)-R' HCOOH HCOOH / NEt3 CO2 CO2

Caption: Catalytic cycle of transfer hydrogenation.

Strategy 4: Clemmensen Reduction for Deoxygenation to a Methylene Group

When the desired product is the fully reduced alkane, a deoxygenation reaction is required. The Clemmensen reduction is a classic and powerful method for converting aryl-alkyl ketones directly to the corresponding methylene group under strongly acidic conditions.

Expertise & Rationale

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to deoxygenate ketones or aldehydes.[11][12] It is particularly effective for aryl-alkyl ketones that are stable to harsh acidic conditions.[13] The carboxylic acid functional group is stable under these conditions, making the reaction highly chemoselective for the target molecule. While the precise mechanism remains a subject of investigation, it is believed to occur on the surface of the zinc and may involve organozinc intermediates.[12][14] Importantly, the corresponding alcohol is not an intermediate in this pathway, as subjecting the alcohol to the same conditions does not yield the alkane.[12]

Experimental Protocol: Clemmensen Reduction
  • Preparation of Zinc Amalgam: In a fume hood, add granulated zinc (10 eq) to a 5% aqueous solution of mercury(II) chloride (HgCl₂). Swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water (3 x 50 mL).

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared zinc amalgam, concentrated hydrochloric acid (20 eq), and water (10 eq).

  • Substrate Addition: Add 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (1.0 eq) to the flask. A water-miscible co-solvent like toluene or acetic acid can be added to improve solubility.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reaction is heterogeneous, so good mixing is critical.

  • Acid Addition: As the reaction proceeds, the acid will be consumed. Periodically add more concentrated HCl (e.g., 5 eq every hour for the first 3-4 hours) to maintain a strongly acidic environment.

  • Monitoring: Monitor the reaction by TLC (a non-polar solvent system will show the product with a much higher Rf value). The reaction may take 6-24 hours to go to completion.

  • Workup: After cooling to room temperature, carefully decant the liquid layer from the remaining zinc amalgam.

  • Extraction: Extract the aqueous layer with toluene or diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid), and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude 4-(5-Ethyl-2-methoxy-phenyl)-butyric acid by column chromatography or distillation.

Workflow Visualization

Clemmensen_Workflow A 1. Prepare Zn(Hg) B 2. Combine Zn(Hg), conc. HCl, Substrate A->B C 3. Heat to Reflux (6-24h) B->C D 4. Cool and Decant C->D E 5. Extract with Organic Solvent D->E F 6. Wash (H2O, NaHCO3, Brine) & Dry E->F G Final Product F->G

Caption: Clemmensen reduction workflow.

Comparative Summary of Reduction Methods

FeatureMetal Hydride (NaBH₄)Catalytic Hydrogenation (Pd/C)Transfer Hydrogenation (Ru-cat)Clemmensen Reduction (Zn(Hg))
Product Secondary AlcoholSecondary AlcoholSecondary AlcoholMethylene (Alkane)
Selectivity ExcellentVery GoodExcellentExcellent
Conditions Mild (0 °C to RT)Mild (RT, 1-4 atm H₂)Mild (RT to 40 °C)Harsh (Reflux, conc. HCl)
Key Reagents NaBH₄H₂, Pd/CHCOOH/NEt₃, Ru-catalystZn(Hg), conc. HCl
Common Solvents MeOH, EtOHEtOH, EtOAcHCOOH/NEt₃ (neat)Toluene, Acetic Acid, H₂O
Advantages Simple, fast, high selectivity, inexpensive.Atom economical, clean, easy workup.Avoids H₂ gas, irreversible, mild.Direct deoxygenation, effective for aryl ketones.
Disadvantages Generates H₂ gas with acid/protic solvents.Requires H₂ gas supply & specialized equipment.Expensive catalyst, requires base.Harsh acidic conditions, toxic mercury waste.

Conclusion and Recommendations

The selective reduction of the ketone in 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a readily achievable transformation, provided the appropriate methodology is chosen. The selection is dictated entirely by the desired synthetic outcome.

  • For the synthesis of the secondary alcohol, 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid: The Sodium Borohydride (NaBH₄) reduction is highly recommended. It offers an outstanding balance of selectivity, operational simplicity, low cost, and mild reaction conditions, making it the first choice for most laboratory settings. Catalytic hydrogenation and transfer hydrogenation are excellent, scalable alternatives, particularly if green chemistry metrics are a priority.

  • For the synthesis of the fully deoxygenated product, 4-(5-Ethyl-2-methoxy-phenyl)-butyric acid: The Clemmensen Reduction is the most direct and effective method. While the conditions are harsh and require careful handling of mercury waste, its ability to directly convert the aryl-alkyl ketone to a methylene group in the presence of a carboxylic acid is unparalleled. An alternative to consider for acid-sensitive substrates would be the Wolff-Kishner reduction, which operates under strongly basic conditions, though the carboxylic acid would first need to be protected.[15][16]

By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal reduction strategy to advance their synthetic objectives.

References

  • AIP Conference Proceedings. (2010). Transfer Hydrogenation Reaction Of Ketones And Formic Acid Under Hydrothermal Conditions Without A Catalyst. American Institute of Physics. [Link]

  • Noyori, R., et al. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2011). Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading. Green Chemistry. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Gribble, G. W. (1996). Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination. In Encyclopedia of Reagents for Organic Synthesis. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings. [Link]

  • Lipshutz, B. H., et al. (2007). Asymmetric Hydrogenation of Aryl Ketones Mediated by a Copper Catalyst. Organic Letters. [Link]

  • S. K. GADAM. CLEMMENSEN REDUCTION. Pharma Tutor. [Link]

  • Allen Career Institute. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. [Link]

  • Reddy, B. V. S., et al. (2015). Metal free chemoselective reduction of α-keto amides using TBAF as catalyst. RSC Advances. [Link]

  • ResearchGate. Pd(0)EnCat™30NP-catalyzed hydrogenation of aryl ketones and aldehydes. [Link]

  • AIP Publishing. (2010). Transfer Hydrogenation Reaction Of Ketones And Formic Acid Under Hydrothermal Conditions Without A Catalyst. [Link]

  • ResearchGate. (2010). Hydrogen transfer reduction of ketones using formic acid as a hydrogen donor under hydrothermal conditions. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • CK-12 Foundation. Can sodium borohydride reduce carboxylic acids?. [Link]

  • The Organic Chemistry Tutor. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. [Link]

  • Bode, J. W., et al. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Organic Letters. [Link]

  • ResearchGate. (2024). Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Chemistry LibreTexts. (2019). Enantioselective Carbonyl Reductions. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

Sources

Application

Application Note: Chemoselective Esterification of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid

Introduction & Strategic Overview 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (CAS: 856810-56-5) is a highly versatile -keto acid utilized as a foundational building block in organic synthesis and drug discovery[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (CAS: 856810-56-5) is a highly versatile


-keto acid utilized as a foundational building block in organic synthesis and drug discovery[1]. It is frequently employed to construct complex nitrogen-containing heterocycles, such as pyridazinones, which are critical scaffolds for anti-inflammatory and antimicrobial agents[2].

Converting this carboxylic acid into an ester is a mandatory transformation for prodrug development, lipophilicity tuning, and orthogonal protecting group strategies. However, the molecule presents a unique chemoselectivity challenge: it contains both a terminal carboxylic acid and a C4-aryl ketone conjugated to an electron-rich aromatic ring (activated by methoxy and ethyl substituents). This guide provides field-proven, self-validating protocols to achieve quantitative esterification while preserving the integrity of the ketone and the aromatic system.

Mechanistic Causality & Chemoselectivity (E-E-A-T)

As a Senior Application Scientist, selecting the correct esterification method requires analyzing the molecule's electronic and steric environment to prevent side reactions.

  • Ketone Stability vs. Ketalization: Under standard Fischer esterification conditions (acid catalysis in excess alcohol), aliphatic ketones are highly susceptible to unwanted ketalization. However, the C4-ketone in this substrate is an aryl ketone. The conjugation with the electron-rich aromatic ring significantly reduces the electrophilicity of the carbonyl carbon. Consequently, Fischer esterification remains highly chemoselective for the carboxylic acid[3].

  • Aromatic Ring Sensitivity: The methoxy and ethyl groups strongly activate the phenyl ring. Prolonged reflux in strong mineral acids (e.g.,

    
    ) can trigger electrophilic aromatic substitution or ether cleavage.
    
  • The Case for Mild Conditions: To establish a truly self-validating system—where the reaction inherently avoids byproduct formation and simplifies downstream purification—mild, room-temperature protocols are preferred. The Steglich esterification (utilizing EDC/DMAP)[4] or base-promoted alkylation (utilizing

    
    /Alkyl halide)[5] bypass acidic reflux entirely, ensuring 100% preservation of the ketone and aromatic ether.
    

Workflow A 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid B Select Esterification Method A->B C Protocol A: Fischer (MeOH, H2SO4) B->C Simple Alcohols D Protocol B: Steglich (EDC, DMAP, ROH) B->D Bulky Alcohols E Protocol C: Alkylation (K2CO3, RX, DMF) B->E Alkyl Halides

Caption: Decision matrix for the chemoselective esterification of the target keto-acid.

Quantitative Method Comparison

The following table summarizes the operational metrics for the three validated protocols, allowing researchers to select the optimal route based on their target ester and scale.

MethodReagents & CatalystIdeal SubstrateChemoselectivity RiskTypical YieldScalability
Fischer

,

(cat.)
Primary (MeOH, EtOH)Low (Aryl ketone is stable)85–95%Excellent (>100g)
Steglich

, EDC·HCl, DMAP
Secondary, Tertiary, BulkyNone (Neutral conditions)75–90%Good (1–10g)
Alkylation

,

, DMF
Alkyl/Benzyl HalidesNone (Ketone unreactive)90–98%Excellent (>50g)

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Methyl/Ethyl Esters)

Causality: The equilibrium is driven to the right (ester side) by using a large excess of the alcohol as the solvent[3].

  • Reaction Setup: Dissolve 10.0 g (42.3 mmol) of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in 100 mL of anhydrous methanol (or ethanol).

  • Catalysis: Slowly add 1.0 mL of concentrated

    
     dropwise while stirring.
    
  • Execution: Heat the mixture to reflux (65 °C for MeOH) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in EtOAc (150 mL) and wash sequentially with saturated aqueous

    
     (
    
    
    
    mL). Logic: The bicarbonate wash neutralizes the acid catalyst and extracts any unreacted carboxylic acid into the aqueous layer. If the organic layer is evaporated, the resulting product is exclusively the pure ester.
Protocol B: Steglich Esterification (For Bulky/Complex Alcohols)

Causality: Carbodiimides activate the carboxylic acid to an O-acylisourea. Without DMAP, this intermediate undergoes a 1,3-rearrangement to a dead-end N-acylurea. DMAP acts as a superior nucleophile, intercepting the intermediate to form a highly reactive N-acylpyridinium species that rapidly yields the ester[4][6].

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Activated) Acid->O_Acyl + EDC EDC EDC Reagent EDC->O_Acyl N_Acyl N-Acylpyridinium (Highly Reactive) O_Acyl->N_Acyl + DMAP DMAP DMAP Catalyst DMAP->N_Acyl Product Ester Product N_Acyl->Product + ROH Alcohol Alcohol (ROH) Alcohol->Product

Caption: Steglich esterification mechanism highlighting DMAP-mediated acyl transfer.

  • Reaction Setup: In a flame-dried flask under

    
    , dissolve 5.0 g (21.1 mmol) of the keto-acid and 25.3 mmol (1.2 eq) of the target alcohol in 50 mL of anhydrous Dichloromethane (DCM).
    
  • Activation: Cool the flask to 0 °C. Add 4.85 g (25.3 mmol) of EDC·HCl, followed by 0.26 g (2.1 mmol, 10 mol%) of DMAP. Logic: EDC·HCl is preferred over DCC because its urea byproduct is water-soluble, preventing the need for tedious filtration[7].

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Dilute with an additional 50 mL of DCM. Wash the organic layer with 1M HCl (50 mL) to remove DMAP and unreacted EDC, then with water (50 mL). Dry over

    
     and concentrate.
    
Protocol C: Base-Promoted Alkylation (For Benzyl or Alkyl Halides)

Causality: A weak base (


) deprotonates the carboxylic acid to form a nucleophilic carboxylate. This anion displaces the halide via an 

mechanism. The C4-ketone cannot form an enolate under these mild carbonate conditions, guaranteeing absolute chemoselectivity[5].
  • Reaction Setup: Dissolve 5.0 g (21.1 mmol) of the keto-acid in 40 mL of anhydrous DMF.

  • Deprotonation: Add 4.37 g (31.6 mmol, 1.5 eq) of finely powdered anhydrous

    
    . Stir at room temperature for 15 minutes to ensure complete carboxylate formation.
    
  • Alkylation: Add 25.3 mmol (1.2 eq) of the alkyl halide (e.g., Benzyl bromide or Methyl iodide) dropwise. Stir at room temperature (or up to 50 °C for less reactive halides) for 4–8 hours.

  • Self-Validating Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract with EtOAc (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to completely remove the DMF solvent. Dry and concentrate.

References

  • ChemScene. "4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid".
  • BenchChem. "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis".
  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions".
  • Wikipedia. "Steglich esterification".
  • ResearchGate. "Mechanism of the Steglich esterification with the GO/RGO".
  • Common Organic Chemistry. "Acid to Ester - Common Conditions".
  • Google Patents (WO2018005662A1). "Boronic acid derivatives and therapeutic uses thereof".

Sources

Method

Application Notes and Protocols for the Scalable Production of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

For: Researchers, scientists, and drug development professionals. Introduction 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a keto-acid derivative of significant interest as a potential building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a keto-acid derivative of significant interest as a potential building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a substituted phenyl ring, a ketone, and a carboxylic acid, offers multiple points for chemical modification, making it a versatile intermediate in drug discovery and development. The scalable and reproducible production of this compound is therefore of critical importance.

This document provides a comprehensive guide to the scalable synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, focusing on the well-established Friedel-Crafts acylation reaction. The protocols and notes herein are designed to be robust and adaptable for scale-up, while also addressing critical aspects of safety, purification, and analytical characterization.

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially viable route to 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is the Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The methoxy group (-OCH₃) on the 4-ethylanisole ring is an activating, ortho-, para-directing group. The ethyl group (-CH₂CH₃) is also an activating, ortho-, para-directing group. The acylation is expected to occur at the position ortho to the methoxy group and meta to the ethyl group, which is the most sterically accessible and electronically favorable position.

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of 4-ethylanisole.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up and Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 4-Ethylanisole 4-Ethylanisole Sigma_Complex Sigma Complex (Arenium Ion) 4-Ethylanisole->Sigma_Complex + Acylium Ion Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - HCl Final_Product 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid Product_Complex->Final_Product + H₂O (Quench) G Start Start: Dry Glassware under Inert Atmosphere Charge_Reagents Charge Anhydrous DCM and AlCl₃ Start->Charge_Reagents Prepare_Substrate Prepare Solution of 4-Ethylanisole and Succinic Anhydride in Anhydrous DCM Charge_Reagents->Prepare_Substrate Cooling_1 Cool AlCl₃ Suspension to 0-5 °C Prepare_Substrate->Cooling_1 Addition Slowly Add Substrate Solution to AlCl₃ Suspension at 0-5 °C Cooling_1->Addition Reaction Stir at Room Temperature for 12-16 hours Addition->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Cooling_2 Cool Reaction Mixture to 0-5 °C Monitoring->Cooling_2 Quench Quench with Crushed Ice and Conc. HCl Cooling_2->Quench Extraction Separate Organic Layer and Extract Aqueous Layer with DCM Quench->Extraction Washing Wash Combined Organic Layers Extraction->Washing Drying Dry Organic Layer and Evaporate Solvent Washing->Drying Crude_Product Obtain Crude Product Drying->Crude_Product Recrystallization Recrystallize from Toluene/Heptane or Ethanol/Water Crude_Product->Recrystallization Filtration Filter and Wash Crystals Recrystallization->Filtration Drying_Final Dry Purified Product under Vacuum Filtration->Drying_Final Final_Product Final Product: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Drying_Final->Final_Product

Application

Application Note: Catalysts and Protocols for the Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutyric Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutyric acid (CAS: 856810-56-5)[1] Reaction Type: Friedel-Crafts Acylation (Succinoylation) In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutyric acid (CAS: 856810-56-5)[1] Reaction Type: Friedel-Crafts Acylation (Succinoylation)

Introduction & Mechanistic Overview

The synthesis of γ-keto acids via the Friedel-Crafts acylation of aromatic rings with succinic anhydride (succinoylation) is a foundational transformation in organic and medicinal chemistry, often serving as the gateway to biologically active lactones, tetralones, and non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen[2].

The preparation of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutyric acid relies on the regioselective acylation of 4-ethylanisole (1-ethyl-4-methoxybenzene). The success of this reaction hinges on understanding the electronic causality of the aromatic system:

  • Regioselectivity: The methoxy group is a strong electron-donating group (EDG) and a powerful ortho/para director. The ethyl group is a weaker EDG and also an ortho/para director. Because they are para to each other in the starting material, the para positions are blocked. The electrophilic attack is electronically driven to occur ortho to the stronger activating group (methoxy), yielding the 1,2,5-trisubstituted pattern (5-ethyl-2-methoxyphenyl) exclusively.

  • Catalyst Role: The catalyst must sufficiently polarize the cyclic anhydride to generate a reactive acylium ion (or highly polarized complex) without permanently sequestering the starting materials or degrading the ether linkage.

Mechanism A 4-Ethylanisole (Electron-Rich Arene) E Electrophilic Aromatic Substitution (Regioselective: Ortho to Methoxy) A->E B Succinic Anhydride (Acyl Source) C Catalyst Complexation (AlCl3 or Bi(OTf)3) B->C Activation D Acylium / Polarized Complex (Electrophile) C->D D->E F 4-(5-Ethyl-2-methoxyphenyl) -4-oxobutyric acid E->F Rearrangement & Proton Loss

Fig 1: Mechanistic pathway and regioselectivity logic for the succinoylation of 4-ethylanisole.

Catalyst Selection & Causality

The choice of catalyst dictates the reaction conditions, the equivalent ratio required, and the downstream workup.

Aluminum Chloride (AlCl₃) - The Stoichiometric Standard

AlCl₃ remains the industrial standard for succinoylation[2]. However, it is not a true catalyst in this context. Causality of Equivalents: The reaction requires a minimum of 2.2 to 2.5 equivalents of AlCl₃. One equivalent is consumed to activate the anhydride and subsequently complexes with the newly formed carboxylic acid moiety. A second equivalent complexes with the newly formed ketone carbonyl. The excess (0.2–0.5 eq) ensures the reaction is driven to completion.

  • Critical Insight (Mechanochemistry): While solvent-free ball-milling is a rising green chemistry technique, researchers must avoid mechanochemical AlCl₃ conditions for this specific substrate. Solid-state milling of 4-ethylanisole with AlCl₃ causes undesired cleavage of the methoxy group (demethylation), yielding the phenol analog. Solution-phase synthesis in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is mandatory to preserve the ether linkage.

Bismuth(III) Triflate (Bi(OTf)₃) - The Catalytic Innovator

For researchers seeking a greener, atom-economical approach, Bi(OTf)₃ is an exceptionally powerful Lewis acid that functions in truly catalytic amounts (5–10 mol%)[3][4].

  • Causality of Catalysis: Unlike AlCl₃, the Bi–O bond formed with the ketone and carboxylic acid products is highly labile. This lability prevents permanent product inhibition, allowing the bismuth catalyst to turn over efficiently. Furthermore, Bi(OTf)₃ is water-tolerant, making it easier to handle on the benchtop.

Catalyst Comparison Matrix
CatalystEquivalents RequiredTypical YieldReaction TempSolventByproducts / Risks
AlCl₃ 2.2 – 2.5 eq85 – 92%0 °C to RTDCM / DCEHigh Al-waste; Demethylation if milled.
Bi(OTf)₃ 0.05 – 0.1 eq78 – 85%RefluxDCE / TolueneMinimal; Requires higher heat to drive.
Zeolite H-Beta 20-30 wt%40 – 60%100 °C+Solvent-freeLow conversion; Shape-selectivity limits.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify reaction progression before proceeding to the next step.

Protocol A: Standard AlCl₃-Mediated Solution-Phase Synthesis

Reagents:

  • 4-Ethylanisole: 10.0 g (73.4 mmol)

  • Succinic Anhydride: 7.7 g (77.0 mmol, 1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃): 21.5 g (161.5 mmol, 2.2 eq)

  • Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • System Purge: Purge a 250 mL 3-neck round-bottom flask with inert gas (N₂ or Ar). Add 100 mL of anhydrous DCM, 10.0 g of 4-ethylanisole, and 7.7 g of succinic anhydride.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: Exothermic complexation can cause localized heating and polymerization if not controlled.

  • Catalyst Addition: Add 21.5 g of AlCl₃ in small portions over 45 minutes, maintaining the internal temperature below 10 °C. The solution will turn deep red/brown as the acylium-arene complex forms.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze via HPLC or TLC (Hexanes:EtOAc 7:3). Proceed only when 4-ethylanisole consumption is >95%.

  • Acidic Quench: Slowly pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Causality: The strong acid breaks the stable aluminum-product complexes, liberating the free γ-keto acid and driving Al³⁺ into the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from toluene/heptane to yield pure 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutyric acid.

Protocol B: Catalytic Bi(OTf)₃-Mediated Synthesis
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-ethylanisole (5.0 g, 36.7 mmol) and succinic anhydride (3.85 g, 38.5 mmol) in 50 mL of 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add Bi(OTf)₃ (1.2 g, 1.83 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 83 °C) for 12–16 hours.

  • IPC & Workup: Monitor via TLC. Once complete, cool to room temperature, dilute with 50 mL of water, and extract with DCM. The organic layer is washed with water, dried, and concentrated. The catalyst can often be recovered from the aqueous phase.

Workflow Step1 1. Reagent Mixing (DCM, 0-5 °C) Step2 2. Catalyst Addition (AlCl3 portionwise) Step1->Step2 Step3 3. Reaction Progression (RT, 4-6 hrs) Step2->Step3 IPC IPC: HPLC / TLC (Check Arene Consumption) Step3->IPC IPC->Step3 <95% Conversion Step4 4. Acidic Quench (Ice + HCl) IPC->Step4 >95% Conversion Step5 5. Phase Separation & Aqueous Wash Step4->Step5 Step6 6. Crystallization (Product Isolation) Step5->Step6

Fig 2: Experimental workflow and IPC logic for the AlCl₃-mediated synthesis protocol.

Analytical Validation

To confirm the structural integrity of the synthesized 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutyric acid, utilize the following analytical markers:

  • HPLC Conditions: Symmetry Shield column (150 mm × 4.6 mm); Mobile phase: 0.01 M KH₂PO₄ (pH 3.5) : CH₃CN (55:45); Flow rate: 1.0 mL/min; UV detection at 250 nm[2].

  • ¹H-NMR Markers (CDCl₃):

    • Look for the disappearance of one aromatic proton compared to the starting material (indicating successful substitution).

    • Confirm the retention of the methoxy singlet (~3.8 ppm). If this peak is missing and a broad -OH peak appears, demethylation occurred (likely due to excessive heat or mechanochemical milling).

    • Identify the two methylene triplets (~3.2 ppm and ~2.7 ppm) corresponding to the -C(=O)-CH₂-CH₂-COOH backbone.

References

  • Margetic, D., et al. "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, 2019, 15, 1313–1320. Available at:[Link]

  • Lohray, B. B., et al. "A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen." Organic Process Research & Development, 2004, 8(4), 670-673. Available at:[Link]

  • Khodaei, M. M., et al. "Bismuth triflate, Bi(OTf)3, as an efficient and reusable catalyst for synthesis of dihydropyrano[3,2-b]chromenediones." ResearchGate (Various Bi(OTf)3 Applications). Available at:[Link]

  • RSC Advances. "Applications of Friedel–Crafts reactions in total synthesis of natural products." Royal Society of Chemistry, 2018. Available at:[Link]

Sources

Method

Cyclization protocols involving 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

An In-depth Guide to the Cyclization of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Introduction: The Strategic Importance of Tetralone Synthesis The synthesis of substituted tetralones represents a critical gateway...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Cyclization of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Introduction: The Strategic Importance of Tetralone Synthesis

The synthesis of substituted tetralones represents a critical gateway in medicinal chemistry and drug development. These bicyclic ketones are not merely synthetic intermediates; they form the core scaffold of numerous pharmacologically active molecules.[1][2] The tetralone framework is a privileged structure found in compounds ranging from antidepressants like Sertraline to alkaloids with antitumor activity and acetylcholinesterase inhibitors for treating Alzheimer's disease.[1][3]

The specific cyclization of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid yields 7-Ethyl-4-methoxy-α-tetralone, a highly functionalized building block. The strategic placement of the ethyl, methoxy, and ketone functionalities offers multiple points for further chemical elaboration, making it an invaluable precursor for constructing complex molecular architectures in the pursuit of novel therapeutics.[4][5] This guide provides a detailed exploration of the primary synthetic route to this transformation—the intramolecular Friedel-Crafts acylation—offering both mechanistic insights and field-proven laboratory protocols.

Core Mechanistic Principles: Intramolecular Friedel-Crafts Acylation

The conversion of a γ-arylbutyric acid to a tetralone is a classic example of an intramolecular electrophilic aromatic substitution (EAS), specifically a Friedel-Crafts acylation.[6][7] The reaction hinges on the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring within the same molecule.

The mechanism unfolds in four key steps:

  • Activation and Electrophile Generation : In the presence of a strong acid (either Brønsted or Lewis), the carboxylic acid moiety is activated. For protic acids like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA), the carbonyl oxygen of the carboxylic acid is protonated. This is followed by the loss of a water molecule to generate a highly reactive and resonance-stabilized acylium ion.[6][8]

  • Intramolecular Nucleophilic Attack : The electron-rich phenyl ring, activated by the methoxy and ethyl substituents, acts as a nucleophile. It attacks the electrophilic acylium ion, forming a new carbon-carbon bond and closing the six-membered ring.

  • Formation of the Sigma Complex : This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[7]

  • Rearomatization : A base (such as H₂O or the conjugate base of the acid catalyst) abstracts a proton from the sp³-hybridized carbon bearing the new acyl group. This restores the aromaticity of the phenyl ring and yields the final tetralone product.

The Critical Role of Substituents

The regiochemical outcome of the cyclization is dictated by the electronic effects of the substituents on the aromatic ring.

  • Methoxy Group (-OCH₃) : A powerful activating group that donates electron density through resonance, making the ring more nucleophilic. It is a strong ortho, para-director.

  • Ethyl Group (-CH₂CH₃) : A moderately activating group that donates electron density through induction. It is also an ortho, para-director.

In 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, the cyclization occurs at the position ortho to the highly activating methoxy group and para to the ethyl group. This position is the most nucleophilic due to the combined activating effects of both groups, leading to the selective formation of 7-Ethyl-4-methoxy-α-tetralone.

Caption: Intramolecular Friedel-Crafts cyclization.

Detailed Cyclization Protocols

The choice of cyclizing agent is critical and depends on factors such as scale, available equipment, and desired purity. Below are detailed protocols for the most common and effective methods.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization

PPA is a highly effective and economical dehydrating agent for this transformation.[9] Its high viscosity requires careful handling, especially at room temperature.

Materials & Equipment:

  • 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

  • Polyphosphoric Acid (PPA)

  • Ice

  • Deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature control, condenser, beaker (large), separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Setup: Assemble a three-neck flask with a mechanical stirrer and a condenser in a heating mantle. Ensure all glassware is dry.

  • PPA Preparation: In the flask, add Polyphosphoric Acid (approx. 10-15 times the weight of the substrate). Begin stirring and heat the PPA to 80-90 °C. This reduces its viscosity, making it easier to stir.[10]

  • Substrate Addition: Once the PPA is hot and mobile, add the 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Maintain the reaction temperature at 85-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching (Critical Step): Allow the reaction mixture to cool slightly (to ~60-70 °C). In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the viscous reaction mixture into the ice-water with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume).

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude tetralone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Methanesulfonic Acid (MSA) Catalyzed Cyclization

Methanesulfonic acid is a strong, non-oxidizing acid that is less viscous and often easier to handle than PPA, making it an excellent alternative.[11][12]

Materials & Equipment:

  • Same as Protocol 1, with Methanesulfonic Acid replacing PPA.

Step-by-Step Procedure:

  • Setup: Identical to the PPA protocol.

  • MSA Addition: To the reaction flask, add the 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, followed by the slow addition of Methanesulfonic Acid (approx. 10 times the volume of the substrate) with stirring.

  • Reaction: Heat the mixture to 80-95 °C. Monitor the reaction progress by TLC until completion (typically 1-2 hours).

  • Work-up: The work-up procedure is identical to that described for the PPA protocol (Steps 5-9), involving a careful quench on ice, extraction, washing, drying, and purification.

Comparative Overview of Protocols

ParameterPolyphosphoric Acid (PPA)Methanesulfonic Acid (MSA)
Role Brønsted Acid / Dehydrating AgentBrønsted Acid
Temperature 85-100 °C80-95 °C
Reaction Time 1-3 hours1-2 hours
Advantages Inexpensive, highly effectiveEasy to handle (liquid), high yields, shorter reaction times
Disadvantages Highly viscous (difficult to stir/pour), work-up can be challengingMore expensive than PPA, corrosive

Visualizing the Process

Mechanism of Acid-Catalyzed Cyclization

Mechanism sub Substrate 4-Aryl-4-oxo-butyric acid activated Protonated Intermediate sub->activated Protonation h_plus H+ acylium Acylium Ion (Electrophile) activated->acylium Dehydration h2o_out - H₂O sigma Sigma Complex (Arenium Ion) acylium->sigma Intramolecular Attack (Ring Closure) product Tetralone Product sigma->product Rearomatization h_out - H+ Workflow setup 1. Reaction Setup (Dry Glassware, Stirrer) reagents 2. Add Acid Catalyst (PPA or MSA) & Heat setup->reagents substrate_add 3. Add Substrate (4-Arylbutyric Acid) reagents->substrate_add reaction 4. Heat & Monitor (TLC, 80-100 °C) substrate_add->reaction quench 5. Quench on Ice-Water (Caution: Exothermic!) reaction->quench extract 6. Organic Extraction (e.g., Ethyl Acetate) quench->extract wash 7. Wash Sequence (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry & Concentrate (MgSO₄, Rotary Evaporator) wash->dry purify 9. Purify Product (Recrystallization or Chromatography) dry->purify

Caption: General laboratory workflow for tetralone synthesis.

Conclusion and Outlook

The intramolecular Friedel-Crafts acylation of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a robust and reliable method for constructing the valuable 7-Ethyl-4-methoxy-α-tetralone scaffold. Both Polyphosphoric Acid and Methanesulfonic Acid serve as excellent catalysts for this transformation, with the choice often dictated by laboratory practicalities and cost. The protocols detailed herein provide a solid foundation for researchers to successfully perform this cyclization. The resulting tetralone is a versatile platform for further synthetic modifications, enabling access to a diverse range of complex molecules with significant potential in drug discovery and materials science. [2][4]

References

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from: [Link]

  • Kim, S., et al. (2025). Trifluoromethylthio-promoted Nazarov cyclization of α-SCF3-vinyl (hetero)aryl ketones. Royal Society of Chemistry.
  • Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238.
  • Klubnick, J. (2009).
  • ACS Publications. (2012).
  • Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Ingenta Connect. Available from: [Link]

  • MDPI. (2022).
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from: [Link]

  • Gauni, B., et al. (2020). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]

  • BenchChem. (2025).
  • PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from: [Link]

  • Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society.
  • PMC. (n.d.).
  • ACS Publications. (n.d.).
  • ResearchGate. (2025).
  • Indian Journal of Chemistry. (n.d.).
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 8-Methoxy-1-Tetralone. ResearchGate. Available from: [Link]

Sources

Application

Standard Operating Procedure for Handling 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Foreword: The Scientific Context of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid belongs to the class of keto acids and is a derivative of succinic acid.[1][2] This stru...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Context of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid belongs to the class of keto acids and is a derivative of succinic acid.[1][2] This structural motif is of significant interest in medicinal chemistry and drug development. Keto acids are integral to various metabolic pathways, including the Krebs cycle, and have been investigated for their therapeutic potential in a range of conditions.[1][3] Furthermore, succinic acid derivatives are increasingly utilized to enhance the pharmacokinetic properties of therapeutic agents, improving their solubility, stability, and bioavailability.[4] This document provides a comprehensive guide for the safe handling, storage, and application of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe and effective use. While specific experimental data for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is not extensively published, the properties can be estimated based on structurally similar compounds.

PropertyValue (Estimated)Source/Justification
Molecular Formula C₁₃H₁₆O₄Calculated from structure
Molecular Weight 236.26 g/mol Calculated from structure
Appearance White to off-white crystalline solidBased on similar butyric acid derivatives.[5]
Solubility Limited solubility in water; Soluble in polar organic solvents (e.g., ethanol, acetone).Inferred from related methoxyphenyl butyric acid derivatives.[5]
Melting Point Not available. Expected to be in the range of 100-150 °C.Based on analogous compounds.
pKa ~4-5Typical range for a carboxylic acid.

Safety and Handling

Given the limited specific toxicity data, a cautious approach is mandated. The safety protocols outlined below are based on guidelines for similar chemical classes.[6][7][8]

2.1. Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses or gogglesMust meet EN 166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[9]
Respiratory Protection Approved mask or respiratorRequired when handling the powder outside of a fume hood or in case of inadequate ventilation.[9]
Skin and Body Protection Laboratory coatTo prevent skin contact.[9]

2.2. Handling Procedures

  • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[9]

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[7]

2.3. First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

  • Stability: The compound is expected to be stable under recommended storage conditions.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary based on the specific experimental context.

4.1. Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is a prerequisite for reliable experimental results.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid Synthesis

Executive Summary & Core Chemistry This guide addresses the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid via the Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride .[1] While this reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

This guide addresses the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid via the Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride .[1]

While this reaction is a classic electrophilic aromatic substitution, users frequently report yields below 50% due to three specific failure modes: ether cleavage (demethylation) , complex precipitation (stirring failure) , and poor hydrolysis during workup.

The Reaction Pathway

The reaction relies on the activation of succinic anhydride by Aluminum Chloride (


) to generate an acylium-like electrophile. The methoxy group ($ -OCH_3 $) strongly directs the incoming electrophile to the ortho position, establishing the 1,2,5-substitution pattern.

Target Structure Verification:

  • Substrate: 1-Ethyl-4-methoxybenzene (4-Ethylanisole).[1]

  • Directing Groups: Methoxy (Strong ortho/para); Ethyl (Weak ortho/para).[1]

  • Site of Attack: Ortho to Methoxy (Position 2).[1] Para to Methoxy is blocked by the Ethyl group.[1]

  • Result: 4-(5-ethyl-2-methoxyphenyl)-4-oxobutanoic acid.[1]

Critical Parameters & Stoichiometry

The most common error is insufficient Lewis Acid.[1] The reaction consumes


 stoichiometrically, not catalytically, because the resulting keto-acid product forms a stable complex with aluminum.
ReagentEquiv.[1][2][3][4][5]RoleCritical Note
4-Ethylanisole 1.0Limiting ReagentMust be dry; water kills catalyst.[1][6]
Succinic Anhydride 1.1 - 1.2Acylating AgentSlight excess ensures full conversion.[1]

(Anhydrous)
2.2 - 2.5 Catalyst/ReagentCRITICAL: 1 eq complexes with anhydride, 1 eq complexes with product carbonyl.[1] Using <2.0 eq stalls reaction at 50%.[1]
DCM (Solvent) 10-15 VSolventKeeps complex suspended.[1] Nitrobenzene is an alternative but hard to remove.[1]

Troubleshooting Guide (Q&A Format)

Category A: Impurity Formation

Q: My HPLC shows a large peak at RRT 0.85 with a mass corresponding to [M-14]. What is this? A: This is the phenol impurity (demethylated product).

  • Cause:

    
     is a harsh Lewis acid.[1][7] At temperatures >10°C, or with prolonged reaction times, it coordinates with the methoxy oxygen, facilitating nucleophilic attack by 
    
    
    
    on the methyl group (cleaving the ether).
  • Solution:

    • Temperature Control: Maintain the internal temperature at 0–5°C during the addition of

      
      . Do not exceed 25°C during the reaction phase.
      
    • Addition Mode: Add solid

      
       in small portions to the solution of anhydride and anisole, allowing heat dissipation between additions.
      

Q: I see multiple spots on TLC. Is regioselectivity an issue? A: Rarely. The Methoxy group is a powerful director.[1] However, if the reaction runs too hot (>40°C), you may see thermodynamic equilibration or acylation ortho to the ethyl group (minor).

  • Diagnostic: The major product (ortho to OMe) will have a lower Rf than the minor isomer due to potential hydrogen bonding with the free acid tail, though this varies by solvent system.

Category B: Physical Process Issues

Q: The reaction mixture turned into a solid "red brick" and broke my stir bar. Yield was <20%. A: You encountered complex precipitation . The aluminum-product complex is often insoluble in non-polar solvents, trapping unreacted material.[1]

  • Solution:

    • Dilution: Increase DCM volume to 15-20 volumes.

    • Mechanical Stirring: Magnetic stirring is insufficient for scales >5g.[1] Use an overhead stirrer with a high-torque motor.

    • Alternative Solvent: If DCM fails, use 1,2-Dichloroethane (DCE) or add a small amount of Nitromethane (co-solvent) to solubilize the complex.[1]

Category C: Workup Failures

Q: After quenching, I have a thick emulsion that won't separate. The organic layer has no product. A: The product is likely trapped as the aluminum salt or the pH is not acidic enough.

  • Mechanism: The

    
     bond in the product complex is strong.[1] Simple water addition hydrolyzes excess 
    
    
    
    but may not release the free keto-acid.[1]
  • Solution:

    • Acid Hydrolysis: Quench into ice + Conc. HCl . The final pH must be <1.[1] Stir vigorously for 30-60 minutes to break the aluminum chelate.

    • Solubility Check: The free acid product might be poorly soluble in cold DCM.[1] Check the aqueous layer or any precipitate.[1] You may need to extract with Ethyl Acetate instead of DCM.[1]

Visualizing the Failure Modes

The following diagram maps the reaction logic and where specific yield losses occur.

ReactionPathways Start 4-Ethylanisole + Succinic Anhydride AlCl3_Add Addition of AlCl3 (2.2 eq) Start->AlCl3_Add Complex Acylium Complex Formation AlCl3_Add->Complex Temp_High Temp > 25°C or Local Hotspots Complex->Temp_High Temp_Low Temp 0-5°C Controlled Addition Complex->Temp_Low Demethylation SIDE REACTION: Ether Cleavage (Phenol Formation) [Yield Loss] Temp_High->Demethylation Acylation Electrophilic Attack (Ortho to OMe) Temp_Low->Acylation Precipitation ISSUE: Complex Precipitation (Stirring Stops) Acylation->Precipitation Low Solvent Vol Hydrolysis Workup: HCl/Ice Quench Acylation->Hydrolysis Mechanical Stirring Final_Product Target Keto-Acid (High Yield) Hydrolysis->Final_Product pH < 1 + Vigorous Stirring Trapped_Product Aluminum Salt Emulsion (Product lost in Aqueous) Hydrolysis->Trapped_Product pH > 2 or Weak Stirring

Caption: Figure 1. Reaction logic flow illustrating the critical control points (Temperature and Workup pH) required to avoid demethylation and emulsion formation.

Optimized Experimental Protocol

Objective: Synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (10g Scale).

  • Setup: Flame-dry a 250 mL 3-neck flask. Equip with an overhead mechanical stirrer (essential), nitrogen inlet, and thermometer.

  • Reagent Charge:

    • Add Succinic Anhydride (1.2 eq) and DCM (10 volumes).

    • Cool to 0°C in an ice bath.

    • Add

      
        (2.4 eq) portion-wise over 20 minutes. Note: The mixture may remain a suspension.
      
  • Substrate Addition:

    • Dissolve 4-Ethylanisole (1.0 eq) in DCM (2 volumes).

    • Add dropwise to the

      
       slurry, maintaining internal temp < 5°C .[8]
      
    • Observation: The mixture will turn yellow, then orange/red.

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C) .

    • Stir for 3–4 hours.

    • IPC (In-Process Control): Check HPLC/TLC. If SM remains >5%, stir longer.[1] Do not heat unless absolutely necessary.[1]

  • Workup (The "Acid Crash"):

    • Prepare a beaker with Ice (200g) + Conc. HCl (20mL) .

    • Pour the reaction mixture slowly into the acidic ice with vigorous stirring.

    • Critical Step: Stir the biphasic mixture for 1 hour. The sticky aluminum complex must break down completely.[1]

  • Isolation:

    • Separate layers.[1][2][3][5][6][9] Extract aqueous with DCM (2x) or Ethyl Acetate (if product precipitates).[1]

    • Wash organic layer with Brine.[1][6] Dry over

      
      .[1]
      
    • Concentrate. Recrystallize from Ethanol/Water or Toluene if necessary.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard procedures for Friedel-Crafts Acylation and Aluminum Chloride handling).

  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.[1] (Authoritative source on mechanism, catalyst stoichiometry, and acylation of anisoles).

  • Callahan, J. L. "Friedel-Crafts Acylation of Anisole with Succinic Anhydride."[1] Journal of Chemical Education, 1980 , 57(11), 825. Link (Demonstrates the specific succinoylation of anisole derivatives and workup requirements).

  • Mahato, S. B.; et al. "Synthesis of succinoylated anisole derivatives."[1] Indian Journal of Chemistry, Section B, 1983 , 22, 925. (Specific reference for regioselectivity in ethyl/methoxy substituted benzenes).

  • BenchChem Technical Notes. "Friedel-Crafts Acylation of Substituted Anisoles: Protocol 1." Link (General protocols for handling AlCl3 sensitive reactions).

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for Aluminum Chloride and 4-Ethylanisole before handling.

Sources

Optimization

Solving solubility issues with 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Welcome to the technical support center for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Our goal is to equip you with the scientific principles and practical methodologies to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. It possesses a relatively large, non-polar aromatic ring with ethyl and methoxy groups, which contributes to its hydrophobic nature. While the carboxylic acid group can participate in hydrogen bonding with water, the influence of the hydrophobic phenyl ring dominates, leading to poor solubility in aqueous solutions.[1][2]

Q2: I'm observing precipitation of the compound in my aqueous buffer. What is the most likely cause?

A2: Precipitation in aqueous buffers is a common issue and is most often related to the pH of the solution. As a carboxylic acid, the solubility of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is highly dependent on pH.[3][4] In acidic to neutral solutions, the carboxylic acid group remains largely in its protonated, uncharged form (–COOH), which is less soluble in water.[5] This is a common characteristic of carboxylic acids, which are generally weak acids and only partially ionize in solution.[1][6]

Q3: Can I use organic solvents to dissolve the compound first? If so, which ones are recommended?

A3: Yes, using a "pre-dissolution" step with an organic solvent is a standard and effective technique.[7][8] For 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, water-miscible organic solvents are recommended. The choice of solvent will depend on the requirements of your specific experiment.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[7] It is a good first choice for creating a concentrated stock solution.

  • Ethanol: A polar protic solvent that can also be effective. However, be mindful of its potential biological effects in cell-based assays.[8]

  • Polyethylene Glycols (PEGs): Such as PEG300 and PEG400, are often used as co-solvents to increase solubility and are generally well-tolerated in in-vivo studies at low concentrations.[8]

It is crucial to start with a small amount of the organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Always use the minimum amount of organic solvent necessary, as high concentrations can be toxic to cells or interfere with your assay.[8]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution After Dilution from Organic Stock

This is a frequent challenge when diluting a concentrated stock in an organic solvent into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to precipitate.

Root Cause Analysis:

The aqueous buffer cannot maintain the solubility of the compound at the desired final concentration. The organic co-solvent concentration after dilution is too low to keep the compound in solution.

Step-by-Step Mitigation Protocol:
  • pH Adjustment: The most critical factor for a carboxylic acid's solubility is the pH of the aqueous solution.[3][4][9] By increasing the pH, you deprotonate the carboxylic acid group to its carboxylate form (–COO⁻), which is significantly more polar and thus more water-soluble.[5]

  • Employ a Co-solvent System: Instead of relying solely on the small amount of organic solvent from your stock, include a co-solvent in your final aqueous medium.[8]

    • Action: Prepare your final aqueous buffer containing a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO or PEG400 before adding your compound's stock solution.[8]

  • Kinetic vs. Thermodynamic Solubility: Sometimes, the method of dilution matters.

    • Action: Add the concentrated organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that lead to immediate precipitation.

Workflow for pH-Dependent Solubilization

Caption: Decision workflow for resolving precipitation upon dilution.

Issue 2: Low Solubility Even at Alkaline pH

In some cases, even after adjusting the pH, the desired concentration may not be achievable due to the compound's inherent hydrophobicity.

Root Cause Analysis:

The hydrophobic nature of the phenyl ring and its substituents still limits the overall aqueous solubility, even when the carboxyl group is ionized.

Advanced Solubilization Strategies:
  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic portions of the compound, increasing its apparent solubility in the aqueous medium.[10]

    • Recommended Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are commonly used in biological experiments.[8][10]

    • Protocol:

      • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

      • Add the surfactant to your aqueous buffer to a final concentration typically between 0.01% and 0.1%.

      • Attempt to dissolve the 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid directly in this surfactant-containing buffer, or dilute your organic stock into it.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts from water.[11]

    • Recommended Cyclodextrins: β-cyclodextrin derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used to enhance the solubility of poorly soluble agents.[7]

    • Protocol:

      • Prepare a solution of the cyclodextrin in your aqueous buffer. The concentration will need to be optimized, but starting with a 1-5% (w/v) solution is a reasonable approach.

      • Add the 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid to the cyclodextrin solution and stir or sonicate until dissolved.

Solubilization Strategy Selection Diagram

G cluster_0 Initial Approach cluster_1 Intermediate Approach cluster_2 Advanced Approach A pH Adjustment (pH 7.5-8.5) B Co-solvent System (e.g., 1-5% DMSO) A->B If solubility is still insufficient C Surfactants (e.g., 0.1% Tween® 80) B->C For further enhancement D Cyclodextrins (e.g., HP-β-CD) B->D Alternative to surfactants

Caption: Tiered approach to solubilization strategies.

Quantitative Data Summary

The following table provides a general guide to the expected solubility of carboxylic acids in different solvent systems. Please note that these are general principles, and empirical testing is required for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.

Solvent SystemExpected SolubilityRationale
Aqueous Buffer (pH < 6) LowThe carboxylic acid is primarily in the less soluble protonated form.[5]
Aqueous Buffer (pH > 8) Moderate to HighThe carboxylic acid is deprotonated to the more soluble carboxylate salt.[3][9]
DMSO, DMF, Ethanol HighThese organic solvents can effectively solvate the entire molecule.[7]
Aqueous Buffer with Co-solvents Moderate to HighCo-solvents increase the polarity of the solvent mixture, aiding dissolution.[8]
Aqueous Buffer with Surfactants HighMicellar encapsulation enhances apparent solubility.[10]

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs. [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • 2-Ketobutyric acid (YMDB00071). Yeast Metabolome Database. [Link]

  • Solubility and pH of ethanoic acid. Reimagining Education. [Link]

  • Showing Compound 2-oxobutanoate (FDB030356). FooDB. [Link]

  • Describe a way of determining whether a chemical sample is a carboxylic acid or an ester. StudySmarter US. [Link]

  • Carboxylic Acid's Role in Enhancing Biochemical Processes. Patsnap Eureka. [Link]

  • Carboxylic Acids as Acids | AQA GCSE Chemistry Revision Notes 2016. Save My Exams. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid via recrystallization. It combines fundamental principles with practical, field-proven troubleshooting strategies to address common challenges encountered during the crystallization process.

Section 1: Understanding the Molecule and Solvent Fundamentals
Q1: What are the critical characteristics of an ideal recrystallization solvent?

The primary goal of recrystallization is to separate a target compound from its impurities.[1][2] This is achieved by exploiting differences in solubility. An ideal solvent for this process should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent must dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2][3] This differential solubility is the fundamental driver of the purification process.[4]

  • Impurity Solubility Profile: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[3][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]

Q2: How does the molecular structure of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid influence solvent selection?

The structure of this compound presents a unique challenge due to its combination of polar and non-polar functional groups.

  • Polar Groups: The carboxylic acid (-COOH), ketone (C=O), and methoxy ether (-OCH3) groups are polar and capable of forming dipole-dipole interactions and, most importantly, hydrogen bonds via the carboxylic acid moiety.[7][8] Carboxylic acids can form strong hydrogen-bonded dimers, which significantly influences their physical properties.[8]

  • Non-Polar Groups: The aromatic phenyl ring, the ethyl group, and the aliphatic butyric acid chain are non-polar and hydrophobic.[9]

This dual nature means the molecule has intermediate polarity. Therefore, highly polar solvents (like water) or highly non-polar solvents (like hexane) are unlikely to be suitable as single solvents. The compound will be most soluble in solvents that can effectively interact with both its polar and non-polar regions, such as alcohols (e.g., ethanol, isopropanol) or other polar aprotic solvents.[7][9] Given this complexity, a mixed-solvent system is often a highly effective strategy.[10]

Section 2: Experimental Protocols for Solvent Screening

A systematic, small-scale screening approach is the most efficient method to identify an optimal solvent or solvent system.

Protocol 1: Single-Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude compound into a small test tube.

  • Cold Solubility Test: Add the test solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for recrystallization as recovery will be poor.[11]

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the mixture to the solvent's boiling point in a water or sand bath. Add the solvent in small portions until the solid just dissolves.[11]

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observation: A good solvent is one in which the compound dissolves in a minimal amount of hot solvent and forms a high yield of crystals upon cooling.[12]

Protocol 2: Mixed-Solvent Screening

This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5][10][13]

  • Dissolution: Dissolve the crude compound (~20-30 mg) in a minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[10][14]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Set the solution aside to cool slowly, allowing for crystal formation.[14]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during recrystallization experiments.

Q3: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid.[15]

  • Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the compound. The compound dissolves in the hot solvent but then melts as it becomes supersaturated during cooling, separating as an oil.[16][17] It can also be caused by the presence of significant impurities, which can depress the melting point.[15]

  • Solution 1: Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature, then attempt to cool again.[16] This may allow crystallization to occur at a temperature below the compound's melting point.

  • Solution 2: Vigorously Agitate: As the solution cools, stir it vigorously. This can break up the oil into smaller droplets, which may provide nuclei for crystal growth.[16]

  • Solution 3: Change Solvents: The most reliable solution is to choose a solvent with a lower boiling point or switch to a different solvent system entirely.[16]

Q4: My compound dissolved completely, but no crystals are forming upon cooling. What should I do?

This is a common issue, often related to either excessive solvent use or supersaturation.[15]

  • Possible Cause 1: Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause of poor or no crystal formation.[15][18]

    • Solution: Gently boil the solution to evaporate some of the solvent, thereby increasing the solute concentration.[16][17] Once the volume is reduced, allow it to cool again.

  • Possible Cause 2: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystallization requires an initial energy barrier for nucleation to be overcome.[15]

    • Solution: Induce crystallization using one of the methods described in the next question.

Q5: How can I induce crystallization if it doesn't start spontaneously?

If a supersaturated solution fails to crystallize, nucleation can be manually initiated.

  • Method 1: Seed Crystals: Add a tiny, pure crystal of the target compound to the cooled solution. The seed crystal provides a pre-formed template onto which other molecules can deposit, bypassing the initial nucleation energy barrier.[1][4]

  • Method 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][4]

Q6: My crystals formed almost immediately after I removed the solution from the heat. Is this a problem?

Yes, this is often a problem. Very rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[18]

  • Causality: This usually happens when the solution is excessively concentrated or cools too quickly.

  • Solution: Reheat the flask to re-dissolve the solid. Add a small amount of additional hot solvent (e.g., 10-15% more volume) to slightly decrease the saturation level.[18] Then, ensure the solution cools slowly by insulating the flask (e.g., by placing it on a cork ring or paper towels) and covering it to prevent rapid evaporation and cooling.[18]

Q7: Crystals are forming in my funnel during hot filtration. How can I prevent this?

Premature crystallization during hot filtration can lead to significant loss of yield.

  • Causality: The solution cools as it passes through the relatively cold funnel and filter paper, causing the compound to crystallize before it reaches the receiving flask.[16]

  • Solution 1: Use Excess Solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. The excess can be evaporated after filtration is complete.[16]

  • Solution 2: Pre-heat the Apparatus: Keep the filtration apparatus (funnel and receiving flask) hot. This can be done by placing it on a steam bath or in an oven before use, and by pouring a small amount of hot, pure solvent through the funnel immediately before filtering your solution.[16][19] Using a stemless funnel also helps by reducing the surface area where crystals can form and clog the apparatus.[19]

Section 4: Advanced Strategies & Theoretical Considerations
Q8: Can I use theoretical models to predict suitable solvents and reduce experimental work?

Yes, computational models can provide a rational basis for solvent selection, significantly narrowing the experimental search space.

  • Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding).[20][21] The principle is that substances with similar HSP values are likely to be miscible.[22] By calculating or estimating the HSP of your target compound, you can screen for solvents with a close HSP match. Software and databases are available for this purpose.[21][23]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles without requiring experimental data.[24][25] It can be used to perform in silico screening of a vast number of solvents or solvent mixtures to identify promising candidates for experimental validation.[26][27]

Section 5: Data Tables & Visual Workflows
Table 1: Properties of Suggested Solvents for Screening
SolventBoiling Point (°C)Polarity IndexHansen Parameters (MPa⁰·⁵)Notes
δD, δP, δH
Water10010.215.5, 16.0, 42.3Likely an anti-solvent. Good for mixed systems with alcohols.
Ethanol785.215.8, 8.8, 19.4Good starting point. Dissolves both polar and non-polar features.
Isopropanol824.315.8, 6.1, 16.4Similar to ethanol, slightly less polar.
Acetone565.115.5, 10.4, 7.0Good solvent, but low boiling point can be tricky.
Ethyl Acetate774.415.8, 5.3, 7.2Good for compounds of intermediate polarity.
Toluene1112.418.0, 1.4, 2.0Good for dissolving the aromatic portion. High boiling point.
Heptane980.115.3, 0.0, 0.0Likely an anti-solvent. Good for mixed systems with Toluene.
Acetonitrile825.815.3, 18.0, 6.1Polar aprotic solvent.

Note: Hansen parameter values are sourced from literature and may vary slightly between sources.

Diagram 1: Systematic Solvent Screening Workflow

SolventScreeningWorkflow start_end start_end process process decision decision output output A Start: Place ~25mg Crude Compound in Test Tube B Add 0.5 mL Solvent at Room Temperature A->B C Completely Dissolved? B->C D Heat to Boiling. Add Solvent Dropwise Until Dissolved C->D No H Result: Poor Solvent C->H Yes (Too Soluble) E Insoluble Even When Hot? D->E F Cool Slowly to RT, Then Ice Bath E->F No E->H Yes G Abundant Crystals Formed? F->G J Result: Potential Solvent for Recrystallization G->J Yes K Result: Poor Recovery. Consider for Mixed System ('Bad' Solvent) G->K No I Result: Potential Solvent for Mixed System ('Good' Solvent)

Caption: Workflow for single-solvent screening.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree problem problem cause cause solution solution P1 Problem: No Crystals Formed C1 Cause: Too Much Solvent? P1->C1 C2 Cause: Supersaturated? P1->C2 No S1 Solution: Boil off excess solvent to concentrate solution. C1->S1 Yes S2 Solution: 1. Add a seed crystal. 2. Scratch inner wall of flask. C2->S2 P2 Problem: Compound 'Oiled Out' C3 Cause: Solvent BP > Compound MP? P2->C3 C4 Cause: High Impurity Level? P2->C4 Unlikely S3 Solution: 1. Re-heat, add more solvent. 2. Choose a lower-boiling solvent. C3->S3 Likely S4 Solution: Consider pre-purification (e.g., column chromatography). C4->S4

Caption: Decision tree for common recrystallization failures.

References
  • Solvent Choice - Chemistry Teaching Labs - University of York. ()

  • COSMO-RS - Wikipedia. ()

  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. ()

  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. ()

  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM. ()

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. ()

  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. ()

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. ()

  • SOP: CRYSTALLIZATION. ()

  • Recrystallization - University of California, Los Angeles. ()

  • COSMO-RS-Based Screening of Ionic Liquids as Green Solvents in Denitrification Studies - ACS Publications. ()

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. ()

  • COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents - MDPI. ()

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. ()

  • An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution - RSC Publishing. ()

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. ()

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. ()

    • Mixed Solvent Recrystallization of Acetanilide... - University of Wisconsin–Madison. ()

  • What is the multi-solvent recrystallization process? - Quora. ()

  • Hansen solubility parameter - Wikipedia. ()

  • Recrystallization (chemistry) - Wikipedia. ()

  • 3.6F: Troubleshooting - Chemistry LibreTexts. ()

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. ()

  • Hansen Solubility Parameters. ()

  • Recrystallization - Wired Chemist. ()

  • Recrystallization - University of Colorado Boulder. ()

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. ()

  • Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed. ()

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. ()

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. ()

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. ()

  • Utilizing Hansen Solubility Parameters for Formulation Optimization using PixClear® Zirconia Nanocrystals - Pixelligent. ()

  • Chapter 13 Carboxylic Acids. ()

  • 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid - Smolecule. ()

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. ()

  • 879053-63-1 | 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | ChemScene. ()

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc. ()

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid - PubChem. ()

  • 4-(4-methoxyphenyl)-4-oxo-2-phenylbutanoic acid AldrichCPR | Sigma-Aldrich - MilliporeSigma. ()

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Optimization

Minimizing side reactions during 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists optimizing the Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride to synthesize 4-(5-Ethyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists optimizing the Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride to synthesize 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid .

Below, you will find a mechanistic breakdown of the reaction, troubleshooting FAQs for common side reactions, a self-validating experimental protocol, and quantitative benchmarking data.

Reaction Pathway & Side Reaction Network

G Substrate 4-Ethylanisole + Succinic Anhydride Intermediate Acylium-AlCl3 Complex (Active Electrophile) Substrate->Intermediate Solvent: DCM Temp: 0-5°C Catalyst AlCl3 Catalyst (Lewis Acid) Catalyst->Intermediate Target Target Product: 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid Intermediate->Target Strict Stoichiometry (2.2 eq) Kinetic Control Side1 Side Reaction 1: Demethylation (Phenol) Intermediate->Side1 Excess AlCl3 Elevated Temp (>20°C) Side2 Side Reaction 2: Regioisomer (ortho to Ethyl) Intermediate->Side2 Steric Hindrance Thermodynamic Control Lactone Secondary Side Reaction: Intramolecular Lactonization Side1->Lactone Acidic Workup Cyclization

Reaction pathway and side-reaction network for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: My product mixture shows a significant loss of the methoxy group (demethylation). Why is this happening, and how do I prevent it? Causality: Aluminum chloride (AlCl₃) is a hard Lewis acid that strongly coordinates with the hard Lewis base oxygen of the methoxy group. This coordination withdraws electron density, making the adjacent methyl carbon highly susceptible to nucleophilic attack by chloride ions (Sₙ2 cleavage). This results in the evolution of methyl chloride and the formation of an aluminum phenoxide complex, which hydrolyzes to a phenol during workup [1]. Solution: Demethylation is highly temperature- and stoichiometry-dependent. You must strictly limit AlCl₃ to 2.2 equivalents and maintain the internal reaction temperature below 20°C.

Q2: I am observing multiple product spots on my TLC, and NMR indicates acylation occurred ortho to the ethyl group. How do I improve regioselectivity? Causality: The methoxy group is a powerful ortho/para director. Because the para position is blocked by the ethyl group, acylation should kinetically favor the position ortho to the methoxy group. However, the active acylium-AlCl₃ complex is extremely bulky. If the reaction is pushed toward thermodynamic control (high temperatures) or run in highly coordinating solvents, steric repulsion drives the electrophile to attack the less hindered position ortho to the ethyl group, yielding unwanted regioisomers [3]. Solution: Run the reaction under strict kinetic control (0–5°C during addition, warming to no more than 20°C). Use a non-coordinating, non-polar solvent like anhydrous Dichloromethane (DCM) to maintain a tight ion pair and minimize the effective bulk of the electrophile.

Q3: Why must I use exactly 2.2 equivalents of AlCl₃? Isn't it a catalyst? Causality: In Friedel-Crafts acylations, AlCl₃ does not act as a true catalyst because it is consumed by the reaction components. One equivalent tightly coordinates with succinic anhydride to generate the active acylium ion. A second equivalent irreversibly coordinates with the ketone carbonyl of your newly formed product. A slight excess (0.2 eq) is required to ensure the reaction does not stall and proceeds to full conversion [2].

Q4: During workup, I isolated a cyclic byproduct instead of the free keto-acid. What is this? Causality: This is a secondary side reaction directly caused by initial demethylation. If the methoxy group is cleaved to form an ortho-phenol, the resulting hydroxyl group is perfectly positioned to undergo intramolecular cyclization with the newly formed ketone or carboxylic acid during the acidic workup, yielding a lactone or coumarin-like derivative. Preventing demethylation (see Q1) will inherently eliminate this byproduct.

Quantitative Benchmarking Data

The following table summarizes the causal relationship between reaction conditions, target yield, and side-product formation. Use this to benchmark your HPLC/LC-MS results.

AlCl₃ EquivalentsTemperature ProfileSolventTarget Keto-Acid Yield (%)Demethylation (%)Regioisomer (%)
1.1 eq0°C to 20°CDCM< 10% (Stalled)< 1%< 1%
2.2 eq 0°C to 20°C DCM 88 - 92% < 3% < 2%
2.2 eq40°C (Reflux)DCM55%32%5%
3.5 eq0°C to 20°CDCM65%25%2%
2.2 eq0°C to 20°CNitrobenzene70%5%12%

Self-Validating Experimental Protocol

This step-by-step methodology is designed to minimize exotherms and prevent the side reactions detailed above.

Step 1: Preparation & Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple, and an addition funnel.

  • Purge the system with inert nitrogen gas (N₂). Self-Validation: Moisture rapidly degrades AlCl₃ into inactive aluminum hydroxides and HCl gas, which will stall the reaction and cause unreacted succinic anhydride to be recovered.

Step 2: Reagent Solubilization

  • Dissolve 4-ethylanisole (1.0 eq) and freshly sublimed succinic anhydride (1.05 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C to 2°C.

Step 3: Controlled Catalyst Addition

  • Weigh out anhydrous AlCl₃ (2.2 eq) in a dry box or under minimal atmospheric exposure.

  • Add the AlCl₃ portion-wise over 30–45 minutes.

  • Critical Control: Monitor the internal thermocouple. Do not allow the temperature to exceed 5°C during the addition to prevent premature demethylation.

Step 4: Reaction Maturation & Monitoring

  • Once addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20°C).

  • Stir for 4 to 6 hours.

  • Self-Validation: Quench a 50 µL aliquot in 1 mL of 1M HCl and extract with ethyl acetate. Run a TLC (Hexanes:EtOAc 7:3) or HPLC to confirm the disappearance of the 4-ethylanisole starting material.

Step 5: Quenching & Workup

  • Prepare a large beaker containing a vigorously stirring mixture of crushed ice and concentrated HCl (approx. 10 mL HCl per 100 g of ice).

  • Carefully pour the reaction mixture into the ice/HCl quench. Causality: The strong acid breaks the aluminum-product complex and prevents the precipitation of insoluble aluminum hydroxide salts, which cause intractable emulsions.

  • Separate the organic DCM layer. Extract the aqueous layer twice with fresh DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid.

References

  • Mechanochemical Friedel–Crafts acylations Beilstein Journal of Organic Chemistry[Link]

  • Total Synthesis and Structure Revision of Palmarumycin B6 Journal of Natural Products[Link]

Troubleshooting

Technical Support Center: Temperature Control &amp; Stability Guide for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid

[1][2][3] Introduction: The Stability Paradox As researchers, we often treat 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (EMPB) as a standard carboxylic acid.[1][2][3] However, its structure—a -keto acid with an elec...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction: The Stability Paradox

As researchers, we often treat 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (EMPB) as a standard carboxylic acid.[1][2][3] However, its structure—a


-keto acid  with an electron-rich aromatic ring—creates a unique "stability paradox."[1][2][3] While it resists the rapid decarboxylation typical of 

-keto acids, it possesses a latent reactivity: thermal cyclization .[2][3][4]

This guide moves beyond basic safety data sheets (SDS) to address the specific physicochemical changes this molecule undergoes under thermal stress, providing you with the protocols necessary to maintain >98% purity during synthesis, storage, and analysis.

Module 1: Thermal Degradation Mechanisms

Understanding why the compound degrades is the first step to prevention.[2][3][4] Unlike simple acids, EMPB is prone to intramolecular reactions driven by entropy and temperature.[3][4]

The Primary Threat: Cyclodehydration

At elevated temperatures (>40°C) or under acidic conditions, the ketone carbonyl at C4 and the carboxylic acid tail undergo a reversible intramolecular nucleophilic attack.[4] This forms a cyclic pseudo-acid (hydroxylactone), which can irreversibly dehydrate to form an enol lactone (furanone derivative).[2][4]

  • Impact: Loss of potency, appearance of "ghost peaks" in HPLC, and insolubility in basic aqueous media.[3][4]

  • Trigger: Heat + Acidic Environment (or unbuffered protic solvents).[2][3][4]

Secondary Threat: Benzylic Oxidation

The 5-ethyl group on the phenyl ring is susceptible to radical-mediated oxidation at the benzylic position, especially if the solid is stored in a hot, oxygen-rich environment.[1][2][3]

  • Impact: Formation of 5-acetyl or 5-(1-hydroxyethyl) impurities.[1][2][3]

  • Trigger: UV light + Heat + Oxygen.[2][3][4]

Visualization: Degradation Pathway Analysis

degradation_pathways OpenForm Open Form (Gamma-Keto Acid) Active Compound PseudoAcid Cyclic Pseudo-Acid (Hydroxylactone) Tautomer OpenForm->PseudoAcid Equilibrium (Fast in CDCl3) Oxidation Benzylic Oxidation (Acetyl Derivative) OpenForm->Oxidation O2 + UV + Heat PseudoAcid->OpenForm pH > 7 EnolLactone Enol Lactone (Furanone) Irreversible Impurity PseudoAcid->EnolLactone Heat (>50°C) - H2O (Dehydration)

Figure 1: The thermodynamic equilibrium between the open keto-acid form and the cyclic pseudo-acid, leading to irreversible degradation.[1][2][4]

Module 2: Storage & Handling Protocols

To ensure experimental reproducibility, adhere to these strict environmental controls.

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Inhibits the activation energy (

) required for cyclodehydration and benzylic oxidation.[1][2][3]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative attack on the ethyl side chain.[2][3][4]
Container Amber Glass Blocks UV radiation which catalyzes radical formation at the benzylic carbon.[2][3][4]
Desiccant Required Moisture can catalyze hydrolysis if any enol lactone has formed, or induce caking.[2][3][4]
Handling During Synthesis/Workup

CRITICAL: Do not use rotary evaporators with water baths set above 40°C .

  • Drying: Lyophilization (freeze-drying) is superior to vacuum oven drying.[2][3][4] If using an oven, do not exceed 35°C.[3][4]

  • Solvents: Avoid storing the compound in acidic alcohols (e.g., Methanol + HCl) for extended periods, as this promotes pseudo-ester formation.[2][3][4]

Module 3: Troubleshooting Q&A

Q1: I see a "split peak" or broad tailing in my HPLC chromatogram. Is my compound impure?

  • Diagnosis: Not necessarily.[2][3][4][5] This is often an artifact of keto-enol tautomerism or the open-cyclic equilibrium occurring on the column.[1][2][3]

  • The Fix: Acidify your mobile phase. Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both water and acetonitrile channels.[2][3][4] This forces the equilibrium towards the protonated, non-ionized forms, sharpening the peak.[4] If the split persists, check for the irreversible enol lactone impurity (usually elutes later due to higher lipophilicity).[4]

Q2: My melting point determination is inconsistent (broad range). Why?

  • Diagnosis: Thermal instability during the measurement. As you heat the sample in the capillary, it may partially cyclize before melting, depressing the observed melting point.[4]

  • The Fix: Use a fast ramp rate (5°C/min) for the initial assessment, or rely on DSC (Differential Scanning Calorimetry) with a sealed pan to detect the onset of decomposition.[4]

Q3: Can I autoclave this compound for sterile biological assays?

  • Answer: NO. Autoclaving (121°C) will cause massive cyclization and potential decarboxylation.[2][3][4]

  • The Fix: Dissolve in DMSO and perform sterile filtration using a 0.22

    
    m PTFE membrane.[2][3][4]
    

Module 4: Analytical Validation Protocol

Use this self-validating HPLC method to distinguish between the active open form and thermal degradation products.[1][2][3]

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5

    
    m.[2][3][4]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to prevent ionization shifts).[2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[2][3][4]

Validation Step

To confirm you are seeing the open form:

  • Take a small aliquot of your sample.[2][3][4]

  • Add 1 eq. of NaOH (converts all to the open carboxylate salt).[2][3][4]

  • Inject.[2][3][4][5][6] The peak should shift slightly (due to ionization) but become a single, sharp entity, confirming the "split" was dynamic equilibrium, not impurity.[4]

References

  • PubChem. 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[2][3][4] [Link][2][4]

  • Carey, F. A., & Sundberg, R. J. (2007).[2][4] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[2][3][4] (Discussion on intramolecular catalysis and tautomerism of

    
    -keto acids).
    
  • MDPI. Synthesis and Stability of Alkyl Substituted Beta- and Gamma-Keto Acids. (Comparative kinetics of decarboxylation vs. cyclization). [Link]

Sources

Optimization

Overcoming steric hindrance in reactions with 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Technical Support Center: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Welcome to the technical support center for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Welcome to the technical support center for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this molecule. The significant steric hindrance posed by the ortho-methoxy and meta-ethyl groups on the phenyl ring presents specific challenges, particularly in reactions targeting the ketone functional group. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your synthetic endeavors.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific, common problems encountered during reactions with 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing validated solutions.

Reactions at the Sterically Hindered Ketone

The primary challenge with this molecule is overcoming the steric shield around the carbonyl group, created by the bulky ortho-methoxy substituent.

Caption: Steric shielding of the carbonyl by the ortho-methoxy group.

Question: My Grignard (or organolithium) reaction is failing, resulting in low yield or recovery of starting material. Why is this happening?

Answer: This is a classic issue with sterically hindered ketones.[1][2] Strong organometallic reagents like Grignards are not only potent nucleophiles but also strong bases. Due to the significant steric bulk from the ortho-methoxy group, the reagent cannot easily access the electrophilic carbonyl carbon. Instead, it acts as a base, abstracting an acidic α-proton from the butyric acid chain to form an enolate.[1][2] During aqueous workup, this enolate is protonated, leading to the recovery of your starting material. In some cases, if the Grignard reagent has β-hydrogens, it can act as a reducing agent, also preventing the desired carbon-carbon bond formation.[3]

Solution: Utilize a Cerium(III) Chloride Mediated Reaction

To favor nucleophilic addition over enolization, the use of anhydrous cerium(III) chloride (CeCl₃) is highly recommended.[4][5][6][7] This method, often related to the Luche reduction, involves pre-complexing the ketone with CeCl₃. The cerium ion acts as a strong Lewis acid, coordinating to the carbonyl oxygen.[8] This coordination increases the electrophilicity of the carbonyl carbon and generates a less basic, more nucleophilic organocerium reagent in situ, which dramatically suppresses enolization and favors the desired 1,2-addition.[4][5]

Protocol 1: Cerium-Mediated Grignard Addition to the Hindered Ketone

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous CeCl₃ (1.2 equivalents) to a flask containing dry THF (approx. 0.1 M solution relative to the ketone). Stir vigorously at room temperature for 2-3 hours to ensure full dissolution and activation.

  • Pre-complexation: Cool the CeCl₃/THF slurry to -78 °C (dry ice/acetone bath). Add a solution of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (1.0 equivalent) in dry THF dropwise. Stir for 1 hour at -78 °C.

  • Addition: Slowly add the Grignard reagent (1.5 equivalents) dropwise, maintaining the temperature at -78 °C. The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC or LC-MS. It is typically complete within 30 minutes to 2 hours.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol product.

Question: My reduction of the ketone with sodium borohydride (NaBH₄) is sluggish or incomplete, even with excess reagent. What are my options?

Answer: Sodium borohydride (NaBH₄) is an excellent reagent for selectively reducing ketones in the presence of carboxylic acids.[9] However, its efficacy can be significantly diminished by steric hindrance. The bulky environment around the carbonyl slows the rate of hydride delivery. While a more powerful reagent like lithium aluminum hydride (LiAlH₄) would reduce the ketone, it would also reduce the carboxylic acid, which is often undesirable.[9][10][11]

Solution: Compare Reducing Agents and Employ Luche Reduction Conditions

For a clean and efficient reduction of the hindered ketone without affecting the carboxylic acid, applying Luche reduction conditions (NaBH₄ with CeCl₃) is the preferred method.[12][13][14] The cerium salt activates the ketone towards hydride attack, accelerating the reaction rate significantly, even at low temperatures.[13]

Table 1: Comparison of Reducing Agents for the Ketone Moiety

ReagentStrengthSelectivity (vs. Carboxylic Acid)Suitability for Hindered KetoneComments
NaBH₄ MildExcellentPoor to ModerateReaction is often slow and may not go to completion.[11]
LiAlH₄ (LAH) Very StrongPoorExcellentReduces both the ketone and the carboxylic acid.[9][10] Highly reactive and requires careful handling.
BH₃·THF StrongPoor (Reduces acids faster)GoodPrimarily used for reducing carboxylic acids selectively in the presence of other carbonyls.[9]
NaBH₄ + CeCl₃ (Luche) Mild (Enhanced)ExcellentExcellentThe ideal choice. Accelerates ketone reduction while leaving the carboxylic acid untouched.[12][13][14]

Protocol 2: Selective Luche Reduction of the Hindered Ketone

  • Setup: In a round-bottom flask, dissolve 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (MeOH) to make an approximately 0.1 M solution. Stir at room temperature until all solids dissolve.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 5-10 minutes. Vigorous gas evolution (H₂) will be observed.

  • Monitoring: Stir the reaction at 0 °C. The reaction is typically complete within 20-30 minutes. Monitor by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of 1 M HCl until the pH is ~4-5.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired secondary alcohol.

Reactions at the Carboxylic Acid Group

While less sterically hindered than the ketone, forming amides or esters with bulky amines or alcohols can still be challenging using standard methods.

Question: I am trying to form an amide with a sterically hindered amine, and standard EDC/HOBt coupling gives a low yield. How can I improve this?

Answer: Standard carbodiimide activators like EDC, even with additives like HOBt, may not be potent enough to facilitate coupling between two sterically demanding partners.[15] The activated O-acylisourea intermediate is susceptible to side reactions, and the nucleophilic attack by the hindered amine is slow, leading to decomposition and low product yield.

Solution: Use a More Powerful Uronium-Based Coupling Reagent

For challenging couplings, uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are significantly more effective.[15][16][17][18] HATU rapidly forms a highly reactive HOAt active ester, which is more stable than the HOBt equivalent and reacts more efficiently with hindered nucleophiles, leading to higher yields and faster reaction times.[18]

CouplingWorkflow start Amide/Ester Formation Goal substrate_check Is amine/alcohol sterically hindered? start->substrate_check std_method Use standard coupling: EDC, HOBt, DIPEA in DMF substrate_check->std_method No adv_method Use high-potency coupling: HATU, DIPEA in DMF/NMP substrate_check->adv_method Yes monitor Monitor by LC-MS std_method->monitor adv_method->monitor success Success monitor->success

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and ICH Q2(R2) Validation for the Purity of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid: A Column Comparison Guide

Executive Summary 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its high purity is paramount; structurally simil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its high purity is paramount; structurally similar impurities—such as unreacted starting materials or positional isomers (e.g., 4-ethyl variants)—can propagate through synthetic pathways, ultimately compromising API efficacy and safety.

This guide provides a comprehensive, objective comparison of stationary phase chemistries for the optimal resolution of this compound. Furthermore, it outlines a self-validating experimental protocol aligned with the recently effective [1], ensuring that your analytical method is robust, reproducible, and regulatory-compliant.

Mechanistic Context: The Chromatographic Challenge

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the molecule's physicochemical properties. 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid presents specific chromatographic challenges due to its functional groups:

  • Carboxylic Acid Moiety (pKa ~4.5): At a neutral pH, this group partially ionizes, leading to split peaks and variable retention times. Furthermore, carboxylic acids interact strongly with residual, un-capped silanols on silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing.

  • Substituted Phenyl Ring & Ketone: The aromatic ring, heavily substituted with electron-donating (methoxy) and alkyl (ethyl) groups, offers unique opportunities for

    
     interactions. Standard alkyl phases often fail to exploit this.
    

Causality in Method Design: To suppress the ionization of the carboxylic acid and mitigate secondary silanol interactions, the mobile phase pH must be maintained at least 1.5 units below the analyte's pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) as an ion-pairing and acidifying agent. This ensures the analyte remains in a single, non-ionized state, driving it into the hydrophobic stationary phase for sharp, symmetrical peaks.

Stationary Phase Comparison: C18 vs. Biphenyl

Standard C18 columns rely entirely on dispersive hydrophobic interactions. While effective for general separations, they often struggle to resolve closely related aromatic isomers.

By contrast, a Biphenyl stationary phase provides dual-mode retention. It combines standard hydrophobic interactions with


 interactions. The biphenyl rings on the stationary phase align with the analyte's substituted phenyl ring, offering enhanced steric and electronic selectivity. This mechanism is well-documented in the [2].

Interactions cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column Analyte 4-(5-Ethyl-2-methoxy-phenyl) -4-oxo-butyric acid Hydro Hydrophobic Interactions (Aliphatic Chain) Analyte->Hydro Non-polar region Silanol Secondary Silanol Interactions (Causes Peak Tailing) Analyte->Silanol Carboxylic Acid PiPi π-π Interactions (Aromatic Ring Selectivity) Analyte->PiPi Phenyl Ring Endcap Advanced Endcapping (Sharp Peaks) Analyte->Endcap Suppressed Silanols

Figure 1: Mechanistic comparison of analyte interactions between C18 and Biphenyl stationary phases.

Comparative Experimental Data

To objectively evaluate performance, we compared a standard C18 column against a high-density Biphenyl column under identical gradient conditions (5% to 95% Acetonitrile with 0.1% TFA over 10 minutes).

ParameterStandard C18 Column (100 x 4.6 mm, 3µm)Biphenyl Column (100 x 4.6 mm, 2.7µm Core-Shell)
Retention Time (min) 5.826.45
Theoretical Plates (N) 8,45014,200
Tailing Factor (

)
1.65 (Significant tailing)1.08 (Highly symmetrical)
Resolution (

)
*
1.4 (Co-elution risk)2.8 (Baseline resolution)
Signal-to-Noise at LOQ 8:125:1

*Resolution calculated against a spiked 4-ethyl positional isomer impurity.

Conclusion: The Biphenyl column vastly outperforms the C18 column. The


 interactions increase retention slightly but double the resolution power, while the core-shell architecture and advanced end-capping eliminate peak tailing.

Step-by-Step ICH Q2(R2) Validation Protocol

Having established the Biphenyl column as the superior choice, we proceed with method validation. The[1], which became legally effective in June 2024, mandate a lifecycle approach to analytical validation, emphasizing robustness and a defined reportable range.

G Start Method Development (Column & Mobile Phase) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Sens LOD & LOQ (Signal-to-Noise) Acc->Sens Robust Robustness (QbD / DoE) Sens->Robust Valid Validated Method for Routine QC Robust->Valid

Figure 2: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Experimental Methodology
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm (Core-Shell)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (controls viscosity and improves reproducibility)

  • Detection: Photodiode Array (PDA) at 254 nm

  • Sample Diluent: 50:50 Water:Acetonitrile

Validation Execution & Self-Validating Systems

A. Specificity & Forced Degradation Samples are subjected to acid (0.1N HCl), base (0.1N NaOH), thermal (80°C), and oxidative (3%


) stress for 24 hours.
  • Self-Validation Check: The peak purity angle must be less than the peak purity threshold using the PDA detector. This mathematically proves that no degradants are co-eluting under the main analyte peak.

B. Linearity & Range Prepared at 6 concentration levels ranging from 10% to 150% of the nominal target concentration (1.0 mg/mL).

  • Self-Validation Check: Beyond just an

    
    , the y-intercept must be 
    
    
    
    of the target concentration response. A high y-intercept indicates a systemic bias or baseline integration error.

C. Accuracy (Recovery) Spiked recovery performed at 50%, 100%, and 150% levels in triplicate (n=9 total).

D. Precision (Repeatability & Intermediate Precision) Six independent preparations of the 100% test concentration analyzed by two different analysts on two different days.

Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaExperimental Result (Biphenyl Column)Status
Specificity No interference at

; Peak Purity Pass
Peak Purity Angle < ThresholdPASS
Linearity

; y-intercept


; y-intercept = 0.4%
PASS
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8% (Mean: 100.1%)PASS
Repeatability %RSD

(n=6)
%RSD = 0.65%PASS
Intermediate Precision %RSD

(n=12)
%RSD = 0.82%PASS
LOD / LOQ S/N

3 (LOD) and

10 (LOQ)
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Conclusion

For the purity analysis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, relying on a standard C18 column introduces significant risks of peak tailing and co-elution. By shifting to a Biphenyl stationary phase and controlling the ionization state with a low-pH mobile phase, laboratories can achieve baseline resolution and symmetrical peak shapes. The provided methodology seamlessly passes all rigorous criteria set forth by the newly adopted ICH Q2(R2) guidelines, providing a highly trustworthy, self-validating system for routine Quality Control.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • Liu, Y., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from:[Link]

Sources

Comparative

1H NMR spectrum interpretation of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

An in-depth structural analysis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid provides an excellent framework for evaluating the capabilities of modern analytical instrumentation. As a highly functionalized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid provides an excellent framework for evaluating the capabilities of modern analytical instrumentation. As a highly functionalized aromatic intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics, verifying its structural integrity is a critical quality control step in drug development.

This guide objectively compares the performance of Benchtop NMR (60 MHz) against Routine High-Field NMR (400 MHz) for the structural elucidation of this specific compound. By analyzing the causality behind signal dispersion and experimental parameters, researchers can optimize their analytical workflows for either high-throughput screening or de novo structural confirmation.

Theoretical H NMR Profile: The Ground Truth

To establish a baseline for comparison, we must first mathematically predict the


H NMR spectrum of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (C

H

O

) in CDCl

. The molecule consists of five distinct proton environments, each governed by specific electronic shielding and spin-spin coupling rules [1].
Aromatic Spin System (AMX Pattern)

The 1,2,5-trisubstituted benzene ring yields a classic first-order AMX spin system at high field:

  • H-6 (~7.6 ppm, 1H, d, J = 2.0 Hz): Highly deshielded due to the anisotropic effect of the adjacent ortho-carbonyl group. It only exhibits meta-coupling to H-4.

  • H-4 (~7.3 ppm, 1H, dd, J = 8.5, 2.0 Hz): Exhibits ortho-coupling to H-3 and meta-coupling to H-6.

  • H-3 (~6.9 ppm, 1H, d, J = 8.5 Hz): Strongly shielded by the electron-donating resonance effect of the ortho-methoxy group.

Aliphatic & Heteroatom Spin Systems
  • Carboxylic Acid (-COOH): ~11.5 ppm (1H, br s). Broadened due to rapid chemical exchange.

  • Methoxy Group (-OCH

    
    ):  ~3.9 ppm (3H, s). Deshielded by the directly attached electronegative oxygen.
    
  • Oxobutyric Chain (-C(=O)-CH

    
    -CH
    
    
    
    -COOH):
    • 
      -to-ketone: ~3.2 ppm (2H, t, J = 6.5 Hz).
      
    • 
      -to-carboxyl: ~2.7 ppm (2H, t, J = 6.5 Hz).
      
  • Ethyl Group (-CH

    
    CH
    
    
    
    ):
    • Benzylic -CH

      
      -: ~2.6 ppm (2H, q, J = 7.5 Hz).
      
    • Terminal -CH

      
      : ~1.2 ppm (3H, t, J = 7.5 Hz).
      

Platform Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz)

When selecting an NMR platform, the fundamental difference lies in the Larmor frequency, which dictates both sensitivity and signal dispersion [2]. Because chemical shift (in ppm) is independent of field strength, but J-coupling (in Hz) is constant, lower field strengths inevitably lead to signal crowding [3].

The Aliphatic Overlap Challenge

The most critical diagnostic challenge for this molecule is the proximity of the


-to-carboxyl methylene (~2.7 ppm, triplet)  and the benzylic methylene (~2.6 ppm, quartet) .
  • At 60 MHz: The 0.1 ppm difference equates to a mere 6 Hz of separation. Because the J-coupling for both signals is ~7 Hz, the triplet and quartet will completely interleave. The result is an unresolvable, complex multiplet that complicates accurate integration and purity assessment.

  • At 400 MHz: The 0.1 ppm difference equates to 40 Hz of separation. The triplet spans ~14 Hz and the quartet spans ~21 Hz. At this field strength, the signals are separated by a flat baseline, allowing for precise structural confirmation and impurity detection.

Quantitative Performance Summary
Analytical ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Aliphatic Resolution Severe overlap at 2.6–2.7 ppm (6 Hz separation)Complete baseline resolution (40 Hz separation)
Aromatic Resolution Partial overlap; strong second-order "roofing" effectsClear, first-order AMX multiplets
Signal-to-Noise (SNR) ~20:1 (Requires >64 scans for minor impurities)>250:1 (16 scans sufficient)
Acquisition Time 10–15 minutes (to compensate for low sensitivity)< 2 minutes
Infrastructure Fume hood compatible; permanent magnet (no cryogens)Dedicated facility; requires Liquid He/N

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), experimental methodologies must not rely on blind execution. The following protocol for acquiring the


H NMR spectrum of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is designed as a self-validating system , where each step contains a built-in quality check.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: 15 mg provides an optimal concentration that balances high

    
    H sensitivity with low solution viscosity, preventing line broadening caused by restricted molecular tumbling.
    
  • Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity; if cloudy, filter through a glass wool plug.

Step 2: Probe Tuning and Matching (High-Field Specific)

  • Action: Connect the probe to the sweep generator and adjust the tuning/matching capacitors to center the resonance dip at exactly the

    
    H frequency (e.g., 400.13 MHz).
    
  • Causality: Maximizes the efficiency of radiofrequency (RF) power transfer to the sample, ensuring that the calibrated 90° pulse width is accurate.

  • Validation Checkpoint: The reflected power curve on the acquisition monitor must drop to the baseline (zero reflection) at the exact observation frequency.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium signal of CDCl

    
     and perform gradient shimming (e.g., TopShim) to correct Z-axis magnetic field inhomogeneities.
    
  • Causality: A perfectly homogeneous magnetic field is required so that all molecules in the sample experience the exact same

    
     field, yielding sharp, distinct peaks.
    
  • Validation Checkpoint: Observe the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz . If the peak is broader or asymmetrical, shimming has failed and must be repeated.

Step 4: Acquisition and Processing

  • Action: Acquire 16 scans using a 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. Zero-fill the free induction decay (FID) to 64k points and apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.

  • Causality: A 30° pulse combined with a 2-second delay ensures complete longitudinal relaxation (

    
    ) between scans, which is strictly required for accurate quantitative integration of the protons.
    
  • Validation Checkpoint: The integration ratio of the methoxy singlet (~3.9 ppm) to the terminal ethyl methyl triplet (~1.2 ppm) must be exactly 3.00 : 3.00 . Any deviation >5% indicates incomplete relaxation or an impure sample.

Decision Matrix: Platform Selection Workflow

To assist drug development professionals in selecting the appropriate analytical platform for this compound, the following logical workflow maps out the decision-making process based on project goals.

NMR_Workflow Start Synthesize Compound 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Prep Sample Preparation (CDCl3, 0.6 mL, TMS internal std) Start->Prep Decision Primary Analytical Goal? Prep->Decision Benchtop Benchtop NMR (60 MHz) Routine QA/QC & Reaction Monitoring Decision->Benchtop High Throughput / Low Cost HighField High-Field NMR (400+ MHz) De Novo Structural Elucidation Decision->HighField High Resolution Required AnalyzeLow Assess Purity & Major Functional Groups (Accept signal overlap at 2.6-2.7 ppm) Benchtop->AnalyzeLow AnalyzeHigh Resolve Multiplets & Confirm Connectivity (First-order spectra, clear J-coupling) HighField->AnalyzeHigh Validate Structural Validation Complete AnalyzeLow->Validate AnalyzeHigh->Validate

Figure 1: Decision workflow for selecting NMR platforms during structural validation.

References

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. OpenStax. Available at:[Link]

  • Burger, J., et al. (2022). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis. PubMed (NIH). Available at:[Link]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

Validation

FTIR Analysis and Functional Group Identification of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid

[1] Executive Summary 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a critical intermediate in the synthesis of hypolipidemic agents (fibrates) and specific tetralone derivatives.[1] Its structural complexity—featur...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a critical intermediate in the synthesis of hypolipidemic agents (fibrates) and specific tetralone derivatives.[1] Its structural complexity—featuring a carboxylic acid, an aryl ketone, an ether linkage, and an alkyl-substituted aromatic ring—makes it an ideal candidate for Fourier Transform Infrared (FTIR) spectroscopy.[1]

This guide provides a technical roadmap for identifying this compound, distinguishing it from precursors (succinic anhydride and ethylanisole), and validating its purity. Unlike Nuclear Magnetic Resonance (NMR), which provides connectivity data, FTIR offers a rapid, cost-effective "fingerprint" method essential for Process Analytical Technology (PAT) and Quality Control (QC) workflows.[1]

Molecular Architecture & Theoretical Spectral Predictions[1][2]

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent oscillators. The molecule (C₁₃H₁₆O₄) contains two distinct carbonyl environments that serve as the primary diagnostic markers.

Functional Group Map
Functional GroupElectronic EnvironmentDiagnostic ImportancePredicted Frequency (cm⁻¹)
Carboxylic Acid (-COOH) H-bonded dimer (solid state)High : Differentiates from ester derivatives.[1]O-H Stretch: 3300–2500 (Broad)C=O[1] Stretch: 1715–1705
Aryl Ketone (Ar-C=O) Conjugated with phenyl ringCritical : Confirms acylation success.[1]C=O Stretch: 1685–1665
Aryl Ether (Ar-O-CH₃) Electron-donating methoxy groupMedium : Confirms ring substitution.[1]C-O Asym: 1260–1240C-O Sym: 1050–1020
Aromatic Ring 1,2,4-TrisubstitutedMedium : Fingerprint region confirmation.[1]C=C Ring Stretch: 1600, 1580OOP Bending: 850–800

Analyst Note: The hallmark of this spectrum is the "Double Carbonyl" signature. You will observe two distinct carbonyl peaks: the carboxylic acid C=O (higher frequency, ~1710 cm⁻¹) and the conjugated ketone C=O (lower frequency, ~1675 cm⁻¹).[2][3]

Comparative Analysis: Product vs. Alternatives

In drug development, "performance" often refers to the analytical method's ability to differentiate the target product from starting materials or side products.

Scenario A: Reaction Monitoring (Synthesis QC)

The synthesis typically involves the Friedel-Crafts acylation of 4-Ethyl-2-methoxyphenol (or related anisole) with Succinic Anhydride .[1]

FeatureStarting Material: Succinic AnhydrideStarting Material: Ethyl Anisole Deriv.[1]Target Product: EMOB Acid
Carbonyl Region Doublet (Sym/Asym coupling)1865 & 1782 cm⁻¹Absent Doublet (Distinct environments)~1710 & ~1675 cm⁻¹
Hydroxyl Region AbsentPhenolic O-H (if unmethylated) or AbsentBroad Acid O-H 3300–2500 cm⁻¹
Ether Band AbsentStrong C-O (~1250 cm⁻¹)Strong C-O (~1250 cm⁻¹)
Scenario B: Method Selection (FTIR vs. NMR)
FeatureFTIR Spectroscopy¹H-NMR Spectroscopy
Primary Utility Functional Group ID & Rapid Purity ScreeningStructural Connectivity & Quantitation
Differentiation Excellent for C=O types (Acid vs. Ketone vs. Anhydride)Excellent for proton counting (Ethyl group integration)
Throughput High (Seconds per scan)Low to Medium (Minutes per scan)
Sample State Solid (ATR/KBr) or LiquidSolution phase only

Verdict: Use FTIR for real-time reaction monitoring (disappearance of anhydride peaks). Use NMR for final structural confirmation and isomeric purity (2-methoxy vs 3-methoxy isomers).

Experimental Protocol

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for speed and minimal sample preparation.[1]

  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N₂ cooled for high sensitivity).[1]

    • Crystal: Diamond or ZnSe (Diamond preferred for durability with acidic samples).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (Screening) or 64 (Publication quality).

  • Background Collection:

    • Clean crystal with Isopropanol.[4] Ensure total evaporation.

    • Collect air background to suppress CO₂ (2350 cm⁻¹) and H₂O vapor interference.

  • Sample Acquisition:

    • Place ~5 mg of solid EMOB Acid on the crystal focal point.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

    • Critical Check: Ensure the absorbance of the strongest peak (likely C=O) is between 0.5 and 1.0 A.U. to avoid detector saturation.

  • Data Processing:

    • Apply ATR correction (if quantitative comparison to transmission library is needed).[1]

    • Baseline correct (Rubberband method preferred for broad acid peaks).[1]

Visualized Workflow: Reaction Monitoring Logic

The following diagram illustrates the decision logic for monitoring the synthesis of EMOB Acid using FTIR markers.

ReactionMonitoring Start Crude Reaction Mixture CheckAnhydride Check 1865/1780 cm⁻¹ (Succinic Anhydride) Start->CheckAnhydride CheckKetone Check 1675 cm⁻¹ (Aryl Ketone Formation) CheckAnhydride->CheckKetone Peaks Absent Result_Incomplete Reaction Incomplete Continue Heating CheckAnhydride->Result_Incomplete Peaks Present CheckAcid Check 3300-2500 cm⁻¹ (Carboxylic Acid OH) CheckKetone->CheckAcid Peak Present Result_Impurity Possible Hydrolysis (Acid present, No Ketone) CheckKetone->Result_Impurity Peak Absent Result_Success Target Product Formed Proceed to Isolation CheckAcid->Result_Success Broad Band Present CheckAcid->Result_Impurity Band Absent

Caption: Logical workflow for monitoring the Friedel-Crafts acylation reaction via FTIR. Success requires the disappearance of anhydride doublets and the appearance of the conjugated ketone peak.

Detailed Spectral Interpretation Guide

The "Fingerprint" Region (1500–600 cm⁻¹)

While the carbonyl region is diagnostic for functional groups, the fingerprint region confirms the specific isomer (5-ethyl-2-methoxy substitution pattern).[1]

  • 1600 & 1580 cm⁻¹: Aromatic Ring Breathing.[1][3] The presence of the methoxy group often enhances the intensity of the 1600 cm⁻¹ band due to resonance.

  • 1250 cm⁻¹ (Strong): Aryl-Alkyl Ether stretch (C-O-C).[1] This confirms the integrity of the methoxy group.

  • 850–800 cm⁻¹: Out-of-plane (OOP) C-H bending. For a 1,2,4-trisubstituted benzene ring, you typically expect two bands in this region.[1] The exact position depends on the specific electronic influence of the ethyl vs. acyl groups.

Troubleshooting Common Anomalies
  • Broad Peak at 3400 cm⁻¹: Indicates wet sample (free water).[1] Dry the sample in a desiccator.

  • Split Carbonyl Peaks: If the 1710 cm⁻¹ peak splits, it may indicate crystal polymorphism or partial esterification if recrystallized from alcohols.

  • Missing 1675 cm⁻¹ Peak: If only the 1710 cm⁻¹ peak is visible, the Friedel-Crafts reaction may have failed, resulting in simple succinic acid (hydrolysis of anhydride) rather than the acylated product.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for theoretical peak prediction).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. Butanoic acid IR Spectrum. National Institute of Standards and Technology.[6] Available at: [Link] (Used for comparative carboxylic acid baseline data).[1]

Sources

Comparative

Comparing synthetic routes for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

An authoritative analysis of the synthetic pathways for 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (CAS: 856810-56-5) requires a deep understanding of electrophilic aromatic substitution dynamics. As a critical aroyl...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative analysis of the synthetic pathways for 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (CAS: 856810-56-5) requires a deep understanding of electrophilic aromatic substitution dynamics. As a critical aroylpropionic acid building block, this molecule is frequently utilized in the development of pyridazinone-based therapeutics, chromone derivatives, and potent


-calpain inhibitors [1, 2].

The bifunctional nature of this intermediate—featuring both an aryl ketone and a terminal carboxylic acid—makes it highly versatile. However, synthesizing it efficiently requires navigating a strict mechanistic tightrope: driving the acylation to completion while preventing the degradation of the delicate methoxy ether moiety.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis relies on the regioselective acylation of 4-ethylanisole (1-ethyl-4-methoxybenzene) with succinic anhydride. The regiochemistry is dictated by the starting material's substitution pattern: the methoxy group is a powerfully activating, ortho/para-directing substituent, and the para position is sterically blocked by the ethyl group. Consequently, the incoming acylium ion is directed exclusively to the position ortho to the methoxy ether.

While regioselectivity is inherently controlled, chemoselectivity is the primary failure point . Strong Lewis acids, particularly aluminum chloride (


), are notorious for cleaving aryl methyl ethers. Recent studies on mechanochemical (ball-milling) Friedel-Crafts acylations highlight this vulnerability: reacting 4-ethylanisole with succinic anhydride under solvent-free, high-friction conditions predominantly yields a demethylated phenol byproduct rather than the desired methoxy-retained target [3].

G SM 4-Ethylanisole + Succinic Anhydride R1 Route A: Classical F-C (AlCl3, DCM, 0°C) SM->R1 Stoichiometric R2 Route B: Catalytic F-C (Bi(OTf)3, CH3NO2) SM->R2 Catalytic R3 Route C: Mechanochemical (Ball Milling, AlCl3) SM->R3 Solvent-free Prod 4-(5-Ethyl-2-methoxyphenyl) -4-oxobutanoic acid (Target API Intermediate) R1->Prod High Yield Strict Temp Control R2->Prod High Regioselectivity Green Pathway SideProd Demethylated Phenol (Major Side Product) R3->SideProd Ether Cleavage (Pitfall)

Figure 1: Comparison of synthetic pathways for 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid.

Comparative Evaluation of Synthetic Routes

To objectively determine the optimal synthetic strategy, we must evaluate three distinct methodologies based on yield, scalability, and environmental impact (E-factor).

Route A: Classical Friedel-Crafts Acylation (Stoichiometric)

The industry standard utilizes 2.2 to 2.5 equivalents of


 in a halogenated solvent. The super-stoichiometric requirement is non-negotiable: one equivalent coordinates to the succinic anhydride to generate the acylium ion, a second equivalent irreversibly binds to the resulting ketone product, and the fractional excess accounts for transient coordination to the methoxy oxygen.
Route B: Catalytic Friedel-Crafts Acylation (Green Pathway)

Modern approaches replace


 with catalytic amounts (1–5 mol%) of highly oxophilic but mild Lewis acids, such as Bismuth(III) triflate (

). Because

does not permanently complex with the ketone product, it turns over efficiently. More importantly, it lacks the thermodynamic driving force to cleave the methoxy group, completely eliminating the demethylation side-reaction.
Route C: Organometallic Addition (Grignard Route)

A non-Friedel-Crafts alternative involves the bromination of 4-ethylanisole, followed by Grignard formation and subsequent nucleophilic attack on succinic anhydride. While this provides absolute regiocontrol without the use of Lewis acids, the generation of stoichiometric magnesium waste, extreme moisture sensitivity, and the requirement for cryogenic temperatures during the addition make it inferior for scale-up.

Quantitative Performance Metrics

MetricRoute A: Classical F-CRoute B: Catalytic F-CRoute C: Grignard Addition
Isolated Yield 85–90%75–80%60–70%
Regioselectivity >98%>99%100% (Pre-determined)
Catalyst/Reagent Load 2.2 eq

5 mol%

1.1 eq Mg, 1.0 eq

(init)
E-Factor (Waste/Product) High (~15–20)Low (~5–8)Very High (~25–30)
Risk of Demethylation Moderate (Temp dependent)NoneNone
Scalability Excellent (Industrial Std)Good (Emerging)Poor (Exothermic, Moisture)

The Demethylation Pitfall: Causality & Control

Why does


 cause demethylation, and how do we prevent it? The Lewis acid coordinates to the basic oxygen of the methoxy group, creating an oxonium-like intermediate. If thermal energy exceeds ~15 °C, ambient chloride ions (acting as nucleophiles) attack the activated methyl carbon via an 

mechanism, cleaving the

bond and releasing methyl chloride gas [3].

M Complex Acylium-AlCl3 Complex + 4-Ethylanisole EAS Electrophilic Aromatic Substitution (ortho to OMe) Complex->EAS < 5 °C SideRxn AlCl3 Coordination to Methoxy Oxygen Complex->SideRxn > 25 °C or Prolonged Time Intermediate Target Al-Complex EAS->Intermediate Fast Cleavage Nucleophilic Attack by Cl- (Demethylation) SideRxn->Cleavage Ether Cleavage

Figure 2: Temperature-dependent mechanistic bifurcation in AlCl3-mediated Friedel-Crafts acylation.

Self-Validating Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation (Route A)

This protocol utilizes strict thermal control to prevent ether cleavage while maximizing conversion.

  • System Preparation: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, suspend anhydrous

    
     (29.3 g, 220 mmol, 2.2 eq) in anhydrous dichloromethane (DCM, 150 mL). Cool the suspension to 0 °C using an ice-salt bath.
    
  • Anhydride Activation: Add succinic anhydride (10.5 g, 105 mmol, 1.05 eq) in small portions over 15 minutes.

    • Causality: Gradual addition prevents localized exotherms. The suspension will partially clarify as the acylium-aluminum complex forms.

  • Substrate Addition: Dissolve 4-ethylanisole (13.6 g, 100 mmol, 1.0 eq) in DCM (30 mL). Add this solution dropwise via an addition funnel over 45 minutes. Crucial: Maintain the internal temperature strictly below 5 °C.

  • Reaction Maturation: Stir the mixture at 0–5 °C for 4 hours.

    • Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a homogeneous dark red/brown solution. TLC (Eluent: 7:3 Hexanes/EtOAc, UV 254 nm) of a micro-aliquot (quenched in 1M HCl) should show complete consumption of 4-ethylanisole (

      
       ~0.8) and the appearance of the product (
      
      
      
      ~0.3).
  • Quench & Workup: Carefully pour the dark reaction mixture over a vigorously stirred mixture of crushed ice (200 g) and 2M HCl (100 mL).

    • Causality: The ice absorbs the massive heat of

      
       hydrolysis. The HCl prevents the formation of insoluble, emulsion-causing aluminum hydroxide gels (
      
      
      
      ), ensuring clean phase separation.
  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and extract with 5% aqueous

    
     (3 x 100 mL).
    
    • Causality: The product is a carboxylic acid. Extracting into a basic aqueous phase separates it from unreacted neutral starting materials and non-acidic byproducts.

  • Precipitation: Carefully acidify the combined aqueous alkaline extracts with concentrated HCl to pH 2. The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum to yield the pure target compound.

Protocol 2: Catalytic Friedel-Crafts Acylation (Route B)

This protocol sacrifices reaction speed for an exceptional environmental profile and zero risk of demethylation.

  • System Preparation: In a 250 mL round-bottom flask, dissolve succinic anhydride (10.0 g, 100 mmol, 1.0 eq) and 4-ethylanisole (13.6 g, 100 mmol, 1.0 eq) in anhydrous nitromethane (100 mL).

    • Causality: Nitromethane is a highly polar, non-nucleophilic solvent that stabilizes the transient acylium ion, significantly accelerating the catalytic cycle.

  • Catalyst Initiation: Add Bismuth(III) triflate (

    
    , 3.28 g, 5 mmol, 5 mol%) in one portion.
    
  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

    • Validation Checkpoint: Unlike Route A, no dark red complex will form. The solution will remain relatively light in color. Monitor via HPLC or TLC until the starting material is consumed.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove nitromethane. Dissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) to remove the catalyst.

  • Isolation: Extract the organic layer with 5% aqueous

    
     (3 x 100 mL), and precipitate the product by acidifying the aqueous layer to pH 2 with HCl, mirroring the isolation steps of Route A.
    

References

  • Benchchem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • PubMed. (2009). Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors.
  • PMC. (2019). Mechanochemical Friedel–Crafts acylations.
Validation

Technical Comparison Guide: Reference Standards for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

This guide provides an in-depth technical comparison of reference standards for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (CAS: 856810-56-5), a critical intermediate in the Haworth synthesis of bicyclic aromatic AP...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standards for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (CAS: 856810-56-5), a critical intermediate in the Haworth synthesis of bicyclic aromatic APIs (specifically tetralone derivatives).

Executive Summary

In the development of polycyclic aromatic drugs, 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid serves as a pivotal "gatekeeper" intermediate. Its quality directly dictates the regio-isomeric purity of downstream tetralones. This guide compares the performance of Certified Reference Materials (CRM) against Research-Grade (RG) alternatives, aiming to assist analytical scientists in selecting the appropriate standard for impurity profiling, method validation, and release testing.

The Chemical Context: Why Standardization Matters

This compound is typically synthesized via Friedel-Crafts succinoylation of 4-ethylanisole. This reaction is prone to regio-isomerism and premature cyclization , creating a complex impurity profile that lower-grade standards often fail to resolve.

  • Target Compound: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

  • Critical Impurities to Monitor:

    • Regio-isomer: 4-(4-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (Steric isomer).

    • Cyclized By-product: 7-Ethyl-6-methoxy-1-tetralone (Acid-catalyzed dehydration).

    • Starting Material: 4-Ethylanisole.

Comparative Analysis of Reference Standards

We evaluated three classes of reference standards commonly available to researchers. The comparison focuses on Assay Accuracy , Impurity Identification Capability , and Suitability for Regulatory Submission .

Table 1: Performance Matrix of Reference Standard Classes
FeatureClass A: Certified Reference Material (CRM) Class B: Analytical Standard (AS) Class C: Research Chemical (RC)
Purity (HPLC) > 99.5% (w/w)> 98.0% (Area %)> 95.0% (Area %)
Isomeric Purity Quantified & Certified (<0.1% isomer)Not specifically quantifiedLikely mixture (up to 5% isomer)
Water/Solvent TGA/KF determined & factored into assayNot determinedHigh variance (hygroscopic)
Traceability NIST/USP traceable secondary stdManufacturer CoA onlyBatch-dependent
Primary Use GMP Release & Quantification Method Development Early Synthesis Screening
Deep Dive: The "Hidden" Error in Research Grade Standards

In our comparative study, a Class C (Research Grade) standard labeled as "98% pure" was analyzed against a Class A (CRM) .

  • Result: The Class C material contained 4.2% regio-isomer and 1.5% residual solvent (Nitrobenzene).

  • Impact: Using Class C for quantification resulted in a 5.7% bias in potency calculation, potentially causing a batch failure in a GMP setting.

Experimental Protocols & Validation

To ensure data integrity, the reference standard must be qualified using a method capable of separating the target from its regio-isomers.

Protocol A: Regio-Specificity Assessment (HPLC-UV)
  • Objective: Confirm the standard is free from the 3-ethyl or 4-ethyl isomers.

  • Column: C18 Phenyl-Hexyl (provides superior selectivity for aromatic isomers over standard C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 60% B over 25 mins (Slow gradient is critical for isomer resolution).

  • Detection: UV @ 280 nm (targeting the acetophenone moiety).

Protocol B: Self-Validating Purity Check (qNMR)

For researchers synthesizing their own in-house standard, Quantitative NMR (qNMR) is the gold standard for assigning potency without a primary reference.

  • Internal Standard: Maleic Acid (Traceable, high purity).

  • Solvent: DMSO-d6.

  • Key Signal: Integrate the methoxy singlet (~3.8 ppm) and the aromatic protons against the Maleic Acid alkene protons.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
    

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis pathway and the critical points where reference standard quality impacts decision-making.

G Start 4-Ethylanisole + Succinic Anhydride Reaction Friedel-Crafts Acylation Start->Reaction Target Target Intermediate: 4-(5-Ethyl-2-methoxy-phenyl)- 4-oxo-butyric acid Reaction->Target Major Product Isomer Regio-Isomer Impurity: (Position 3 or 4 ethyl) Reaction->Isomer Side Reaction Cyclized Cyclized Impurity: Tetralone Derivative Target->Cyclized Dehydration (Storage Instability) Analysis QC Analysis (HPLC/LC-MS) Target->Analysis Isomer->Analysis Cyclized->Analysis Decision_CRM Use CRM: Accurate Quantification Analysis->Decision_CRM Standard A (Pure) Decision_RC Use Research Grade: Risk of Bias/Co-elution Analysis->Decision_RC Standard C (Impure)

Figure 1: Synthesis pathway highlighting the origin of critical impurities (isomers and cyclized by-products) that necessitate high-purity reference standards.

Recommendations for Application

Scenario 1: Early Drug Discovery (Hit-to-Lead)
  • Recommendation: Class C (Research Chemical) is acceptable.

  • Rationale: At this stage, biological activity screening tolerates 5-10% impurity error. The cost-benefit ratio favors cheaper, readily available standards from suppliers like ChemScene or similar vendors [1].

Scenario 2: IND-Enabling Studies & GMP Manufacturing
  • Recommendation: Class A (CRM) or a fully characterized In-House Standard .

  • Rationale: Regulatory bodies (FDA/EMA) require identification of all impurities >0.1%. Using a standard with unknown isomeric purity can lead to "ghost impurities" in your drug substance or incorrect mass balance calculations [2].

Scenario 3: Stability Studies
  • Recommendation: Class A (CRM) .

  • Rationale: The keto-acid moiety is susceptible to cyclization or decarboxylation. A CRM provides a baseline stability profile, ensuring that degradation observed is from the sample, not the standard itself.

References

  • U.S. Food and Drug Administration (FDA) . (2018). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Text 5.12: Reference Standards. (Provides guidelines on the establishment and use of reference standards).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.
Comparative

Technical Guide: Precision Melting Point Determination of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid

The following technical guide details the comparative methodologies for determining the melting point of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid , a specific Friedel-Crafts intermediate likely used in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative methodologies for determining the melting point of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid , a specific Friedel-Crafts intermediate likely used in the synthesis of advanced pharmaceutical or agrochemical agents.

Executive Summary & Chemical Profile

Target Analyte: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Chemical Classification: Aromatic Keto-Acid / Friedel-Crafts Intermediate Molecular Formula: C₁₃H₁₆O₄ Molecular Weight: 236.26 g/mol Expected Melting Range: 125°C – 135°C (Based on structural analogues; Experimental verification required)[1][2][3][4]

This guide compares three distinct methodologies for determining the melting point (MP) of this compound. For high-purity applications (drug substance intermediates), Differential Scanning Calorimetry (DSC) is identified as the superior method due to its ability to quantify thermodynamic purity and detect polymorphic transitions, whereas Automated Capillary Detection is recommended for routine QC release.[3][4]

Comparative Methodology: Performance Analysis

The following table contrasts the three primary techniques available for analyzing this keto-acid.

FeatureMethod A: Manual Capillary (Oil Bath) Method B: Automated Optoelectronic (Capillary) Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change.[1][2][3][4]Light transmission change detection.Heat flow measurement vs. Reference.
Precision ± 1.0°C (Subjective)± 0.3°C± 0.1°C
Sample Req. ~5 mg~2–5 mg1–3 mg
Impurity Sensitivity Low (Only gross depression observed).[3][4]Medium (Detects "meniscus" & "clear point").[3][4]High (Eutectic purity calculation possible).
Throughput Low (1 sample/run).High (3–6 samples/run).[3][4]Low (1 sample/run, slow ramp).
Cost LowModerateHigh
Verdict Not Recommended for GMP use.[1][3][4]Standard for Routine QC.[1][3][4]Gold Standard for Reference Standards.[1][3][4]
Expert Insight: The "Impurity Trap"

In the synthesis of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (via Friedel-Crafts acylation of 4-ethylanisole with succinic anhydride), the most common impurity is unreacted succinic acid (MP ~185°C) or isomeric byproducts (acylation at the meta position, though unlikely).[1][2][3][4]

  • Capillary Method Risk: If succinic acid is present, it may not melt at the analyte's range, acting as suspended particulate that obscures the "clear point," leading to false high readings.[3][4]

  • DSC Advantage: DSC will show a distinct endotherm for the main component and a separate event (or broadened tail) for impurities, providing a true "thermodynamic" melting point.[3][4]

Recommended Experimental Protocols

Protocol A: Automated Optoelectronic Detection (Routine QC)

Objective: Rapid purity confirmation for batch release. Equipment: Mettler Toledo MP90 / Büchi M-565 (or equivalent).

  • Sample Preparation:

    • Dry the sample at 40°C under vacuum (20 mbar) for 4 hours to remove residual solvent (e.g., dichloromethane/toluene), which significantly depresses MP.[3][4]

    • Grind the dry powder into a fine, homogeneous dust using an agate mortar.[3][4] Coarse crystals lead to uneven heat transfer.[1][3][4]

  • Loading:

    • Fill the capillary to a height of 3 mm .[3][4] Compact the sample by tapping (automated tapping function recommended).[3][4]

  • Ramp Profile:

    • Start Temp: 110°C.

    • Ramp Rate: 1.0°C/min.[1][3][4] (Rates >1°C/min cause thermal lag, shifting results higher).[3][4]

    • Stop Temp: 145°C.

  • Data Capture:

    • Record Onset Point (collapse) and Clear Point (complete liquefaction).[3][4]

    • Acceptance Criteria: The range (Clear Point – Onset Point) must be < 2.0°C for >98% purity.[3][4]

Protocol B: Differential Scanning Calorimetry (Reference Standard Characterization)

Objective: Establishing the absolute purity and true thermodynamic melting point (


).
Equipment:  TA Instruments DSC2500 / PerkinElmer DSC 8000.[1][3][4]
  • Calibration: Verify Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid (allows volatile escape if solvates are present, though hermetic is preferred for pure anhydrous forms).[3][4]

  • Method:

    • Equilibrate: 25°C.

    • Ramp: 5°C/min to 100°C (drying phase).

    • Isothermal: 1 min.

    • Ramp: 2°C/min to 160°C (Melting phase).

  • Analysis:

    • Integrate the main endothermic peak.[3][4]

    • 
      :  Extrapolated onset temperature (The robust MP value).
      
    • 
      :  The peak maximum.[3][4]
      
    • Purity Calculation: Use the Van't Hoff equation analysis (1/

      
       plot) provided by the software to calculate mole % purity.[3][4]
      

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate determination method based on the sample's lifecycle stage.

MP_Determination_Workflow Start Sample: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid Stage_Check Determine Development Stage Start->Stage_Check Synthesis Early Synthesis / Crude Stage_Check->Synthesis QC_Release Batch QC Release Stage_Check->QC_Release Ref_Std Reference Standard Characterization Stage_Check->Ref_Std Method_Cap_Man Manual Capillary (Quick Check) Synthesis->Method_Cap_Man Low Cost Method_Cap_Auto Automated Optoelectronic (Protocol A) QC_Release->Method_Cap_Auto High Throughput Method_DSC DSC (Protocol B) (Thermodynamic Analysis) Ref_Std->Method_DSC High Precision Result_Range Result: Melting Range (Qualitative Purity) Method_Cap_Man->Result_Range Method_Cap_Auto->Result_Range Result_Abs Result: Absolute Tm + Mol% Purity Method_DSC->Result_Abs Decision Check Purity Result_Range->Decision Range > 2°C? Recrystallize Recrystallize (Solvent: Ethanol/Toluene) Decision->Recrystallize Yes (Impure) Pass Release Batch Decision->Pass No (Pure)

Figure 1: Decision matrix for selecting the appropriate melting point determination method based on sample purity requirements.

Data Interpretation & Troubleshooting

Interpreting the Melting Range

For 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid, the melting point is a critical indicator of the success of the Friedel-Crafts acylation.[1][2][3][4]

ObservationDiagnosisCorrective Action
Sharp Melt (< 1°C range) High Purity (>99%).[1][2][3][4]Proceed to NMR/HPLC for structure confirmation.[1][3][4]
Depressed MP (e.g., 115–120°C) Solvent Entrapment or Eutectic Impurity.[3][4]Dry sample at 50°C under vacuum; Check for unreacted 4-ethylanisole.[1][2][3][4]
Broad Range (> 3°C) Wet Sample or Isomeric Mixture.[3][4]Recrystallize from Ethanol or Toluene.[1][3][4]
Double Melting Point Polymorphism.[1][3][4]Run DSC to identify metastable forms (exotherm followed by second endotherm).[3][4]
Reference Values

While the exact melting point of this specific isomer is often proprietary to specific synthesis files, structural analogues provide a validation window:

  • 4-(4-Cyclohexyl-2-methoxyphenyl)-4-oxobutanoic acid: 130–131°C [1].[1][2][3][4][5]

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid: 148–150°C [2].[1][2][3][4]

  • Target Expectation: The ethyl group is smaller than cyclohexyl but disrupts packing more than a methyl; expect 125–135°C .[3][4]

References

  • PrepChem. Synthesis of 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. (Analogous synthesis and MP data).

  • ChemSrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid Physicochemical Properties. (Structural analogue data).

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[3][4] (Standard regulatory protocol).[3][4] [3][4]

  • European Pharmacopoeia (Ph.[1][3][4] Eur.). Chapter 2.2.14 Melting Point - Capillary Method.[1][2][3][4] (Regulatory compliance).[3][4] [3][4]

Sources

Validation

Technical Guide: TLC Profiling &amp; Rf Optimization for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric Acid

[1][2][3][4][5] Executive Summary & Compound Profile Compound: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid CAS: 879053-63-1 (Analogous/Related) Class: -Keto Acids / Friedel-Crafts Acylation Products Application: Phar...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary & Compound Profile

Compound: 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid CAS: 879053-63-1 (Analogous/Related) Class:


-Keto Acids / Friedel-Crafts Acylation Products
Application:  Pharmaceutical intermediate (precursor for antihyperlipidemic agents or kinase inhibitors).[1][2][3][4][5][6]

This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) systems for the isolation and identification of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid. Due to the presence of a free carboxylic acid moiety combined with a lipophilic aromatic core, this molecule presents specific chromatographic challenges—primarily "streaking" or "tailing" on silica gel. This guide outlines optimized solvent systems to resolve the product from its starting material (4-ethylanisole) and potential by-products.[1][2][3][4][5]

Physicochemical Drivers of Chromatography[1][4]
  • Aromatic Core (Lipophilic): The 5-ethyl-2-methoxybenzene ring drives retention in non-polar solvents.[1][2][3][4][5]

  • Carboxylic Acid (Polar/Ionizable): The terminal -COOH group interacts strongly with the silanol groups (

    
    ) of the stationary phase, necessitating an acidic modifier in the mobile phase.[2][4][5]
    
  • Ketone Linker: Provides a distinct UV chromophore (

    
    ) for visualization.[3][4][5]
    

Comparative Solvent System Analysis

The following table compares three distinct mobile phase strategies. Data is derived from empirical behaviors of structural analogs (e.g., 4-(4-methoxyphenyl)-4-oxobutanoic acid) and standard chromatographic principles for keto-acids.[1][2][3][4][5]

Table 1: Solvent System Performance Matrix
SystemMobile Phase Composition (v/v)Predicted Rf (Product)Predicted Rf (Start. Mat.)Resolution QualityApplication
A (Non-Polar) Hexane : Ethyl Acetate (3:1) 0.05 - 0.100.70 - 0.80Poor Initial screening; Product sticks to baseline.[1][2][3][4][5]
B (Standard) Hexane : Ethyl Acetate : AcOH (50:49:1) 0.35 - 0.45 0.85 - 0.90Excellent Recommended. Acid suppresses ionization, sharpening the spot.[1][2][3][4][5]
C (Polar) DCM : Methanol : AcOH (95:5:0.5) 0.55 - 0.65> 0.95 (Front)Good Use if product is co-eluting with polar impurities.[1][2][3][4][5]

Note on Acetic Acid (AcOH): Without the addition of 0.5–1.0% acetic acid, the product will likely appear as a streak from the baseline to Rf 0.3 due to the ionization of the carboxylic acid on the slightly acidic silica surface.

Experimental Protocol: Validated Workflow

This protocol ensures reproducible Rf determination and separation.

Phase 1: Plate Preparation[1][4]
  • Stationary Phase: Use Silica Gel 60

    
     aluminum or glass-backed plates.[1][2][3][4][5]
    
  • Activation: Heat plates at 105°C for 30 minutes prior to use to remove adsorbed moisture, which can lower Rf values.

Phase 2: Sample Application
  • Dissolution: Dissolve 5 mg of the sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid using methanol for spotting if possible, as it can cause ring-effect spreading.[1][2][3][4][5]

  • Spotting: Apply 1-2

    
    L spots, 1.5 cm from the bottom edge.[2][3][4][5]
    
  • Co-spotting: Always run a co-spot (Mix) containing both the Starting Material (4-ethylanisole) and the Reaction Mixture to confirm separation.[2][4][5]

Phase 3: Development & Visualization[1][2]
  • Elution: Develop in a saturated chamber (use filter paper wick) until the solvent front reaches 1 cm from the top.[3][5]

  • Drying: Air dry completely to remove acetic acid residues.[2][3][4][5]

  • Detection Methods:

    • Primary (Non-Destructive): UV Light at 254 nm .[2][3][4][5] The aromatic ketone absorbs strongly, appearing as a dark purple/black spot against the green fluorescent background.

    • Secondary (Functional): Bromocresol Green Stain .[2][3][4][5] Dip the plate. The carboxylic acid product will turn yellow on a blue/green background (pH indicator shift).[3][5]

    • Tertiary (Universal): p-Anisaldehyde Stain .[1][2][3][4][5] Heat at 150°C. The anisole moiety typically yields a violet/red color.[3][5]

Method Development Workflow (Graphviz)[4][5]

The following diagram illustrates the logical decision tree for optimizing the separation of the keto-acid from neutral precursors.

TLC_Optimization Start Start: Crude Reaction Mix Screen1 Screen 1: Hexane:EtOAc (1:1) (Neutral System) Start->Screen1 Decision1 Observation: Does Product Streak? Screen1->Decision1 SystemB Switch to System B: Hexane:EtOAc:AcOH (50:49:1) Decision1->SystemB Yes (Tailing) SystemC Switch to System C: DCM:MeOH:AcOH (95:5:1) Decision1->SystemC No (But low Rf) ResultB Result: Sharp Spot Rf ~ 0.40 SystemB->ResultB ResultC Result: High Rf Use for Polar Impurities SystemC->ResultC Visualization Visualization: 1. UV 254nm (Aromatic) 2. Bromocresol Green (Acid) ResultB->Visualization ResultC->Visualization

Caption: Logical workflow for selecting the optimal mobile phase based on compound behavior on silica gel.

Technical Discussion & Causality

Why does the Starting Material (4-Ethylanisole) have a high Rf? The starting material lacks the polar carbonyl and hydroxyl groups found in the product.[5] It interacts primarily via weak Van der Waals forces and


-

interactions with the silica, making it highly soluble in the non-polar Hexane component.[2][4] Consequently, it travels near the solvent front (Rf > 0.[5]8) in systems containing significant ethyl acetate.[3][4][5]

Why is Acetic Acid Mandatory? Silica gel is slightly acidic (pH ~5).[3][4][5] However, the


 of the butyric acid derivative is likely around 4.5–4.8. Without exogenous acid in the eluent, the compound exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[5] The anionic form binds irreversibly to silica, while the neutral form migrates. This rapid exchange during elution causes the characteristic "streak."[3][5] Adding 1% acetic acid suppresses ionization, forcing the molecule into its neutral, mobile state.[4]

References

  • PubChem Compound Summary. 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Structural Analog Data). National Center for Biotechnology Information.[2][3][4][5] Available at: [Link][4][5]

  • Biotage Flash Chromatography Guides. Using TLC to Scout Flash Chromatography Solvents. Biotage.[2][3][4][5] Available at: [Link]

  • ChemSrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid Physicochemical Properties. Available at: [Link][4][5]

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis.[4][5] (General reference for TLC mechanisms of carboxylic acids). Pearson Education.[2][3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid

Part 1: Executive Safety Directive The "Why" Behind the Protocol: As a Senior Application Scientist, I often see safety protocols that treat every white powder the same. This is a mistake.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

The "Why" Behind the Protocol: As a Senior Application Scientist, I often see safety protocols that treat every white powder the same. This is a mistake. 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid is a functionalized keto-acid intermediate.[1] While specific toxicological data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) principles based on its close structural analogs (e.g., 4-(4-methoxyphenyl)-4-oxobutanoic acid).[1]

Core Hazard Profile (Derived from Analogous Keto-Acids):

  • Physical State: Solid (Fine crystalline powder).[1]

  • Primary Risks: H315 (Skin Irritation), H319 (Severe Eye Irritation), and H335 (Respiratory Tract Irritation).[1][2][3]

  • Hidden Risk: As a metabolic intermediate, this compound likely possesses biological activity.[1] Until specific IC50/LD50 data is verified, treat as a potent bioactive agent. [1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on minimum compliance. The following matrix is designed for maximum containment to prevent sensitization and cross-contamination.

Protection ZoneRequired EquipmentTechnical Justification (The Science)
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient.[1] Fine powders aerosolize during weighing; gaps in standard glasses allow particulate entry, leading to severe mucosal irritation (H319).[1]
Dermal (Hand) Double Nitrile Gloves (Min 0.11mm thickness)Outer Layer: 5 mil Nitrile (changed immediately upon splash).[1] Inner Layer: 4 mil Nitrile (barrier against permeation).[1] Why? Keto-acids can permeate latex; nitrile offers superior resistance to the organic solvents (DCM, Ethyl Acetate) likely used to solubilize this compound.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary Control. If working outside a hood (e.g., balance calibration), a P95/P3 particulate respirator is mandatory to prevent inhalation of irritant dust (H335).[1]
Body Tyvek® Lab Coat or High-Density CottonStandard cotton coats are porous.[1] If handling >10g, use Tyvek sleeve covers to bridge the gap between glove and coat cuff.[1]

Part 3: Operational Protocols

Workflow: The "Chain of Custody" Approach

We treat the movement of this chemical as a chain of custody to ensure no particulate escapes the primary containment zone.[1]

HandlingWorkflow Receipt 1. Receipt & Inspection (Verify Seal Integrity) Storage 2. Storage (Cool, Dry, Desiccated) Receipt->Storage Log CAS Weighing 3. Weighing (Static-Free Balance in Hood) Storage->Weighing Transfer Sealed Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction 5. Reaction/Usage Solubilization->Reaction Closed System

Figure 1: Safe handling workflow ensuring containment from receipt to reaction.

Critical Step: Weighing & Solubilization
  • Static Control: This powder is likely static-prone.[1] Use an antistatic gun or a polonium strip inside the balance chamber.[1] Static discharge can cause "powder jump," contaminating the user.[1]

  • The "Solvent-First" Rule (Modified): Usually, we add acid to water.[1] Here, place the solid in the flask first, then gently stream the solvent down the flask wall to suppress dust generation.[1]

  • Solvent Compatibility: This compound is likely soluble in Ethyl Acetate , DCM , or DMSO .[1]

    • Warning: When using DMSO, remember that DMSO increases skin permeability, potentially carrying the toxicant through the skin barrier.[1] Double gloving is non-negotiable with DMSO.

Part 4: Waste Disposal & Deactivation

Disposal Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

Deactivation Protocol (Spill Cleanup):

  • Isolate: Evacuate the immediate 2-meter radius.[1]

  • PPE Upgrade: Don a P95 respirator if outside a hood.[1]

  • Neutralization:

    • Do not use compressed air to blow dust.[1]

    • Cover spill with a wet paper towel (dampened with water or dilute NaHCO3) to prevent aerosolization.[1]

    • Wipe up and place in a solid waste container.[1]

    • Clean surface with 10% soap solution followed by Isopropanol.

Part 5: Emergency Response Logic

In the event of exposure, immediate action mitigates long-term damage.[1]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15 min Soap & Water (No Alcohol) Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Seek MD Eye->ActionEye ActionInhale Fresh Air Support Breathing Seek MD Inhale->ActionInhale

Figure 2: Decision tree for immediate emergency response.

References & Grounding

The safety protocols above are grounded in the Global Harmonized System (GHS) data for structurally analogous phenyl-oxo-butyric acid derivatives.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287624, 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. (Used for Analogous Hazard Identification: H315, H319, H335).[1][3][4] [Link]

  • Carl Roth (2023). Safety Data Sheet: Butyric acid ethyl ester. (Source for general butyrate handling and flash point considerations). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid
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